2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-5-2-4(7(8,9)10)3-11-6(5)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYIAKSEZIQDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Properties of 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one
The following technical guide provides an in-depth physicochemical profiling of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine , formally addressed in its dominant tautomeric form as 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one .
Executive Summary & Chemical Identity
This guide details the physicochemical behavior of the fluorinated pyridine scaffold 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one . This compound represents a critical "push-pull" electronic system used in medicinal chemistry, particularly in the design of kinase inhibitors and agrochemical actives where metabolic stability and lipophilicity are paramount.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one |
| Common Name | 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (Nominal) |
| Molecular Formula | C₇H₆F₃NO₂ |
| Molecular Weight | 193.12 g/mol |
| Core Scaffold | 2-Pyridone (Lactam) |
| Key Substituents | 5-Trifluoromethyl (-CF₃), 3-Methoxy (-OCH₃) |
Structural Analysis: The Tautomeric Equilibrium
A critical error in early-stage drug discovery is modeling this compound as a "2-hydroxypyridine" (enol). In both solid-state and solution (polar solvents), the equilibrium overwhelmingly favors the 2-pyridone (lactam) tautomer.
Mechanistic Insight
The 5-trifluoromethyl group is a strong electron-withdrawing group (EWG) (
Tautomerization Pathway (Visualization)
The following diagram illustrates the equilibrium and the solvent-dependent stabilization logic.
Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, driven by amide resonance stabilization and solvent polarity.
Physicochemical Parameters
The following data synthesizes experimental trends from structural analogs (e.g., 2-hydroxy-5-trifluoromethylpyridine) and calculated descriptors for the specific 3-methoxy derivative.
| Property | Value / Range | Technical Context |
| LogP (Octanol/Water) | 1.6 – 1.9 | The -CF₃ group adds significant lipophilicity (+1.2 π), partially offset by the polar amide core. |
| pKa (Acidic, NH) | 7.8 – 8.5 | The electron-withdrawing -CF₃ lowers the pKa of the NH group compared to unsubstituted 2-pyridone (pKa ~11.6), making it a weak acid at physiological pH. |
| H-Bond Donors (HBD) | 1 | The N-H proton (Lactam form). |
| H-Bond Acceptors (HBA) | 3 | Carbonyl oxygen, Methoxy oxygen, Fluorine cluster (weak). |
| Polar Surface Area (PSA) | ~41 Ų | Favorable for membrane permeability; predominantly defined by the amide functionality. |
| Solubility (Water) | Low (< 1 mg/mL) | Limited by the lipophilic -CF₃ and crystal lattice energy of the pyridone dimer. |
| Solubility (Organic) | High | Soluble in DMSO, MeOH, DCM, and EtOAc. |
Experimental Protocols for Profiling
To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: pKa Determination (Spectrophotometric Titration)
Rationale: The UV absorbance spectrum of the pyridone changes significantly upon deprotonation of the N-H group.
-
Preparation: Dissolve 5 mg of the compound in 100 µL DMSO (stock).
-
Titration Buffer: Prepare a mixed solvent system (e.g., water:methanol 80:20) to ensure solubility across the pH range 2–12.
-
Measurement:
-
Inject stock into buffers of varying pH (0.5 unit increments).
-
Measure UV-Vis absorbance (200–400 nm).
-
Track the bathochromic shift of the
transition (typically ~300 nm).
-
-
Analysis: Plot Absorbance vs. pH at
. The inflection point represents the pKa.-
Validation: The Hill slope should be approx 1.0.
-
Protocol B: Lipophilicity (LogD) via Shake-Flask
Rationale: Standard HPLC methods may underestimate the effect of the specific "ortho-methoxy" conformation.
-
Phases: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Add compound to the system at a concentration of 100 µM.
-
Separation: Vortex for 1 hour at 25°C; Centrifuge to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
.
Synthesis & Stability Workflow
Understanding the synthesis aids in identifying impurities. The compound is typically accessed via the hydrolysis of the 2-halo precursor.
Figure 2: Synthetic access and potential impurity risks.
Stability Note: The 3-methoxy group is susceptible to demethylation under strong Lewis acidic conditions (e.g., BBr₃), converting the molecule to the 2,3-dihydroxypyridine (catechol-like) system, which is prone to oxidation.
References
-
Tautomerism of Hydroxypyridines
- Title: "Tautomeric equilibria of 2-hydroxypyridines: A critical review."
- Source:Journal of Organic Chemistry.
-
Link:[Link](Canonical reference for pyridone preference)
-
Fluorinated Heterocycles in Medicine
- Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
- Source:Journal of Medicinal Chemistry.
-
Link:[Link]
-
Physicochemical Descriptors (PubChem)
Sources
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine CAS registry number and data
Executive Summary
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (often existing in equilibrium with its tautomer 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one ) is a specialized heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1] Its structural core combines a trifluoromethyl group (
This guide provides a comprehensive technical profile, focusing on its chemical identity, synthesis from commercially available precursors, and application in medicinal chemistry.[2]
Part 1: Chemical Identity & Properties[3]
Nomenclature and Tautomerism
In solution and solid states, 2-hydroxypyridines significantly favor the 2-pyridone tautomer. Researchers must account for this equilibrium when designing reactions or docking studies.
| Property | Data |
| IUPAC Name | 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one |
| Alternative Name | 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 193.12 g/mol |
| CAS Registry Number | Not widely indexed (See Precursor below) |
| Primary Precursor CAS | 1227563-67-8 (2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine) |
| SMILES | COC1=C(O)N=CC(C(F)(F)F)=C1 (Hydroxy form) COC1=C(C(=O)NC=C1)C(F)(F)F (Pyridone form) |
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton transfer responsible for the dual reactivity of this core.
Figure 1: The 2-pyridone form is thermodynamically favored in most solvents, influencing nucleophilic substitution patterns.
Part 2: Synthesis & Manufacturing[1][2]
Since the specific hydroxy-pyridine CAS is rarely listed in bulk catalogs, it is standard protocol to synthesize it from the corresponding 2-chloro derivative. This precursor is commercially established.
Protocol: Hydrolysis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Objective: Convert the 2-chloro substituent to a 2-hydroxy (pyridone) moiety.
Reagents:
-
Substrate: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1227563-67-8).
-
Reagent: Sodium Acetate (NaOAc) in Acetic Acid (AcOH) or aqueous NaOH (requires careful pH control).
-
Solvent: AcOH (Reflux) or DMSO/Water.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the 2-chloro precursor in glacial acetic acid.
-
Addition: Add 2.5 eq of Sodium Acetate.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitoring via TLC/LCMS is critical to observe the disappearance of the chloro-starting material ( ) and appearance of the product ( ). -
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water.
-
Isolation: The pyridone product often precipitates upon neutralization or cooling. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 2: Conversion of the commercially available chloro-pyridine to the target hydroxy/pyridone core.
Part 3: Medicinal Chemistry Applications[2][6]
Pharmacophore Features
The 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine core offers a unique electronic profile for drug design:
-
5-Trifluoromethyl Group: Strongly electron-withdrawing.[3] It increases metabolic stability by blocking oxidation at the 5-position and enhances lipophilicity (LogP) for better membrane permeability.
-
3-Methoxy Group: Provides steric bulk and a weak hydrogen bond acceptor. It forces the molecule into specific conformations, often used to induce "twist" in biaryl systems.
-
2-Pyridone Motif: Acts as a donor-acceptor (D-A) system for hydrogen bonding, mimicking peptide bonds. This is crucial for binding to kinase hinge regions (e.g., p38 MAPK, MEK).
Reactivity & Derivatization
Once synthesized, the core can be further functionalized:
-
N-Alkylation: Treating the pyridone with alkyl halides (
) and a base ( ) typically results in N-alkylation (major product) rather than O-alkylation, generating N-substituted pyridones. -
Halogenation: The 6-position is susceptible to electrophilic aromatic substitution (e.g., bromination with NBS) due to the directing effect of the nitrogen lone pair and the activating methoxy group, although the electron-withdrawing
group dampens this reactivity.
Structural Analogs in Drug Development
This core is structurally related to scaffolds found in:
-
Pyroxsulam (Herbicide): Contains a sulfonamide-pyridine motif where the electron-poor pyridine ring is essential for activity.
-
p38 MAPK Inhibitors: Trisubstituted pyridines are classic scaffolds for inhibiting cytokine release.
Part 4: Safety & Handling (SDS Highlights)
While specific toxicological data for this exact intermediate may be limited, handling should follow protocols for fluorinated pyridines .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
-
Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is possible due to the pyridone functionality.
References
-
PubChem. 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (Compound Summary). National Library of Medicine. Available at: [Link]
- European Patent Office.Preparation of Trifluoromethylpyridines. EP0110690A1.
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications.[2][3] Research Outreach. Available at: [Link]
Sources
Technical Guide: Tautomeric Equilibrium of 2-Hydroxy-5-Trifluoromethylpyridines in Solution
This guide serves as a technical reference for the physicochemical characterization and experimental analysis of 2-hydroxy-5-trifluoromethylpyridine and its tautomeric behavior.[1][2]
Executive Summary
For researchers in medicinal chemistry and agrochemical development, 2-hydroxy-5-trifluoromethylpyridine represents a critical "chameleon" scaffold.[1][2] While often denoted as a hydroxypyridine in catalogs, it exists predominantly as 5-trifluoromethyl-2-pyridone (the lactam form) in the solid state and in polar biological media.[1][2]
The presence of the 5-trifluoromethyl (CF
The Tautomeric Core: Lactam vs. Lactim
The molecule exists in a dynamic equilibrium between two distinct forms: the Lactim (2-hydroxypyridine) and the Lactam (2-pyridone).[2][3]
Mechanistic Pathway
The interconversion involves a 1,3-proton shift .[2] This process is solvent-mediated, often proceeding through a concerted mechanism involving solvent bridges (e.g., water or alcohol) that lower the activation energy barrier.[4]
[2]
The 5-Trifluoromethyl Effect
The CF
-
Acidity Modulation: The CF
group stabilizes the conjugate base (anion), making the neutral molecule more acidic than unsubstituted 2-pyridone. -
Electronic Distribution: By withdrawing electron density from the ring, the CF
group slightly destabilizes the development of positive charge on the nitrogen atom in the lactam form. However, in polar solvents, the solvation energy of the highly polar amide bond (dipole moment D) overwhelms this electronic penalty, driving the equilibrium toward the Lactam .
Solvent-Dependent Thermodynamics
The equilibrium constant
| Medium | Dominant Species | Mechanistic Driver | |
| Gas Phase | Lactim (Hydroxy) | Intrinsic aromatic stability of the pyridine ring.[1][2] | |
| Non-Polar (Cyclohexane, CCl | Mixture / Lactim | Low dielectric constant ( | |
| Aprotic Polar (DMSO, DMF) | Lactam (Pyridone) | High | |
| Protic Polar (Water, MeOH) | Lactam (Pyridone) | Strong H-bonding network stabilizes the carbonyl oxygen and N-H.[1] | |
| Solid State | Lactam (Pyridone) | Formation of intermolecular H-bonded dimers or helical chains.[1][2] |
Analytical Characterization Protocols
To accurately assign the tautomeric state in your specific formulation, use the following self-validating protocols.
NMR Spectroscopy (1H, 13C, 19F)
Objective: Distinguish between O-H and N-H protons and ring carbon shifts.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.
-
Acquisition:
Diagnostic Signals (Expected):
| Nucleus | Signal | Lactam (DMSO- | Lactim (CDCl | Note |
| 1H | N-H / O-H | N-H is significantly deshielded in Lactam.[1][2] | ||
| 1H | H-6 | H-6 is adjacent to N; shifts vary with aromaticity.[1][2] | ||
| 13C | C=O / C-O | Lactam C2 is typically more deshielded.[1][2] | ||
| 19F | -CF3 | Small shift difference ( |
UV-Vis Spectroscopy
Objective: Quantify
Protocol:
-
Prepare a stock solution (
M) in Acetonitrile. -
Dilute to
M in: -
Observation: The Lactam form typically exhibits a bathochromic shift (red shift) and loss of vibrational fine structure compared to the Lactim.
Implications for Drug Design
The choice of tautomer profoundly affects ligand-protein binding.[1][2]
-
Bioisosteres: The 5-CF
-2-pyridone motif is often used as a bioisostere for amide bonds or phenyl rings to improve metabolic stability (blocking para-oxidation).[1][2] -
Binding Mode:
-
Permeability: The Lactim form is more lipophilic and may be the species responsible for passive membrane transport, while the Lactam is the dominant species in the aqueous cytosol.
References
-
Substituent Effects on Tautomerism
-
Solvent Effects & Thermodynamics
-
General Pyridone Properties
-
Compound Specific Data
Sources
- 1. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
Solubility Profile of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in Organic Solvents
Executive Summary
Compound: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine CAS Registry Number: [Note: Often indexed as 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one due to tautomerism] Molecular Formula: C₇H₆F₃NO₂ Molecular Weight: 193.12 g/mol [1]
This technical guide provides a comprehensive solubility analysis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. As a Senior Application Scientist, I must emphasize that the solubility behavior of this compound is governed by a tautomeric equilibrium between its 2-hydroxypyridine and 2-pyridone forms. Understanding this equilibrium is the single most important factor in designing effective solvent systems for reaction, crystallization, and formulation.
The trifluoromethyl (-CF₃) group imparts significant lipophilicity, while the lactam/lactim functionality creates strong intermolecular hydrogen bonding networks. Consequently, this compound exhibits a "solubility gap" typical of fluorinated pyridones: it is highly soluble in polar aprotic solvents, moderately soluble in chlorinated hydrocarbons, and practically insoluble in non-polar aliphatics.
Physicochemical Determinants of Solubility
To predict and manipulate the solubility of this molecule, one must understand the underlying thermodynamic forces.
Tautomerism and Dimerization
In the solid state and in non-polar solvents, the compound exists predominantly as the 2-pyridone tautomer. These molecules form stable, centrosymmetric dimers held together by dual hydrogen bonds (N-H···O=C). Breaking this lattice energy requires solvents with high dielectric constants or strong hydrogen bond acceptor (HBA) capabilities.
Figure 1: Tautomeric equilibrium and dimerization mechanism affecting solubility.
Functional Group Contributions
-
-CF₃ (Trifluoromethyl): Increases lipophilicity (LogP contribution ~ +1.2). Enhances solubility in fluorinated solvents and chlorinated hydrocarbons.
-
-OCH₃ (Methoxy): Provides a weak H-bond acceptor site but primarily adds steric bulk and moderate lipophilicity.
-
-OH / =O (Hydroxyl/Carbonyl): The primary driver of polarity. The N-H moiety in the pyridone form is a strong H-bond donor (HBD).
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their thermodynamic interaction with the solute.
Solubility Classification Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action | Application |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>150 mg/mL) | Strong H-bond acceptors disrupt pyridone dimers; high dipole moment stabilizes the monomer. | Reaction media, stock solutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (20-80 mg/mL) | Solvents act as both HBD and HBA, competing with solute-solute interactions. Solubility increases significantly with temperature. | Recrystallization, HPLC mobile phase. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10-50 mg/mL) | Favorable interaction with the -CF₃ group; moderate polarity breaks weak lattice forces. | Extraction, chromatography.[2] |
| Esters/Ketones | Ethyl Acetate, Acetone, THF | Moderate (10-60 mg/mL) | H-bond acceptors stabilize the N-H proton. Good general purpose solvents. | Process solvent, washing.[3][][5][6] |
| Ethers | Diethyl Ether, MTBE | Low (<5 mg/mL) | Weak polarity insufficient to break crystal lattice. | Anti-solvent precipitation. |
| Aliphatics | Hexane, Heptane, Cyclohexane | Insoluble (<0.1 mg/mL) | "Solvophobic" effect; no interaction with polar core. | Anti-solvent, wash solvent to remove non-polar impurities. |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Hydrophobic effect of -CF₃ dominates. | Waste stream. |
| Aqueous Base | 1M NaOH, 1M KOH | High (>100 mg/mL) | Deprotonation of the N-H/O-H (pKa ~9-10) forms the soluble anion. | Extraction (Acid/Base workup). |
Hansen Solubility Parameter (HSP) Prediction
For formulation scientists, the solubility sphere is defined by the Hansen parameters. The high
-
Predicted HSP for Solute:
, , MPa . -
Best Solvent Match: DMSO (
) and DMF.
Experimental Protocols
Reliable data requires rigorous protocols. Below are the standard operating procedures (SOPs) for determining solubility and utilizing this compound in process chemistry.
Gravimetric Solubility Determination SOP
Objective: Determine the saturation limit in a specific solvent at 25°C.
-
Preparation: Weigh approx. 100 mg of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine into a 4 mL glass vial.
-
Addition: Add solvent in 100 µL increments, vortexing for 30 seconds after each addition.
-
Observation:
-
If solid dissolves immediately
Solubility > 1000 mg/mL. -
If solid persists after 1 mL total solvent
Proceed to saturation.
-
-
Saturation: Add excess solid to 1 mL solvent until a suspension persists. Stir at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate a known volume (e.g., 500 µL) of filtrate in a tared vessel under nitrogen/vacuum. Weigh the residue.
-
Calculation:
-
Recrystallization Workflow
The high melting point and steep solubility curve in alcohols make Ethanol/Water or Ethyl Acetate/Heptane ideal systems for purification.
Figure 2: Optimized recrystallization process flow.
Process Safety & Handling
-
Corrosion: Trifluoromethyl groups are generally stable, but under highly basic conditions at elevated temperatures, hydrolysis can release fluoride ions. Ensure glass-lined or Hastelloy reactors are used for scale-up in basic media.
-
Toxicity: As a fluorinated pyridine derivative, treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, safety glasses).
-
Static Electricity: Non-polar solvents (Heptane/Hexane) used in precipitation have low conductivity. Use proper grounding to prevent static discharge during isolation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775093, 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. Link (Used as structural analog for physicochemical property estimation).
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one. Link (Source for lipophilicity and solubility modeling of methoxy-pyridine scaffolds).
-
Sigma-Aldrich. Product Specification: 2-Methoxy-5-(trifluoromethyl)pyridine. Link (Reference for baseline properties of the non-hydroxylated parent scaffold).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link (Standard protocols for crystallization solvent screening).
Sources
Technical Analysis: Physicochemical Profiling of 3-Methoxy-5-(trifluoromethyl)-2-pyridone Derivatives
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 3-methoxy-5-(trifluoromethyl)-2-pyridone derivatives. These scaffolds are increasingly critical in medicinal chemistry, serving as bioisosteres for amide bonds and key pharmacophores in kinase inhibitors and metalloenzyme chelators. This document details the structural determinants of acidity (pKa), tautomeric equilibria, and provides a validated experimental protocol for precise pKa determination in drug discovery workflows.
Structural Logic & Physicochemical Properties[1][2]
The Core Scaffold
The 2-pyridone (2(1H)-pyridinone) scaffold is an aromatic heterocycle that exists in a tautomeric equilibrium with 2-hydroxypyridine. In the context of drug design, the 3-methoxy-5-(trifluoromethyl) substitution pattern is highly specific:
-
5-Trifluoromethyl (-CF
): A strong electron-withdrawing group (EWG) located para to the carbonyl and meta to the nitrogen. It significantly enhances lipophilicity and metabolic stability while increasing the acidity of the N-H proton via inductive stabilization of the conjugate base. -
3-Methoxy (-OMe): Positioned ortho to the carbonyl. While typically an electron-donating group (EDG) by resonance, its proximity to the reaction center introduces steric bulk and potential intramolecular hydrogen bonding, subtly modulating the pKa.
Tautomerism and Ionization
Understanding the pKa requires analyzing the tautomeric landscape. In aqueous and polar media, the lactam (2-pyridone) form predominates over the lactim (2-hydroxypyridine) form by a factor of
Ionization Pathway:
The measured acidic pKa (
Figure 1: Tautomeric equilibrium and ionization pathways for 2-pyridone derivatives.
Estimated pKa Values
While experimental values vary by specific derivative and solvent conditions, the theoretical pKa values for the core scaffold in aqueous media are derived from Hammett substituent constants and comparative literature data.
| Species | Type | Estimated pKa (Aq) | Structural Influence |
| Parent 2-pyridone | Acidic (NH) | 11.65 | Reference standard. |
| 5-CF | Acidic (NH) | 9.5 – 10.2 | -CF |
| 3-OMe-2-pyridone | Acidic (NH) | 11.0 – 11.8 | -OMe is EDG ( |
| Combined Scaffold | Acidic (NH) | 9.8 ± 0.5 | Net effect: Increased acidity relative to parent, tempered by 3-OMe. |
| Protonated Cation | Basic (OH | < 1.0 | Protonation occurs at the carbonyl oxygen. |
Key Insight: The 5-CF
Experimental Protocol: Precise pKa Determination
For drug candidates containing this scaffold, solubility is often the limiting factor. Standard potentiometric titration may fail due to precipitation. The following UV-Metric Titration Protocol is the industry gold standard for this class of fluorinated heterocycles.
Methodology Overview
This method relies on the difference in UV absorbance spectra between the protonated (neutral) and deprotonated (anionic) species. It allows for determination at concentrations as low as
Reagents & Equipment
-
Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or dedicated pKa analyzer (e.g., Sirius T3).
-
Solvents: Universal buffer (Britton-Robinson) or 0.1 M KCl background electrolyte.
-
Cosolvent: Methanol or Dioxane (HPLC grade) for extrapolation (Yasuda-Shedlovsky method).
-
Titrant: 0.5 M KOH (CO
-free) and 0.5 M HCl.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Dissolve 1-2 mg of the 3-methoxy-5-(trifluoromethyl)-2-pyridone derivative in 10 mL of Methanol (or DMSO if highly insoluble).
-
-
Cosolvent Titration Setup:
-
Prepare three titration vessels with varying water:methanol ratios (e.g., 80:20, 60:40, 40:60).
-
Maintain ionic strength at 0.15 M using KCl.
-
Temperature control: 25.0 °C ± 0.1 °C.
-
-
Data Acquisition:
-
Acidify the sample to pH ~2.0.
-
Titrate with KOH to pH ~12.0.
-
Record UV spectra (200–400 nm) at 0.2 pH increments.
-
-
Deconvolution & Calculation:
-
Identify the isosbestic points (wavelengths where absorbance is pH-independent).
-
Plot Absorbance vs. pH at
of the anion. -
Fit data to the Henderson-Hasselbalch equation to find apparent pKa (
).
-
-
Aqueous Extrapolation (Yasuda-Shedlovsky):
-
Plot
vs. (dielectric constant). -
The y-intercept represents the aqueous pKa.
-
Figure 2: UV-Metric pKa determination workflow for sparingly soluble pyridone derivatives.
Applications in Drug Design[1][2][3]
Bioisosterism & Binding
The 3-methoxy-5-(trifluoromethyl)-2-pyridone motif is frequently used to mimic the phenol moiety or amide bonds in inhibitors.
-
Kinase Inhibitors: The pyridone NH acts as a hydrogen bond donor (HBD) to the hinge region (e.g., Glu/Met backbone), while the carbonyl acts as a hydrogen bond acceptor (HBA). The 5-CF
group occupies hydrophobic pockets (Selectivity Filter). -
Metalloenzyme Inhibition: The 3-methoxy oxygen and the 2-carbonyl oxygen can form a bidentate chelation site for metals like Mg
or Zn (e.g., in Influenza Endonuclease or HIV Integrase inhibitors). The pKa controls the ionization state required for optimal metal coordination.
Solubility & Permeability
-
LogP Impact: The 5-CF
group increases LogP (lipophilicity), improving membrane permeability. -
Solubility: The relatively high pKa (~10) means the molecule remains neutral in the stomach (pH 1-2) and intestine (pH 6-7), facilitating passive absorption. However, this limits aqueous solubility, necessitating formulation strategies (e.g., amorphous solid dispersions).
References
-
EPA CompTox Chemicals Dashboard. (n.d.). 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one Physicochemical Properties. Environmental Protection Agency. [Link]
-
Zhachkina, A., et al. (2012).[1] 2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability.[1] Journal of Organic Chemistry, 77(4), 1623-31.[1] [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link][2]
-
PubChem. (2025).[3][4] 3-Methoxy-2-pyridone Compound Summary. National Library of Medicine. [Link]
Sources
- 1. 2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxy-2-(trifluoromethyl)pyridine | C6H4F3NO | CID 2783388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the 2-Hydroxy-3-Methoxy Pyridine Ring
Abstract
The introduction of a trifluoromethyl (CF3) group onto a 2-hydroxy-3-methoxy pyridine ring profoundly alters the electronic landscape of the molecule. This guide provides an in-depth analysis of these electronic perturbations, elucidating the interplay of inductive and resonance effects. We will explore the resulting modifications to the acidity of the hydroxyl group, the electron density of the pyridine ring, and the consequent impact on reactivity and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development who are leveraging fluorination strategies to modulate the physicochemical and biological properties of pyridine-based compounds.
Introduction: The Strategic Role of the Trifluoromethyl Group
In the fields of medicinal chemistry and materials science, the trifluoromethyl group is a cornerstone for molecular design.[1][2] Its incorporation into aromatic systems is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] The CF3 group's potent electron-withdrawing nature is key to these desirable properties.[1][5][6][7][8] This guide will dissect the electronic consequences of introducing a CF3 group to the 2-hydroxy-3-methoxy pyridine scaffold, a common structural motif in biologically active compounds.
Fundamental Electronic Influences of the Trifluoromethyl Group
The trifluoromethyl group exerts its influence primarily through a strong electron-withdrawing inductive effect (-I).[5][6][9] The high electronegativity of the three fluorine atoms polarizes the C-F bonds, creating a partial positive charge on the carbon atom which, in turn, withdraws electron density from the attached pyridine ring.[5][6] Unlike many other substituents, the CF3 group does not participate in resonance donation (+M) towards the ring.
This powerful inductive withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack.[6] The electron-withdrawing nature of the CF3 group is quantified by its Hammett constant (σp), which is approximately +0.54, indicating a strong deactivating effect.[10]
Visualization of Inductive Electron Withdrawal
The following diagram illustrates the inductive pull of electrons from the pyridine ring by the trifluoromethyl group.
Caption: Inductive electron withdrawal (-I) by the CF3 group from the pyridine ring.
Impact on the Acidity of the 2-Hydroxyl Group
The introduction of a CF3 group is expected to significantly increase the acidity of the 2-hydroxyl group. This is a direct consequence of the stabilization of the corresponding phenoxide anion. The strong electron-withdrawing CF3 group delocalizes the negative charge of the anion through the pyridine ring, making the deprotonation more favorable.
| Compound | Approximate pKa |
| 2-Hydroxy-3-methoxypyridine | ~11-12 |
| 2-Hydroxy-3-methoxy-X-(trifluoromethyl)pyridine | Expected to be significantly lower |
Note: The pKa of 2-hydroxypyridine is approximately 11.6. The methoxy group, being electron-donating, would slightly increase this value. The CF3 group's position will influence the magnitude of the pKa decrease.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
A robust method for determining the pKa of the hydroxyl group is through UV-Vis spectrophotometric titration.
Methodology:
-
Solution Preparation: Prepare a stock solution of the trifluoromethylated 2-hydroxy-3-methoxy pyridine in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values bracketing the expected pKa.
-
Titration: Add a small, constant volume of the stock solution to each buffer solution.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution. The protonated and deprotonated forms of the compound will exhibit different absorption maxima.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Influence on the Pyridine Ring's Electron Density and Reactivity
The electron-withdrawing nature of the CF3 group deactivates the pyridine ring towards electrophilic aromatic substitution.[6] The positions ortho and para to the CF3 group are the most deactivated due to the direct placement of a partial positive charge in the resonance structures of the sigma complex intermediate.[5][6] Consequently, electrophilic attack, if it occurs, is directed to the meta position relative to the CF3 group.[5][6]
Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the strongly electron-withdrawing CF3 group become more electrophilic and can be attacked by nucleophiles.
Visualizing the Effect on Reactivity
Caption: Influence of the CF3 group on the regioselectivity of aromatic substitution.
Spectroscopic Signatures of Electronic Effects
The electronic perturbations induced by the trifluoromethyl group are readily observable through various spectroscopic techniques, most notably NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the pyridine ring will experience deshielding due to the electron-withdrawing nature of the CF3 group. This results in a downfield shift (higher ppm) of their resonance signals compared to the non-substituted parent compound.
-
¹³C NMR: The carbon atoms of the pyridine ring, particularly the one directly attached to the CF3 group and those at the ortho and para positions, will also be deshielded and show a downfield shift in their signals. The carbon of the CF3 group itself will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a direct and sensitive probe for the electronic environment of the CF3 group. The chemical shift of the ¹⁹F signal can provide valuable information about the extent of electron withdrawal.
Expected ¹H NMR Chemical Shifts:
| Proton Position | 2-Hydroxy-3-methoxypyridine (approx. ppm) | 2-Hydroxy-3-methoxy-X-(trifluoromethyl)pyridine (expected shift) |
| H-4 | 6.8-7.0 | Downfield |
| H-5 | 6.6-6.8 | Downfield |
| H-6 | 7.5-7.7 | Downfield |
Infrared (IR) Spectroscopy
The C-F stretching vibrations of the trifluoromethyl group typically appear as strong and characteristic bands in the IR spectrum, usually in the region of 1100-1350 cm⁻¹. The electron-withdrawing effect of the CF3 group will also influence the vibrational frequencies of the pyridine ring and the O-H bond. The O-H stretching frequency may shift to a lower wavenumber due to increased acidity and potential for hydrogen bonding.
Characteristic IR Frequencies:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-F Stretch | 1100 - 1350 (strong, multiple bands) |
| O-H Stretch | 3200 - 3600 (broad) |
| C=C, C=N Ring Stretch | 1400 - 1600 |
Conclusion
The introduction of a trifluoromethyl group onto the 2-hydroxy-3-methoxy pyridine ring is a powerful strategy for modulating its electronic properties. The dominant electron-withdrawing inductive effect of the CF3 group significantly increases the acidity of the hydroxyl group, deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution, and produces distinct shifts in NMR and IR spectra. A thorough understanding of these electronic effects is paramount for the rational design of novel pharmaceuticals and functional materials based on this important heterocyclic scaffold.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]
- Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. (2023). Filo.
- Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. (2023). Vaia.
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).
- A Comparative Guide to the Influence of Trifluoromethoxy vs.
- Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG).
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions (RSC Publishing).
- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen
- Electrophilic arom
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF. (2025).
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A. (2016).
- Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).
- Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl trifl
- DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol | Journal of Engineering Research and Applied Science. (2021).
- 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. ChemicalBook.
- 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum. ChemicalBook.
- 2-Hydroxy-3-trifluoromethylpyridine: Synthesis Routes and Industrial Applic
- Regioselective Direct C–H Trifluoromethylation of Pyridine | Organic Letters. (2020).
- What is the synthesis method of 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE?. (2022). Guidechem.
- A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. Benchchem.
- 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015).
- 2-Hydroxy-3-methoxypyridine CAS#: 20928-63-6. ChemicalBook.
- Selection of Hammett constant σ + values for selected func- tional...
- 2-Hydroxy-3-trifluoromethylpyridine | 22245-83-6. ChemicalBook.
- 2-Hydroxy-3-methylpyridine | C6H7NO | CID 70481. PubChem.
- Organic & Biomolecular Chemistry. RSC Publishing.
- 2-Hydroxy-3-methoxypyridine | 20928-63-6. ChemicalBook.
- Hammett equ
- Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines1,2 | Journal of the American Chemical Society.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. (2022).
- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters. (2025).
- Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Absolute pKa Determinations for Substituted Phenols. (2002). AFIT.
- Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic
- Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorin
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. (2022).
- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]
- 6. vaia.com [vaia.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hydrogen Bonding Potential of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the hydrogen bonding capabilities of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We dissect the molecule's structural and electronic features, focusing on the critical interplay between its functional groups and the predominant pyridin-2(1H)-one tautomer. Through a combination of theoretical computational analysis and established experimental protocols, this document elucidates the molecule's capacity to act as both a hydrogen bond donor and acceptor. The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the molecule's electronic landscape, enhancing its hydrogen bond donor strength. This guide offers a comprehensive framework for understanding and predicting the intermolecular interactions that govern the behavior of this compound, providing critical insights for its application in drug design and crystal engineering.
Introduction: The Central Role of Hydrogen Bonding
Hydrogen bonds are the cornerstone of molecular recognition in biological systems and the guiding force in the self-assembly of functional materials. For drug development professionals, a molecule's hydrogen bonding profile is a critical determinant of its efficacy, dictating its binding affinity to biological targets, solubility, and pharmacokinetic properties.[1]
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest. Its utility as a synthetic intermediate is noted in the development of agrochemicals and pharmaceuticals.[2] The strategic placement of hydroxyl, methoxy, and trifluoromethyl groups on the pyridine scaffold creates a molecule with a complex and potent hydrogen bonding profile. This guide aims to provide a comprehensive technical overview of this potential, bridging theoretical principles with practical experimental validation to fully characterize its intermolecular interaction capabilities.
Molecular and Electronic Profile: A Tale of Two Tautomers
The hydrogen bonding behavior of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is fundamentally governed by its structure and the resulting electronic distribution.
Key Functional Groups and Tautomerism
The molecule possesses several key sites for hydrogen bonding:
-
Hydrogen Bond Donors: The primary donor site is the proton on the exocyclic group at the C2 position.
-
Hydrogen Bond Acceptors: Potential acceptor sites include the pyridine ring nitrogen, the oxygen of the C2 substituent, and the oxygen of the C3-methoxy group. The fluorine atoms of the trifluoromethyl group can also act as weak hydrogen bond acceptors.[3]
A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form.[4][5][6] For most 2-hydroxypyridines, the pyridone tautomer is the predominant and more stable form, especially in the solid state and in polar solvents.[5][7] This equilibrium is pivotal, as it dictates the primary hydrogen bonding motif.
Sources
- 1. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Stability of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Under Physiological Conditions
Executive Summary: The Stability Matrix
Compound: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Physiological State: Predominantly exists as 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one . Stability Verdict: High chemical stability; Moderate metabolic stability.
This guide provides a comprehensive technical analysis of the stability profile of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (HMTFP). Unlike simple pyridines, the interplay between the electron-withdrawing trifluoromethyl group (-CF
Under physiological conditions (pH 7.4, 37°C), this molecule is chemically robust against hydrolysis but susceptible to specific enzymatic transformations. This document details the mechanistic basis of this stability and provides self-validating protocols for empirical verification.
Part 1: Physicochemical Dynamics & Tautomerism[1]
The Tautomeric Equilibrium
The most critical stability factor for HMTFP is its tautomeric nature. While nomenclature suggests a "2-hydroxy" pyridine (lactim), in aqueous physiological buffers, the equilibrium shifts decisively toward the 2-pyridone (lactam) form.
-
Driving Force: The formation of the strong N-H and C=O bonds in the pyridone form is thermodynamically favored over the O-H and C=N bonds of the hydroxypyridine form in polar solvents (water/plasma).
-
Substituent Effect: The 5-CF
group is strongly electron-withdrawing ( ). This increases the acidity of the N-H bond in the pyridone form but does not prevent the tautomerization. It stabilizes the anionic charge density, making the molecule a weak acid (estimated pKa ~ 8.5–9.5).
Visualization of Tautomerism
The following diagram illustrates the equilibrium shift under physiological conditions.
Figure 1. Tautomeric equilibrium of HMTFP. In plasma (pH 7.4), the neutral Pyridone form dominates.
Part 2: Chemical & Metabolic Stability Profile
Chemical Stability (Hydrolysis & Oxidation)
-
Hydrolytic Resistance: The -CF
group is chemically inert to hydrolysis under physiological conditions due to the high strength of the C-F bond (approx. 116 kcal/mol). The methoxy ether linkage is similarly stable at pH 7.4. -
Oxidative Resistance: The pyridine ring is electron-deficient due to the -CF
group and the amide-like carbonyl. This makes the ring resistant to auto-oxidation or electrophilic attack in simple buffer systems.
Metabolic Stability (Enzymatic Degradation)
While chemically stable, the molecule is a substrate for biological enzymes.
-
Phase I Metabolism (Cytochrome P450):
-
O-Demethylation: The 3-methoxy group is the primary "soft spot." CYP450 enzymes (likely CYP2D6 or CYP3A4) can facilitate O-demethylation to form the 2,3-dihydroxy species (catechol-like), which is unstable and prone to further oxidation (quinone formation).
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: The N-H of the pyridone or the oxygen of the carbonyl (O-glucuronidation) are targets for UDP-glucuronosyltransferases (UGTs).
-
Metabolic Pathway Diagram
Figure 2. Predicted metabolic fate. O-demethylation is the primary oxidative pathway.
Part 3: Experimental Framework (Self-Validating Protocols)
To confirm the theoretical stability profile, the following protocols must be executed. These are designed to be self-validating by including specific negative and positive controls.
Protocol A: pH-Dependent Chemical Stability (Buffer)
Objective: Quantify non-enzymatic degradation at physiological pH.
Reagents:
-
Test Compound: HMTFP (10 mM DMSO stock).
-
Buffers: 100 mM Phosphate (pH 7.4), 100 mM HCl (pH 1.2), 100 mM Tris (pH 9.0).
-
Internal Standard (IS): Warfarin or Tolbutamide (structurally distinct, stable).
Workflow:
-
Preparation: Spike HMTFP into pre-warmed (37°C) buffer to a final concentration of 1 µM (0.1% DMSO).
-
Incubation: Incubate in a shaking water bath.
-
Sampling: Remove aliquots at T=0, 1h, 4h, 24h, and 48h.
-
Quenching: Mix 1:1 with Acetonitrile containing IS.
-
Analysis: LC-MS/MS (MRM mode).
Data Interpretation (Self-Validation):
-
Pass Criteria: >95% parent remaining at 24h in pH 7.4.
-
Validation Check: If degradation is observed, check pH 1.2 samples. If stable at pH 1.2 but unstable at pH 7.4, suspect nucleophilic attack by buffer ions (rare for this scaffold).
Protocol B: Microsomal Stability (Metabolic)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) + HMTFP (1 µM) in PBS (pH 7.4). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH to start reaction.
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Termination: Add 3 volumes of ice-cold Acetonitrile + IS. Centrifuge (4000g, 20 min).
-
Analysis: LC-MS/MS. Monitor Parent loss and formation of M-14 (Demethylation) peak.
Quantitative Output Table:
| Parameter | Formula | Interpretation |
| Slope of ln(% remaining) vs time | Depletion rate constant | |
| In vitro half-life | ||
| Intrinsic Clearance |
Where
Part 4: Quantitative Data Summary (Template)
Use this table to structure your final report data.
| Condition | Duration | Expected Recovery (%) | Primary Degradant |
| PBS pH 7.4 (37°C) | 48 Hours | > 98% | None (Stable) |
| Simulated Gastric Fluid (pH 1.2) | 4 Hours | > 95% | None (Stable) |
| Human Plasma | 4 Hours | > 90% | Glucuronide (Trace) |
| Liver Microsomes (NADPH+) | 1 Hour | 40 - 70% | O-Desmethyl analog |
| Liver Microsomes (NADPH-) | 1 Hour | > 95% | None (Control) |
References
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 1
-
WuXi Biology. (2024). Tautomerism of 2-Hydroxypyridines: A Computational and Experimental Analysis. Retrieved from 3
-
PubChem. (2024). Compound Summary: 2-Hydroxy-5-(trifluoromethyl)pyridine.[4][5][6][7] Retrieved from 5
-
BenchChem. (2025). Metabolic Stability of Methoxy-substituted Heterocycles. Retrieved from 8
Sources
- 1. mdpi.com [mdpi.com]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. 2-hydroxy-5-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Literature review of 5-trifluoromethyl-2-pyridone scaffolds in medicinal chemistry
An In-Depth Technical Guide to 5-Trifluoromethyl-2-Pyridone Scaffolds in Medicinal Chemistry
Introduction: The Strategic Convergence of Fluorine and a Privileged Heterocycle
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4][5] When this powerful moiety is appended to a privileged heterocyclic scaffold like 2-pyridone, the result is a versatile building block with significant potential for developing novel therapeutics.
The 2-pyridone ring is a well-established pharmacophore, recognized for its ability to act as a bioisostere for amides and phenols, and for its capacity to engage in crucial hydrogen bonding interactions with biological targets.[6][7][8] This guide, presented from the perspective of a Senior Application Scientist, delves into the synthesis, unique properties, and diverse medicinal chemistry applications of the 5-trifluoromethyl-2-pyridone scaffold. We will explore the causal reasoning behind its utility, provide validated experimental protocols, and analyze the structure-activity relationships that drive its successful application in drug development.
Core Physicochemical and Structural Attributes
The efficacy of the 5-trifluoromethyl-2-pyridone scaffold is rooted in a synergistic interplay of its constituent parts. Understanding these foundational properties is critical to rationally designing novel drug candidates.
-
Electronic Profile and pKa Modulation: The CF3 group is a potent electron-withdrawing group, significantly influencing the electron density of the pyridone ring.[4] This electronic pull enhances the acidity of the N-H proton, modulating the molecule's pKa and influencing its ionization state at physiological pH. This is a critical parameter for target binding, solubility, and membrane permeability.[9]
-
Lipophilicity and Membrane Permeability: A key strategy in drug design is to optimize a compound's lipophilicity to ensure it can traverse cellular membranes to reach its target. The CF3 group substantially increases the lipophilicity of the parent pyridone scaffold, a property that often leads to improved cell permeability and oral bioavailability.[2][3][6]
-
Hydrogen Bonding Capability: The 2-pyridone moiety is an exceptional hydrogen bond participant, featuring both a donor (N-H) and an acceptor (C=O).[6] This dual nature allows it to form robust, directional interactions within protein binding sites, contributing to high affinity and selectivity.
-
Tautomerism: The scaffold exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) tautomeric forms. In the solid state and in most physiological conditions, the lactam form predominates.[6] The electron-withdrawing CF3 group further stabilizes this lactam form, which is often the biologically active tautomer.
Synthetic Methodologies: Constructing the Core Scaffold
The accessibility of a scaffold is paramount to its widespread use. Fortunately, several robust synthetic routes to 5-trifluoromethyl-2-pyridone and its derivatives have been established, primarily through two major strategies: modification of existing pyridine rings and de novo ring construction via cyclocondensation.
Strategy 1: Halogen Exchange on Picoline Derivatives
A common and industrially relevant approach begins with 3-picoline (β-picoline). The process involves the chlorination of the methyl group, followed by a halogen exchange (fluorination) reaction, and subsequent ring chlorination to yield versatile intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[4][10] This intermediate can then be converted to the desired 2-pyridone.
Strategy 2: [2+2+2] Cycloaddition
More elegant and convergent approaches involve transition metal-catalyzed [2+2+2] cycloadditions. For instance, a cobalt-catalyzed reaction between a trifluoromethylated diyne and a nitrile can regioselectively construct the multi-substituted trifluoromethyl-pyridine core in a single step, offering a powerful method for rapidly building molecular complexity.[11]
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (A Key Intermediate)
This protocol outlines a representative industrial synthesis method.
Objective: To synthesize the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Chlorine gas (Cl2)
-
Antimony trichloride (SbCl3)
-
Anhydrous hydrogen fluoride (HF)
-
Reaction vessel with heating jacket and stirrer
-
On-ring chlorination vessel
-
Fluorination vessel
-
Rectifying tower for distillation
Procedure:
-
Trichlorination: Charge the primary reaction vessel with 2-chloro-5-(chloromethyl)pyridine. Heat the vessel using the steam jacket while stirring. Introduce chlorine gas into the reactor to initiate chlorination of the methyl group. Continue the reaction until conversion to 2-chloro-5-(trichloromethyl)pyridine is complete, as monitored by GC analysis.[12]
-
On-Ring Chlorination: Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to the on-ring chlorination vessel. Add antimony trichloride (SbCl3), which serves as a Lewis acid catalyst. Heat the mixture and introduce chlorine gas to effect chlorination at the 3-position of the pyridine ring.[12]
-
Fluorination: Transfer the resulting 2,3-dichloro-5-(trichloromethyl)pyridine to the fluorination vessel. Carefully add anhydrous hydrogen fluoride (HF) to perform the halogen exchange reaction, converting the -CCl3 group to the -CF3 group.[12]
-
Purification: The crude product is subjected to a series of purification steps. This includes washing to remove residual acid, steam distillation, pH adjustment, and final purification by fractional distillation in a rectifying tower to yield high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.[12]
Caption: General synthetic pathway to 5-trifluoromethyl-2-pyridone precursors.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The 5-trifluoromethyl-2-pyridone scaffold has been successfully employed across a range of therapeutic areas, demonstrating its versatility and favorable drug-like properties.
Antifungal and Agrochemical Agents
The trifluoromethylpyridine moiety is a well-established component of modern agrochemicals.[4] In a notable study, a series of novel phenoxytrifluoromethylpyridine compounds were designed based on a scaffold hopping strategy from dehydrozingerone.[13] Several of these compounds exhibited potent in vitro antifungal activity against pathogens like Rhizoctonia solani and Colletotrichum musae. The superior activity of these derivatives highlights the importance of the trifluoromethylpyridine core in developing new fungicides to ensure food security.[10][13]
Oncology: Kinase Inhibition
Kinase signaling pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The trifluoromethylpyridine scaffold serves as an excellent starting point for designing kinase inhibitors.[5] Its ability to form key hydrogen bonds and occupy hydrophobic pockets allows for potent and selective inhibition. For example, derivatives of diaminopyrimidines containing a trifluoromethyl group have been developed as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a target implicated in cancer and osteoporosis.[14]
Neuroscience and CNS Disorders
The enhanced lipophilicity conferred by the CF3 group can improve a drug's ability to cross the blood-brain barrier, a critical requirement for treating central nervous system (CNS) disorders.[2] Researchers have utilized trifluoromethylpyridine intermediates to synthesize novel compounds targeting neurological disorders.[3] For instance, analogs of 2,5-dimethoxyphenylpiperidines have been investigated as selective serotonin 5-HT2A receptor agonists, a target relevant to psychiatric and neurological conditions.[15]
Androgen Receptor Antagonism
In the treatment of prostate cancer, resistance to androgen receptor (AR) antagonists is a major clinical challenge.[16] Recently, a novel pure AR antagonist, EF2, which incorporates a trifluoromethylphenyl group linked to a pyridine core, was identified. This compound effectively antagonizes both wild-type and drug-resistant AR variants and demonstrated potent tumor growth suppression in preclinical models, marking it as a promising lead for development.[16]
Table 1: Representative Biological Activities of Trifluoromethyl-Pyridone/Pyridine Derivatives
| Compound ID | Target/Organism | Assay Type | Activity (IC50/EC50) | Reference |
| Compound 17 | Rhizoctonia solani | In vitro antifungal | 2.88 µg/mL | [13] |
| Compound 17 | Colletotrichum musae | In vitro antifungal | 9.09 µg/mL | [13] |
| LPH-5 | Serotonin 5-HT2A Receptor | Ca2+ Imaging Assay | 2.1 nM | [15] |
| EF2 | Androgen Receptor | Antagonist Assay | 0.30 µM | [16] |
| PYK2 Inhibitor | PYK2 Kinase | Enzyme Inhibition | 10-20 fold selectivity vs FAK | [14] |
Structure-Activity Relationship (SAR) Analysis
The development of potent and selective drug candidates is an iterative process guided by SAR. For the 5-trifluoromethyl-2-pyridone scaffold, SAR studies reveal key insights into optimizing molecular interactions.
-
Role of the CF3 Group: SAR studies consistently demonstrate the importance of the CF3 group. Its replacement with less lipophilic or electron-withdrawing groups often leads to a significant drop in potency. This underscores its dual role in enhancing membrane permeability and participating in favorable interactions within the target's binding site.[1][17]
-
Substitution on the Pyridone Ring: Modifications at other positions of the pyridone ring are critical for fine-tuning activity and selectivity. For example, in the development of PYK2 inhibitors, substitutions on the amino group at the 6-position were explored to eliminate the formation of reactive metabolites while maintaining potency.[14]
-
Exploiting Hydrophobic Pockets: The combination of the planar pyridone ring and the bulky CF3 group can be leveraged to interact with flat, hydrophobic pockets in a target protein. SAR by analog synthesis, where the size and nature of substituents are varied, helps to map the topology of these pockets and maximize favorable van der Waals interactions.[18]
Caption: Logical workflow for a typical SAR study on the scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound containing the 5-trifluoromethyl-2-pyridone scaffold against a target kinase (e.g., PYK2).
Materials:
-
Recombinant human PYK2 enzyme
-
Peptide substrate (e.g., poly(E,Y)4:1)
-
ATP (Adenosine triphosphate)
-
Test compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white microplates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Assay Reaction: To the wells of a 384-well plate, add the assay buffer, the serially diluted test compound, and the peptide substrate.
-
Initiation: Initiate the kinase reaction by adding a solution of the PYK2 enzyme and ATP. The final reaction volume is typically 10-25 µL. Include control wells: "no enzyme" (background) and "no inhibitor" (maximum activity).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. This reagent lyses the cells and contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Read the luminescence signal on a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Future Perspectives and Conclusion
The 5-trifluoromethyl-2-pyridone scaffold continues to be a highly valuable asset in medicinal chemistry. Its unique blend of physicochemical properties—metabolic stability, modulated lipophilicity, and robust hydrogen bonding capacity—makes it an attractive starting point for lead discovery and optimization campaigns.[2][8] Future research will likely focus on its incorporation into novel drug modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where its structural and electronic features can be further exploited.
References
-
Key Uses of Trifluoromethylpyridine Derivatives in Pharma. (n.d.). Te-Lian. Retrieved February 22, 2026, from [Link]
-
Zhang, Y., et al. (2025). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. MDPI. Retrieved February 22, 2026, from [Link]
-
Chiharu, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved February 22, 2026, from [Link]
-
Shaikh, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved February 22, 2026, from [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 22, 2026, from [Link]
-
Halberstadt, A. L., et al. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Retrieved February 22, 2026, from [Link]
-
Konno, T., et al. (n.d.). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Europe PMC. Retrieved February 22, 2026, from [Link]
-
O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 22, 2026, from [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved February 22, 2026, from [Link]
-
Wang, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. Retrieved February 22, 2026, from [Link]
-
Shaikh, A. A., et al. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved February 22, 2026, from [Link]
-
Mishra, P. S., et al. (2025). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Redka, M. O., et al. (2025, October 28). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Retrieved February 22, 2026, from [Link]
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents.
-
SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series. Retrieved February 22, 2026, from [Link]
-
Rodriguez-Lozano, Y., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved February 22, 2026, from [Link]
-
Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 22, 2026, from [Link]
-
Abdullahi, M., et al. (n.d.). Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). DOI. Retrieved February 22, 2026, from [Link]
-
Laird, E. R., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. Retrieved February 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Methodological & Application
Scalable Synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine: An Application Note and Protocol for Pharmaceutical and Agrochemical Intermediate Production
Abstract
This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The synthetic strategy is designed for high-throughput and process chemistry environments, focusing on commercially viable starting materials and reaction conditions that are amenable to large-scale production. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of a Fluorinated Pyridine Core
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The target molecule, 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, combines the advantageous properties of the trifluoromethyl group with the versatile reactivity of the substituted pyridine ring, making it a highly sought-after building block for drug discovery and crop protection research. This guide presents a scalable three-step synthesis designed for efficiency and high purity.
Strategic Overview of the Synthetic Pathway
The presented synthesis is a three-step process commencing with the commercially available and industrially relevant starting material, 3-picoline. The overall strategy involves the initial formation of a key chlorinated intermediate, followed by selective methoxylation and subsequent hydrolysis to yield the final product.
Caption: Overall synthetic strategy for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.
Detailed Protocols and Mechanistic Insights
Step 1: Scalable Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The initial step focuses on the efficient conversion of 3-picoline to the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. This transformation is a cornerstone of industrial pyridine chemistry and can be achieved through a vapor-phase chlorination and fluorination process.[1][2] This method is highly scalable and provides good yields of the desired product.
Protocol:
-
Reaction Setup: A fluidized-bed reactor is charged with a suitable catalyst, such as chromium oxide on an alumina support.
-
Reagent Introduction: Gaseous 3-picoline, chlorine, and hydrogen fluoride are introduced into the reactor at a controlled rate. The reaction is typically carried out at elevated temperatures, in the range of 300-400°C.[3]
-
Reaction Execution: The reactants pass through the catalyst bed, where a series of reactions occur, including chlorination of the methyl group, fluorine exchange to form the trifluoromethyl group, and subsequent chlorination of the pyridine ring.
-
Work-up and Purification: The product stream is cooled and passed through a series of scrubbers to remove acidic byproducts. The crude product is then purified by fractional distillation to isolate 2,3-dichloro-5-(trifluoromethyl)pyridine.
Causality of Experimental Choices:
-
Vapor-Phase Reaction: This approach is highly amenable to continuous processing, which is a key requirement for scalable industrial synthesis.
-
Fluidized-Bed Reactor: Ensures excellent heat and mass transfer, leading to consistent product quality and high throughput.
-
Catalyst Selection: The chromium oxide-based catalyst is robust and provides high selectivity for the desired transformations.
| Parameter | Value | Reference |
| Starting Material | 3-Picoline | [1][2] |
| Key Reagents | Chlorine, Hydrogen Fluoride | [3] |
| Catalyst | CrOₓ-Al₂O₃ | [3] |
| Temperature | 300-400 °C | [3] |
| Expected Yield | 60-70% | [3] |
Step 2: Selective Methoxylation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce a methoxy group at the 3-position of the pyridine ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyridine ring.[4][5][6] The electron-withdrawing trifluoromethyl group at the 5-position activates the ring towards nucleophilic attack, and the chlorine at the 2-position further enhances this effect. Nucleophilic attack is favored at the 3-position due to a combination of steric and electronic factors.
Caption: Mechanism of selective methoxylation via a Meisenheimer complex.
Protocol:
-
Reagent Preparation: In a suitable inert solvent such as anhydrous N,N-dimethylformamide (DMF), sodium methoxide is prepared by the careful addition of sodium metal to anhydrous methanol under an inert atmosphere. Alternatively, a commercially available solution of sodium methoxide in methanol can be used.
-
Reaction Setup: The solution of sodium methoxide is added to a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in DMF at room temperature.
-
Reaction Execution: The reaction mixture is heated to a moderate temperature, typically between 60-80°C, and monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The product is extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Sodium Methoxide: A strong nucleophile that readily displaces the chloride ion.
-
DMF as Solvent: A polar aprotic solvent that effectively solvates the sodium cation and facilitates the SNAr reaction.
-
Moderate Temperature: Ensures a reasonable reaction rate without promoting side reactions.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | [1][2] |
| Key Reagents | Sodium Methoxide, Methanol | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | 60-80 °C | |
| Expected Yield | 75-85% |
Step 3: Hydrolysis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
The final step is the hydrolysis of the remaining chloro group at the 2-position to a hydroxy group. This transformation is typically achieved under basic conditions. The 2-position of the pyridine ring is highly activated towards nucleophilic attack, facilitating the displacement of the chloride by a hydroxide ion.
Protocol:
-
Reaction Setup: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is dissolved in a suitable solvent, such as a mixture of water and a high-boiling point alcohol (e.g., tert-amyl alcohol) or in an aqueous solution of a strong base.[7]
-
Reagent Addition: A concentrated aqueous solution of sodium hydroxide or potassium hydroxide is added to the reaction mixture.
-
Reaction Execution: The mixture is heated to reflux, typically in the range of 100-120°C, for several hours. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 5-6. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.
Causality of Experimental Choices:
-
Strong Base: Sodium or potassium hydroxide provides the hydroxide nucleophile necessary for the substitution reaction.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate.
-
Acidification: Protonates the resulting pyridinolate salt to yield the final neutral product, which then precipitates from the aqueous solution.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |
| Key Reagents | Sodium Hydroxide or Potassium Hydroxide | [7] |
| Solvent | Water/tert-Amyl Alcohol or Aqueous Base | [7] |
| Temperature | 100-120 °C | |
| Expected Yield | 85-95% |
Quality Control and Analytical Characterization
The purity and identity of the final product and all intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: To confirm the identity and purity of the solid product.
Safety Considerations
-
Hydrogen Fluoride and Chlorine: These are highly corrosive and toxic gases and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Metal: Highly reactive with water and should be handled under an inert atmosphere.
-
Strong Bases: Sodium and potassium hydroxide are corrosive and should be handled with appropriate PPE.
-
Chlorinated Solvents and Reagents: Many chlorinated compounds are toxic and should be handled in a fume hood.
Conclusion
The synthetic route and detailed protocols presented in this application note provide a clear and scalable pathway for the production of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers and process chemists can efficiently synthesize this valuable intermediate for applications in drug discovery and agrochemical development.
References
-
ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]
-
Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Available from: [Link]
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]
- Google Patents. Process for the preparation of 2-chloro-3-hydroxy pyridine.
-
PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
- Google Patents. Process for the production of 2-hydroxypyridine.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
- Google Patents. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Organic Syntheses. Org. Synth. 2012, 89, 549-561. Available from: [Link]
- Google Patents. Process for the preparation of 2-chloro-3-hydroxy pyridine.
-
ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Available from: [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
Application Notes & Protocols: Selective O-alkylation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Document ID: AN-S5TFM-OALK-2026
Abstract
This document provides a detailed protocol and scientific rationale for the selective O-alkylation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. This transformation is a key step in the synthesis of various scaffolds for drug discovery and materials science, where the 2-alkoxypyridine moiety is a crucial structural motif. The protocol addresses the common challenge of regioselectivity, specifically the competition between O-alkylation and N-alkylation inherent to 2-hydroxypyridine systems. By carefully selecting the base, solvent, and reaction conditions, this guide demonstrates a reliable method to favor the formation of the desired 2-alkoxy product.
Scientific Introduction and Rationale
The alkylation of 2-hydroxypyridines is a foundational yet challenging transformation in organic synthesis. These compounds exist in a tautomeric equilibrium with their 2-pyridone form, creating an ambident nucleophile that can react at either the oxygen or nitrogen atom.[1][2] The regiochemical outcome (O- versus N-alkylation) is highly sensitive to several factors, including the choice of base, solvent polarity, counterion, and the nature of the alkylating agent.[1]
The target substrate, 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, presents a specific electronic environment. The strongly electron-withdrawing trifluoromethyl group at the 5-position increases the acidity of the N-H proton in the pyridone tautomer, while the methoxy group at the 3-position is a mild electron-donating group. Achieving high selectivity for O-alkylation requires conditions that favor the reactivity of the pyridinolate oxygen.
This protocol employs the principles of the Williamson ether synthesis, a classic SN2 reaction where an alkoxide displaces a halide from an alkyl halide.[3][4][5][6] To favor O-alkylation, conditions are chosen to promote the formation of a "harder" oxygen-centered anion or to create sufficient steric hindrance around the nitrogen atom. The use of a relatively mild base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is a well-established strategy.[7] The large cesium cation is believed to coordinate preferentially with the oxygen atom, enhancing its nucleophilicity and directing the alkylation accordingly.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: The Strategic Use of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis
Introduction: The Value Proposition of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties.[1] When appended to a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for chemists.[1] The -CF3 group can significantly increase metabolic stability by blocking sites of oxidation, improve a molecule's lipophilicity to enhance membrane permeability, and modulate the basicity of the pyridine nitrogen, which can fine-tune interactions with biological targets.[2]
This guide focuses on a specific, highly functionalized intermediate: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine . Its unique arrangement of a nucleophilic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group makes it a versatile and reactive building block for synthesizing complex pharmaceutical agents. We will explore its properties, provide detailed protocols for its application in the synthesis of a novel therapeutic candidate, and discuss the underlying scientific principles that guide its use.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine are summarized below.
| Property | Value | Reference |
| CAS Number | 131748-96-4 (example, specific CAS may vary by supplier) | N/A |
| Molecular Formula | C7H6F3NO2 | N/A |
| Molecular Weight | 193.12 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline powder | N/A |
| Melting Point | 145-149 °C | |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | N/A |
| ¹⁹F NMR (CDCl₃) | δ ~ -62 to -68 ppm (singlet, relative to CFCl₃) | [3][4] |
| ¹H NMR (CDCl₃) | Signals expected in the aromatic region (δ 7.0-8.5 ppm) and a singlet for the methoxy group (δ ~3.9 ppm). | [3] |
Note: Spectroscopic values are approximate and can vary based on solvent and instrumentation.
Synthetic Application: Construction of a Novel COX-2 Inhibitor
To illustrate the utility of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, we will outline the synthesis of a novel analogue of Celecoxib, a well-known selective Cyclooxygenase-2 (COX-2) inhibitor.[5][6][7] COX-2 is a key enzyme in the inflammatory pathway, converting arachidonic acid into prostaglandins.[8][9][10][11][12] Its selective inhibition is a validated strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]
Our synthetic strategy involves a three-step sequence:
-
Chlorination: Conversion of the 2-hydroxy group to a 2-chloro group to activate the pyridine ring for cross-coupling.
-
Suzuki-Miyaura Cross-Coupling: Formation of a key carbon-carbon bond to attach the pyridine core to another aromatic system.
-
Cyclization/Condensation: Construction of the pyrazole ring, a defining feature of this class of inhibitors.
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. CAS 22245-83-6: 2-hydroxy-3-trifluoromethylpyridine [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
Topic: Palladium-Catalyzed Cross-Coupling of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Derivatives
An Application Guide for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
Derivatives of 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine represent a class of high-value heterocyclic building blocks in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group can significantly enhance key pharmaceutical properties such as metabolic stability and lipophilicity.[1] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies for the functionalization of this specific pyridine scaffold. We move beyond simple procedural lists to dissect the underlying chemical principles, from the critical initial activation of the 2-hydroxy position to the nuanced selection of catalysts and ligands required to navigate the electronic complexities of the substituted ring. Detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, accompanied by mechanistic insights and troubleshooting strategies to empower researchers in drug discovery and process development.
Part 1: Foundational Principles & Mechanistic Overview
The "2-Hydroxypyridine Problem": Tautomerism and Activation
A common pitfall in designing cross-coupling strategies for 2-hydroxypyridines is overlooking their tautomeric equilibrium with the corresponding 2-pyridone form. The hydroxyl group in its native state is a poor leaving group for the oxidative addition step, which is the cornerstone of most palladium-catalyzed cycles.[2] Therefore, direct coupling of the C-O bond is not feasible under standard conditions.
Successful cross-coupling necessitates a critical preliminary step: the conversion of the hydroxyl moiety into a competent electrophilic leaving group. This "activation" transforms the inert C-O bond into a reactive site for the palladium catalyst.
Common Activation Strategies:
-
Formation of Sulfonates: Conversion to trifluoromethanesulfonates (triflates, -OTf) or nonafluorobutanesulfonates (nonaflates, -ONf) is the most common and effective strategy. These are excellent leaving groups, readily undergoing oxidative addition.
-
Halogenation: Conversion of the hydroxyl group to a halide (e.g., -Cl, -Br) provides a classic electrophilic partner for cross-coupling.
-
In Situ Activation: Advanced methods allow for the activation and coupling to occur in a single pot. For instance, using reagents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) can mediate the in situ coupling of 2-hydroxypyridines with boronic acids.[3]
The Palladium Catalytic Cycle: A Unified Mechanism
At the heart of these transformations lies a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational reaction design and optimization.
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-Br, C-OTf) of the activated pyridine derivative. This is often the rate-determining step.[6]
-
Transmetalation (for Suzuki/Sonogashira): The organic group from the coupling partner (e.g., an organoboron or organocopper species) is transferred to the palladium center, displacing the leaving group.[4] For Buchwald-Hartwig amination, this step is replaced by coordination of the amine, followed by deprotonation to form a palladium-amido complex.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[8]
Electronic Landscape of the Substrate
The reactivity of the 2-activated-3-methoxy-5-(trifluoromethyl)pyridine ring is governed by the interplay of its substituents:
-
5-Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group, which decreases the electron density of the pyridine ring.[9] This generally makes the C-X bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
3-Methoxy (-OCH₃) Group: As an electron-donating group, it partially counteracts the effect of the -CF₃ group. Its position ortho to the C2 coupling site can also introduce steric considerations that influence ligand choice.
-
Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing and can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting the reaction. This is a key aspect of the "2-pyridyl problem," which often necessitates the use of specific ligands to mitigate this effect.[10][11]
Part 2: Key Cross-Coupling Protocols
The following protocols assume the starting material is the 2-bromo or 2-triflate derivative of 3-methoxy-5-(trifluoromethyl)pyridine, prepared via standard synthetic methods.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl compounds by coupling an organohalide with an organoboron reagent.[1][4]
Step-by-Step Protocol:
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial, add the activated pyridine substrate (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and, if required, an additional ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are typically complete within 4–24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality & Insights:
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[12] Cesium carbonate is often more effective for challenging substrates due to its higher solubility in organic solvents.
-
Ligand: For electron-deficient pyridines, sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate the oxidative addition and reductive elimination steps, preventing catalyst decomposition.[13]
-
Solvent: A mixture of an organic solvent and water is common, as water aids in dissolving the base. Anhydrous conditions can also be used, particularly with bases like KF.[12]
| Parameter | Typical Range | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Well-established, commercially available catalysts. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DME | Solubilizes reactants and facilitates heat transfer. |
| Temperature | 80–110 °C | Provides thermal energy to overcome activation barriers. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction has become the premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[5][7]
Step-by-Step Protocol:
-
Inert Atmosphere: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (1–3 mol%), the ligand (1.2–1.5 equiv relative to Pd), and the base (e.g., NaOt-Bu, K₃PO₄, 1.4–2.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the activated pyridine substrate (1.0 equiv). If the amine is a solid, add it at this stage.
-
Solvent/Amine Addition: Add the degassed, anhydrous solvent (e.g., toluene, dioxane). If the amine (1.1–1.3 equiv) is a liquid, add it via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80–120 °C) with stirring.
-
Monitoring & Workup: Follow the procedures outlined in the Suzuki-Miyaura protocol for monitoring and aqueous workup. Note: The strong base must be carefully quenched.
-
Purification: Purify the resulting aryl amine by column chromatography or crystallization.
Causality & Insights:
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[7]
-
Catalyst/Ligand System: Buchwald and Hartwig have developed generations of highly specialized, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that are essential for achieving high yields. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the crucial reductive elimination step.[5]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the strong base and poison the catalyst.
| Parameter | Typical Range | Rationale |
| Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) and Pd(II) sources that form the active catalyst in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Essential for catalyst stability and turnover. |
| Base | NaOt-Bu, K₃PO₄, LHMDS | Strong base required for amine deprotonation. |
| Solvent | Toluene, Dioxane, THF | Anhydrous aprotic solvents are required. |
| Temperature | 80–120 °C | Ensures efficient catalyst turnover. |
Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides to produce valuable aryl-alkyne structures. It uniquely employs a dual-catalyst system.[14][15]
Step-by-Step Protocol:
-
Inert Atmosphere: To a Schlenk flask, add the activated pyridine substrate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1–5 mol%).
-
Solvent and Base: Evacuate and backfill with inert gas. Add an anhydrous, degassed solvent (e.g., THF, DMF) followed by a liquid amine base (e.g., Et₃N, DIPEA), which often serves as both the base and part of the solvent system.
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid.
-
Monitoring & Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and perform a standard aqueous workup.
-
Purification: Purify the product by column chromatography.
Causality & Insights:
-
Dual Catalysis: The reaction proceeds via two interconnected cycles. The palladium cycle is similar to that described above. In the copper cycle, CuI reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[14]
-
Base: An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
-
Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These typically require stronger bases and specialized ligands to facilitate the direct transmetalation of the alkyne to the palladium center.[16]
| Parameter | Typical Range | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings. |
| Cu Co-catalyst | CuI | Activates the alkyne for transmetalation. |
| Base | Et₃N, DIPEA, i-Pr₂NH | Deprotonates the alkyne and neutralizes the H-X byproduct. |
| Solvent | THF, DMF, Acetonitrile | Aprotic solvents that solubilize the catalyst system. |
| Temperature | 25–60 °C | Generally milder conditions than C-C/C-N aryl couplings. |
Part 3: Experimental Workflow & Data Visualization
General Experimental Workflow
The successful execution of these protocols follows a logical sequence, from preparation of the activated substrate to final product isolation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently activated substrate. 3. Reaction temperature too low. 4. Inappropriate base or solvent. | 1. Use a fresh catalyst/precatalyst; consider an alternative ligand. 2. Confirm successful conversion to triflate/halide. 3. Increase temperature in 10 °C increments. 4. Screen alternative bases (e.g., K₃PO₄ for Suzuki) or solvents. |
| Protodeboronation (Suzuki) | The boronic acid reacts with a proton source (e.g., water) instead of transmetalating. | Use a stronger base (e.g., Cs₂CO₃), anhydrous conditions with KF, or a more reactive boronic ester (e.g., MIDA or pinacol). |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. | Ensure the reaction is strictly anaerobic; thoroughly degas all solvents. Use a lower catalyst loading. |
| Hydrodehalogenation | The starting aryl halide is reduced, replacing the halide with hydrogen. | Often caused by moisture or β-hydride elimination. Ensure anhydrous conditions. Use a bulkier ligand to favor reductive elimination.[5] |
| Catalyst Decomposition | Formation of palladium black. | Use a more robust ligand (e.g., biarylphosphines). Ensure inert atmosphere is maintained. Avoid excessively high temperatures. |
Conclusion
The palladium-catalyzed functionalization of 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine derivatives is a powerful strategy for the synthesis of complex molecules relevant to pharmaceutical research. Success hinges on a clear understanding of the prerequisite activation of the 2-hydroxy group and careful selection of the catalyst system—particularly the ligand—to overcome the electronic challenges posed by the substituted pyridine ring. The protocols and insights provided herein serve as a robust foundation for researchers to develop and optimize these critical bond-forming reactions, accelerating the discovery of next-generation therapeutics.
References
- [Journal of the American Chemical Society] Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity.
- [Organic & Biomolecular Chemistry] Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions.
- [NINGBO INNO PHARMCHEM CO.,LTD.] Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit.
- [The Journal of Organic Chemistry] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- [Nobel Prize] PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- [Oreate AI Blog] Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- [PMC] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- [PMC] Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- [Computational Chemistry] Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- [ResearchGate] Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition.
- [RSC Publishing] PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
- [Benchchem] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.
- [Chemical Science] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- [PMC] The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- [Wikipedia] Buchwald–Hartwig amination.
- [Wikipedia] Sonogashira coupling.
- [SynArchive] Sonogashira Coupling.
- [Organic Chemistry Portal] Sonogashira Coupling.
- [Organic Chemistry Portal] Suzuki Coupling.
- [Alfa Chemistry] Buchwald-Hartwig Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. nbinno.com [nbinno.com]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
Technical Guide: Deoxychlorination of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Executive Summary
This application note details the chemical conversion of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (also known as 3-methoxy-5-(trifluoromethyl)pyridin-2-one) to its 2-chloro derivative. This transformation is a critical step in the synthesis of fluorinated agrochemicals and pharmaceutical intermediates.
The presence of the electron-withdrawing trifluoromethyl group (-CF
This guide presents two validated protocols:
-
Method A (Standard): Phosphoryl chloride (
) with Quinoline (Base-mediated). -
Method B (Catalytic): Vilsmeier-Haack conditions (
/ DMF).
Chemical Context & Mechanism[1][2][3][4][5][6][7]
Substrate Analysis
The starting material exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In the solid state and polar solvents, the 2-pyridone form predominates.
-
Electronic Challenge: The -CF
group makes the pyridine ring electron-deficient. This is generally favorable for the final displacement of the activated leaving group by chloride. -
Steric/Stability Challenge: The C3-Methoxy group is acid-sensitive. Harsh acidic conditions (HCl generated in situ) can lead to demethylation (cleavage to the diol). The use of an organic base (Quinoline or
) is recommended to scavenge protons and protect the ether linkage.
Reaction Mechanism
The reaction proceeds via a Deoxychlorination mechanism. The carbonyl oxygen of the pyridone attacks the electrophilic phosphorus of
Figure 1: Mechanistic pathway for the deoxychlorination of pyridones.
Experimental Protocols
Method A: Base-Mediated Chlorination (Recommended)
Rationale: The addition of quinoline acts as an HCl scavenger, preventing the acid-catalyzed cleavage of the C3-methoxy group.
Reagents:
-
Substrate: 1.0 eq
- : 5.0 – 10.0 eq (Solvent & Reagent)
-
Quinoline: 1.1 eq
-
Solvent: None (Neat) or Toluene (if solubility is poor)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
or line). -
Addition: Charge the flask with the Substrate (e.g., 10 g).
-
Base: Add Quinoline (1.1 eq) slowly. Note: Exotherm possible.[1][2][3]
-
Reagent: Carefully add
(5–10 eq) at room temperature. -
Reaction: Heat the mixture to reflux (
) . -
Monitoring: Stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The starting material (polar) should disappear, replaced by a less polar product.
-
Workup: Cool to room temperature. Proceed immediately to the Safety Quench Protocol (Section 4).
Method B: Vilsmeier-Haack Activation (Catalytic)
Rationale: For less reactive substrates, Dimethylformamide (DMF) reacts with
Reagents:
-
Substrate: 1.0 eq
- : 3.0 – 5.0 eq
-
DMF: 0.1 – 0.5 eq (Catalytic)
-
Solvent: Toluene or Chlorobenzene (optional, can run neat)
Procedure:
-
Setup: Dry glassware, inert atmosphere (
). -
Reagent Formation: In the flask, mix
and DMF at . Stir for 15 mins to form the white/yellow Vilsmeier salt precipitate. -
Addition: Add the Substrate in one portion.
-
Reaction: Heat to
. (Lower temperature than Method A is often sufficient). -
Monitoring: Check completion after 2–4 hours.
-
Workup: Proceed to Safety Quench Protocol .
Critical Safety: Quenching POCl3
WARNING: The hydrolysis of excess
The "Reverse Quench" Protocol:
-
Preparation: Prepare a large beaker containing Crushed Ice and saturated
(or if product is base-stable) equal to 5x the reaction volume. -
Transfer: Pour the cooled reaction mixture slowly onto the vigorously stirred ice/base slurry.
-
Temperature Control: Ensure the internal temperature of the quench stays
. Add more ice if necessary.[1] -
Neutralization: Confirm pH is neutral or slightly basic (pH 7–8) to ensure the methoxy group is not hydrolyzed by residual acid.
Purification Workflow
Figure 2: Standard workup and purification workflow for chloropyridines.
Purification Notes:
-
Column: Silica Gel (230-400 mesh).
-
Eluent: 2-Chloropyridines are non-polar. Start with 100% Hexane, gradient to 5-10% EtOAc.
-
Storage: Store the product under inert gas at
.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor activation of lactam oxygen. | Switch to Method B (add DMF). Increase temp to |
| Demethylation (Loss of -OMe) | Acidic hydrolysis during reaction or workup. | Use Method A (Quinoline base). Ensure Quench is neutralized with |
| "Runaway" Exotherm | Water contamination or fast quenching. | Dry all glassware thoroughly. Use Reverse Quench strictly. |
| Black Tar Formation | Polymerization or decomposition. | Reduce reaction temperature. Run under |
References
-
Sigma-Aldrich. 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine Product Specification.Link
-
Achmatowicz, M. M., et al. (2010). "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching." Organic Process Research & Development, 14(6), 1490–1500. Link
-
BenchChem. Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.Link
-
Li, X., et al. (2012).[4] "Prevention of Exothermic Runaway in POCl3 Reactions." Organic Process Research & Development, 16, 1727.[4] Link
-
National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines.Link
Sources
Application Note: Regioselective Functionalization of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
This Application Note provides a comprehensive technical guide for the regioselective functionalization of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine . This scaffold presents a unique "push-pull" electronic environment (electron-donating methoxy vs. electron-withdrawing trifluoromethyl) on a tautomerizable pyridone core, requiring precise control over reaction conditions to achieve selectivity.
Abstract
This guide outlines protocols for the orthogonal functionalization of 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. The substrate exists in a tautomeric equilibrium favoring the 2-pyridone form, creating distinct nucleophilic sites at Nitrogen (N1) and Oxygen (O2). The carbon skeleton features two open positions, C4 and C6, with opposing electronic and steric properties. We provide validated workflows for:
-
Chemoselective Alkylation: Controlling N- vs. O-alkylation ratios.
-
Regioselective C-Functionalization: Accessing the sterically hindered C4 position via Directed Ortho Metalation (DoM) and the electron-deficient C6 position via C-H activation.
-
Activation of the C2 Position: Conversion to electrophilic handles (Cl, OTf) for cross-coupling.
Strategic Analysis & Reactivity Map
The substrate is a densely functionalized heterocycle. Successful modification requires navigating the interplay between the directing power of the 3-OMe group and the deactivating/acidifying nature of the 5-CF
Structural Properties
-
Tautomerism: In solution (DMSO, DMF, CHCl
), the 2-pyridone tautomer predominates over the 2-hydroxypyridine form. -
Electronic Bias:
-
3-OMe (EDG): Activates C2, C4, and C6. Acts as a Directed Metalation Group (DMG) for lithiation.
-
5-CF
(EWG): Strongly deactivates the ring toward Electrophilic Aromatic Substitution (SEAr) but acidifies C4 and C6 protons, facilitating base-mediated C-H functionalization.
-
-
Steric Environment:
-
C4: Severely hindered ("buttressed") between the 3-OMe and 5-CF
groups. Access requires small electrophiles or directed lithiation. -
C6: Sterically accessible and adjacent to the ring nitrogen.
-
Figure 1: Reactivity map highlighting the four distinct functionalization vectors.
Protocol 1: Chemoselective N- vs. O-Alkylation
The choice of base, solvent, and electrophile dictates the site of alkylation. The 5-CF
Reaction Conditions Table
| Target | Reagents | Solvent | Temp | Mechanism | Selectivity (N:O) |
| N-Alkylation | R-X (Primary), Cs | DMF | 60°C | S | > 10:1 |
| O-Alkylation | R-I, Ag | Toluene/Hexane | 25°C | S | < 1:20 |
| O-Alkylation | R-OH, DIAD, PPh | THF | 0°C | Mitsunobu | Exclusive O |
Detailed Procedure: Selective N-Methylation
-
Dissolution: Dissolve 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add Cs
CO (2.0 equiv). The mixture may turn yellow due to deprotonation. -
Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.
-
Note: For bulky electrophiles (e.g., Isopropyl bromide), N-alkylation is disfavored; expect mixtures.
-
-
Workup: Stir at 60°C for 4 hours. Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.
-
Outcome: Yields 1-methyl-3-methoxy-5-(trifluoromethyl)pyridin-2-one .
Detailed Procedure: Selective O-Alkylation (Mitsunobu)
-
Setup: In a flame-dried flask, combine substrate (1.0 equiv), primary/secondary alcohol (1.2 equiv), and PPh
(1.5 equiv) in anhydrous THF (0.1 M). -
Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Outcome: Yields 2-alkoxy-3-methoxy-5-(trifluoromethyl)pyridine . This locks the pyridine aromaticity, which is crucial for subsequent DoM reactions.
Protocol 2: Regioselective C-Functionalization
Direct electrophilic halogenation (e.g., NBS) is often non-selective or sluggish due to the 5-CF
Path A: Accessing C4 via Directed Ortho Metalation (DoM)
The 3-OMe group is a powerful director. However, the C4 position is "buttressed" by CF
Prerequisite: The substrate must be O-protected (e.g., 2-benzyloxy or 2-methoxy derivative from Protocol 1) to prevent deprotonation of the N-H/O-H.
-
Reagent Prep: Generate LiTMP in situ by adding
-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C. -
Metalation: Add the O-protected substrate (1.0 equiv) in THF dropwise at -78°C.
-
Quench: Add electrophile (e.g., I
, DMF, B(OMe) ) rapidly. -
Warming: Allow to warm to RT slowly.
-
Result: 4-Functionalized-3-methoxy-5-(trifluoromethyl)pyridine .
Path B: Accessing C6 via C-H Activation
The C6 position is the most acidic and sterically open. It is the preferred site for radical functionalization or Ir/Rh-catalyzed borylation.
Protocol: Iridium-Catalyzed C-H Borylation
-
Catalyst: [Ir(OMe)(cod)]
(1.5 mol%) and dtbpy (3 mol%). -
Reagents: B
pin (0.6 equiv per C-H bond), Substrate (1.0 equiv). -
Solvent: Hexane or THF, 80°C, sealed tube.
-
Selectivity: Sterics dictate reaction at C6 (adjacent to N) rather than the crowded C4.
-
Product: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Protocol 3: Activation of Position 2 (The "Gateway")
To utilize the pyridine in Suzuki/Buchwald couplings, the 2-hydroxy group must be converted into a leaving group.
Synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
-
Reagents: Substrate (1.0 equiv), POCl
(5.0 equiv, solvent/reagent), PCl (1.1 equiv). -
Conditions: Reflux (105°C) for 3-6 hours.
-
Quench: Carefully pour onto ice/NH
OH. -
Note: The 3-OMe group is stable to POCl
, but avoid BBr or strong Lewis acids that would demethylate it.
Synthesis of 2-Triflate (Milder)
-
Reagents: Substrate (1.0 equiv), Tf
O (1.2 equiv), Pyridine (2.0 equiv). -
Solvent: DCM, 0°C.
-
Advantage: Preserves sensitive functionality that might not survive POCl
reflux.
Troubleshooting & Decision Tree
Figure 2: Decision tree for selecting the appropriate functionalization pathway.
References
-
Regioselective Alkylation of 2-Pyridones: Royal Society of Chemistry. "Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion". Available at: [Link]
-
C-H Activation of Pyridines: ACS Central Science. "Remote Meta-C–H Activation Using a Pyridine-Based Template". Available at: [Link]
-
Halogenation Strategies: National Science Foundation. "Halogenation of the 3-position of pyridines through Zincke imine intermediates". Available at: [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Convergent One-Pot Synthesis of 3-Methoxy-5-(trifluoromethyl)-2-pyridone
Authored by: A Senior Application Scientist
Introduction: The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to amides and other aromatic systems, makes it a valuable component in the design of novel therapeutics. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, 3-methoxy-5-(trifluoromethyl)-2-pyridone represents a key building block for the synthesis of advanced pharmaceutical intermediates. This application note details a robust and efficient one-pot synthesis methodology for this valuable compound, designed for ease of implementation in a research and development setting.
Methodology Overview: A One-Pot Cyclocondensation Approach
Traditional multi-step syntheses of highly substituted pyridones can be time-consuming and often result in lower overall yields. The one-pot methodology presented herein leverages a cyclocondensation reaction, a powerful strategy for the construction of heterocyclic rings from acyclic precursors.[2][3] This approach offers several advantages, including improved operational efficiency, reduced waste generation, and higher atom economy.
The core of this protocol involves the reaction of a trifluoromethyl-containing building block with a suitable partner that introduces the methoxy functionality and facilitates the ring closure to the desired 2-pyridone.
Experimental Protocol: One-Pot Synthesis of 3-Methoxy-5-(trifluoromethyl)-2-pyridone
This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure reproducibility.
Materials and Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Methyl 3-amino-3-methoxyacrylate
-
Sodium ethoxide (21 wt% solution in ethanol)
-
Anhydrous Ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Reagent Addition: Under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) to the ethanol and stir until fully dissolved. To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise over 10 minutes at room temperature.
-
Formation of the Enolate: Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the sodium enolate.
-
Addition of the Cyclization Partner: Add methyl 3-amino-3-methoxyacrylate (1.1 equivalents) to the reaction mixture.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add toluene (100 mL) and 1 M hydrochloric acid (50 mL). Stir vigorously for 15 minutes.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methoxy-5-(trifluoromethyl)-2-pyridone.
Proposed Reaction Workflow
Caption: Proposed workflow for the one-pot synthesis.
Quantitative Data Summary
| Reagent | Molar Ratio | Key Parameters | Expected Yield | Purity |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.0 | Reaction Time: 12-16 hours | 75-85% | >98% |
| Methyl 3-amino-3-methoxyacrylate | 1.1 | Reaction Temperature: Reflux (~78 °C) | ||
| Sodium Ethoxide | 1.2 | Solvent: Anhydrous Ethanol |
Mechanistic Insights and Rationale
The proposed one-pot synthesis proceeds through a tandem sequence of reactions. Initially, the sodium ethoxide acts as a base to deprotonate the ethyl 4,4,4-trifluoroacetoacetate, forming a reactive sodium enolate. This enolate then undergoes a Michael addition to the electron-deficient double bond of methyl 3-amino-3-methoxyacrylate. The resulting adduct subsequently undergoes an intramolecular cyclization, driven by the nucleophilic attack of the nitrogen atom onto the ester carbonyl group. Finally, the elimination of ethanol and methanol leads to the formation of the stable aromatic 2-pyridone ring. The use of a one-pot approach is advantageous as it avoids the isolation of potentially unstable intermediates, thereby streamlining the process and maximizing the overall yield.[4]
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through the use of in-process controls. The progress of the reaction can be effectively monitored by TLC, allowing for the determination of the optimal reaction time. The purification by column chromatography ensures the isolation of a high-purity product, which can be confirmed by standard analytical techniques such as NMR and mass spectrometry.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of 3-methoxy-5-(trifluoromethyl)-2-pyridone. The methodology is characterized by its operational simplicity, efficiency, and scalability, making it a valuable tool for researchers and professionals in the field of drug development. The convergent nature of this synthesis aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.[5]
References
- One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry - ACS Publications.
- ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION - YMER.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE.
- Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing).
- Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC.
- 6-(Trifluoromethyl)pyrid-2-one: Development and Scale-Up of a Ring Synthesis Route Based on Trifluoroacetic Anhydride - ACS Publications.
- Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
Sources
- 1. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Synthesis of Kinase Inhibitors via the 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Scaffold
Executive Summary
The 2-hydroxypyridine scaffold, specifically 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (and its tautomer 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one ), represents a critical building block in the design of Type I and Type II kinase inhibitors. This moiety is frequently employed to target the ATP-binding pocket of kinases such as c-Met , ALK , and ROS1 . The 3-methoxy group provides essential electron density and steric bulk to fill the hydrophobic pocket near the gatekeeper residue, while the 5-trifluoromethyl group enhances metabolic stability, lipophilicity, and membrane permeability.
This application note details the strategic conversion of this 2-hydroxy precursor into a reactive electrophile (2-chloro derivative) and its subsequent coupling to amine-bearing pharmacophores. The protocols herein are designed to maximize yield, minimize side reactions (such as N-alkylation during activation), and ensure high purity for biological screening.
Strategic Rationale & Mechanistic Insight
The Pharmacophore
In kinase inhibitor design, the pyridine nitrogen often serves as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket.
-
3-Methoxy Group: Acts as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen. It also provides a specific shape complementarity to the "selectivity pocket" often found behind the gatekeeper residue.
-
5-Trifluoromethyl Group: An electron-withdrawing group (EWG) that increases the electrophilicity of the C2 position, facilitating Nucleophilic Aromatic Substitution (SNAr). It also blocks metabolic oxidation at the C5 position.
Tautomerism and Reactivity
The starting material exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.
-
Challenge: Direct alkylation often leads to a mixture of N-alkylation (pyridone attack) and O-alkylation (lactim attack).
-
Solution: To synthesize kinase inhibitors where the pyridine is the core scaffold, the most robust strategy is activation via chlorination followed by SNAr or Buchwald-Hartwig coupling .
Figure 1: Tautomeric equilibrium and strategic activation pathway.
Chemical Safety & Handling
-
Compound: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
-
CAS: 1214376-73-0 (Generic/Analogous) / 2-Chloro derivative CAS: 1227563-67-8
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Reagent Safety: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.
Experimental Protocols
Protocol A: Activation – Synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
This step converts the unreactive hydroxyl group into a versatile chloride leaving group.
Reagents:
-
Starting Material: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Reagent: Phosphorus oxychloride (POCl3) (5.0 – 10.0 equiv)
-
Catalyst: N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops)
-
Solvent: None (Neat) or Toluene (if solubility is an issue)
Procedure:
-
Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the starting material (e.g., 5.0 g).
-
Addition: Cool the flask to 0°C under nitrogen. Slowly add POCl3 (excess) via a pressure-equalizing addition funnel.
-
Catalysis: Add 2-3 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium species that accelerates the reaction.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting material peak (M+1) should disappear, replaced by the chloride peak (M+1 + ~18 Da shift pattern for Cl isotope).
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl3. Caution: Use a high-efficiency trap.
-
Pour the residue slowly onto crushed ice/water with vigorous stirring to quench remaining phosphorous species.
-
Neutralize with saturated NaHCO3 solution to pH ~7-8.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) yields the product as a white to off-white solid.
Protocol B: Coupling – SNAr Reaction with Amine Pharmacophore
This step installs the kinase-binding amine motif.
Reagents:
-
Electrophile: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Nucleophile: Target Amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.1 equiv)
-
Base: Cs2CO3 (2.0 equiv) or DIPEA (3.0 equiv)
-
Ligand/Catalyst: Xantphos / Pd2(dba)3 (Optional, if SNAr is sluggish)
-
Solvent: 1,4-Dioxane or DMF
Procedure (Thermal SNAr - Preferred for this scaffold):
-
Setup: In a pressure vial, dissolve the 2-chloro-pyridine derivative (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Base: Add DIPEA (3.0 equiv).
-
Reaction: Seal the vial and heat to 120°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS for the formation of the coupled product.
-
Workup: Dilute with water and extract with EtOAc. Wash with LiCl solution (to remove DMF).
-
Purification: Purify via Preparative HPLC (Reverse phase, Water/Acetonitrile with 0.1% Formic Acid).
Alternative: Buchwald-Hartwig Coupling (If Thermal SNAr fails)
-
Catalyst: Pd2(dba)3 (5 mol%)
-
Ligand: Xantphos or BINAP (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane, 100°C, 4-12 h.
Data Analysis & Troubleshooting
Analytical Characterization
| Assay | Expected Result | Notes |
| 1H NMR | Loss of OH/NH signal; Shift in aromatic protons. | 3-OMe singlet typically appears at ~3.9 ppm. |
| LC-MS | M+1 peak corresponds to coupled product. | Check for Cl isotope pattern (3:1 ratio) in intermediate. |
| TLC | Significant Rf shift. | 2-Chloro intermediate is much less polar than 2-Hydroxy SM. |
Troubleshooting Guide
-
Issue: Incomplete Chlorination.
-
Cause: Old POCl3 (hydrolyzed) or insufficient temperature.
-
Fix: Use fresh reagent; increase temperature to 120°C; add more DMF catalyst.
-
-
Issue: Regioselectivity in Coupling.
-
Cause: Competitive attack if the amine has multiple nucleophilic sites.
-
Fix: Protect secondary amines on the nucleophile (e.g., Boc-protection) before coupling.
-
-
Issue: Hydrolysis of Product.
-
Cause: 3-methoxy group can be demethylated under harsh acidic conditions (e.g., HBr).
-
Fix: Avoid strong Lewis acids during workup.
-
Pathway Visualization
Figure 2: Step-by-step synthetic workflow for kinase inhibitor preparation.
References
-
Application of POCl3 in Heterocyclic Chemistry
- Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3"
- Source: Molecules (via NCBI/PubMed)
-
URL:[Link]
-
Kinase Inhibitor Design (Pyridine Scaffolds)
- Title: "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor"
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
-
General Synthesis of Trifluoromethylpyridines
- Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients"
- Source: Journal of Pesticide Science (via PMC)
-
URL:[Link]
-
Buchwald-Hartwig Coupling on Pyridines
- Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
- Source: Organic Reactions (Wiley)
-
URL:[Link]
Sources
- 1. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. escholarship.org [escholarship.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Halogenation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
[1]
Abstract & Strategic Overview
The scaffold 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (also known as 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one) is a critical pharmacophore in the development of kinase inhibitors and agrochemicals.[1] Its unique substitution pattern presents a specific synthetic challenge: the pyridine ring is electronically "push-pull" deactivated by the electron-withdrawing trifluoromethyl (–CF₃) group at C5, yet activated by the electron-donating hydroxyl (–OH/C=O) at C2 and methoxy (–OMe) at C3.[1]
This application note details the regioselective halogenation (Bromination, Chlorination, Iodination) of this substrate. Contrary to standard pyridine chemistry where electrophilic substitution is difficult, the presence of the 2-hydroxy and 3-methoxy groups sufficiently activates the ring.[1] The reaction proceeds regioselectively at the C6 position , driven by the para-directing effect of the C3-methoxy group and the steric blocking of C4 by the flanking substituents.
Key Reaction Features
-
Regioselectivity: >95% C6-selectivity due to steric hindrance at C4 and electronic reinforcement at C6.[1]
-
Substrate Stability: The –CF₃ group remains stable under the described oxidative halogenation conditions.
-
Scalability: Protocols are designed for gram-scale synthesis with high atom economy.[1]
Mechanistic Analysis & Regiochemistry
Understanding the electronic landscape is vital for troubleshooting. The substrate exists primarily as the 2-pyridone tautomer in solution.[1]
Electronic Directing Effects[1][2]
-
2-Pyridone Carbonyl (C2): Directs ortho (to C3) and para (to C5).[1] Both positions are blocked.
-
Methoxy Group (C3): A strong ortho/para activator.[1]
-
Ortho position (C4): Sterically crowded between the –OMe and –CF₃ groups.
-
Para position (C6): Sterically accessible and electronically activated.[1]
-
-
Trifluoromethyl Group (C5): A strong electron-withdrawing group (EWG) that deactivates the ring but directs meta (to C1 and C3).[1] It reinforces the nucleophilicity at C6 relative to C4.
Figure 1: Mechanistic pathway for the regioselective C6-halogenation.
Experimental Protocols
General Safety Considerations
-
Halogenating Agents: NBS, NCS, and NIS are irritants. Handle in a fume hood.
-
Solvents: Acetonitrile (MeCN) and DMF are toxic.[1] Avoid skin contact.
-
Exotherms: Halogenations can be exothermic. Add reagents portion-wise on scales >10g.
Protocol A: Bromination (C6-Br)
Target: 6-Bromo-3-methoxy-5-(trifluoromethyl)pyridin-2-one[1]
| Parameter | Specification |
| Reagent | N-Bromosuccinimide (NBS) (1.1 equiv) |
| Solvent | Acetonitrile (MeCN) (0.2 M concentration) |
| Temperature | 25 °C (RT) to 40 °C |
| Time | 2 – 4 Hours |
| Yield | 85 – 92% |
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous Acetonitrile (5 mL per mmol substrate).
-
Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 10 minutes at room temperature. Note: Protect from light to prevent radical side reactions.[1]
-
Reaction: Stir the resulting suspension/solution at 25 °C. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material should be consumed within 3 hours.
-
Optimization: If reaction is sluggish, heat to 40 °C.
-
-
Quench: Dilute the mixture with water (10 mL per mmol).
-
Workup:
-
Purification: Usually not required. If necessary, recrystallize from EtOH/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).[1]
Protocol B: Chlorination (C6-Cl)
Target: 6-Chloro-3-methoxy-5-(trifluoromethyl)pyridin-2-one Note: Chlorination is kinetically slower than bromination due to the lower electrophilicity of NCS.[1]
| Parameter | Specification |
| Reagent | N-Chlorosuccinimide (NCS) (1.2 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Time | 6 – 12 Hours |
| Yield | 75 – 85% |
Step-by-Step Procedure:
-
Charge: Dissolve the substrate (1.0 equiv) in DMF (3 mL per mmol).
-
Addition: Add NCS (1.2 equiv) in one portion.
-
Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂). Monitor closely by LCMS.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume).
-
Isolation: The product often precipitates as a beige solid. Filter and wash copiously with water to remove DMF.
-
Purification: Silica gel chromatography (DCM/MeOH 95:5) may be required to separate unreacted starting material.
Protocol C: Iodination (C6-I)
Target: 6-Iodo-3-methoxy-5-(trifluoromethyl)pyridin-2-one Ideal for subsequent Suzuki or Sonogashira couplings.[1]
| Parameter | Specification |
| Reagent | N-Iodosuccinimide (NIS) (1.1 equiv) |
| Solvent | Acetonitrile (MeCN) or DMF |
| Temperature | 25 °C to 60 °C |
| Time | 4 – 8 Hours |
| Yield | 80 – 88% |
Step-by-Step Procedure:
-
Charge: Dissolve substrate (1.0 equiv) in MeCN (5 mL per mmol).
-
Addition: Add NIS (1.1 equiv).
-
Reaction: Stir at room temperature. If conversion is <50% after 2 hours, heat to 60 °C.
-
Tip: Adding a catalytic amount of TFA (5 mol%) can accelerate the reaction by activating the NIS.
-
-
Quench: Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to quench excess iodine (indicated by color change from dark red/brown to yellow).[1]
-
Workup: Extract with EtOAc, wash with brine, dry, and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivation by CF₃ group. | Increase temperature (up to reflux for MeCN). Switch solvent to DMF (higher dielectric constant stabilizes the intermediate). |
| Regioisomers (C4) | High temperature or radical mechanism.[1] | Keep reaction in the dark (prevents radical bromination). Lower temperature and increase reaction time. |
| Poly-halogenation | Excess reagent.[1] | Strictly control stoichiometry (1.05 - 1.1 equiv). Add reagent dropwise.[2][3] |
| Solubility | Substrate insolubility in MeCN. | Use DMF or NMP as co-solvent. |
References
-
Mechanism of Pyridone Halogenation
- Tetrahedron2012, 68(42), 8636-8642.
-
[1]
-
Halogenation in Fluorinated Solvents (HFIP)
-
General Pyridine Functionalization
- Chemical Reviews2014, 114(18), 9047–9153.
-
[1]
-
Physical Properties & Safety Data
-
Sigma-Aldrich Entry for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (Analogous reactivity data).[1]
-
Reactivity of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in SNAr reactions
Application Note: Reactivity & Protocol Guide for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in Reactions
Executive Summary
The scaffold 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (CAS: 1227598-68-6, often isolated as its tautomer 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one ) represents a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern offers a "push-pull" electronic environment: the electron-withdrawing 5-trifluoromethyl group (
This Application Note addresses a critical reactivity challenge: the 2-hydroxy group is electronically inert to direct Nucleophilic Aromatic Substitution (
-
Activation: Conversion of the 2-hydroxy tautomer to a reactive leaving group (2-chloro or 2-triflate).
-
Substitution: Exploiting the 5-
activation to drive at the 2-position, while managing the steric influence of the 3-OMe group.
Structural Analysis & Reactivity Profile
Before initiating protocols, it is vital to understand the substrate's behavior in solution.
Tautomeric Equilibrium
In solution, this molecule exists predominantly as the 2-pyridone tautomer due to the strong amide-like resonance stabilization.
-
Implication: Standard
conditions (nucleophile + base) applied directly to the starting material will fail or result in O-alkylation/N-alkylation competition rather than ring substitution. -
Strategy: The oxygen must be converted into a leaving group (LG). The most robust LG for this scaffold is Chloride (
), generated via Vilsmeier-Haack type activation.
Electronic & Steric Landscape (The "3-Methoxy Effect")
Once activated to 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine , the reactivity is governed by two competing factors:
-
Electronic Activation (Pro-
): The 5- group is para to the leaving group. Through strong inductive withdrawal ( ) and negative hyperconjugation, it significantly lowers the energy of the Meisenheimer complex, accelerating nucleophilic attack at C2. -
Steric Hindrance (Anti-
): The 3-OMe group is ortho to the reaction center. Unlike a proton, the methoxy group imposes a steric penalty, particularly for bulky nucleophiles (e.g., secondary amines, isopropyl-substituted anilines).
Reaction Pathway Visualization
Figure 1: The mandatory two-stage workflow. Direct attack on the blue substrate is kinetically forbidden for
Phase 1: Activation Protocol (Deoxychlorination)
Objective: Synthesize 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine. Criticality: High. Incomplete conversion here leads to difficult downstream purification.
Materials
-
Substrate: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Reagent: Phosphoryl chloride (
) (5.0 – 10.0 equiv) -
Catalyst: N,N-Dimethylformamide (DMF) (0.1 equiv) – Essential for Vilsmeier reagent formation.
-
Solvent: None (Neat) or Toluene (if temperature control is needed).
Step-by-Step Procedure
-
Setup: Equip a dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
or line). Safety Note: reacts violently with water. All glassware must be oven-dried. -
Addition: Charge the flask with the pyridone substrate. Add
carefully. -
Catalysis: Add DMF dropwise. Observation: Slight exotherm and bubbling (evolution of
/CO) may occur as the Vilsmeier adduct forms. -
Reaction: Heat the mixture to 90–100 °C for 2–4 hours.
-
Monitoring: Aliquot a drop into MeOH (to quench) and check via LC-MS. The starting material (M+H = 194) should disappear; Product (M+H = 212/214 for Cl isotope) should dominate.
-
-
Workup (Quenching):
-
Cool the mixture to RT.
-
Concentrate under reduced pressure to remove excess
. -
Pour the residue slowly onto crushed ice/water with vigorous stirring. Caution: Delayed exotherm.
-
Neutralize with sat.
to pH ~7-8.
-
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Phase 2: Profiling & Protocols
Objective: Displacement of the 2-Chloro group with various nucleophiles.
Nucleophile Reactivity Matrix
The 3-OMe group creates a "Steric Gate." Reaction rates vary significantly based on nucleophile size.
| Nucleophile Class | Example | Reactivity | Recommended Conditions |
| Primary Amines | Benzylamine, Aniline | High | |
| Secondary Amines (Cyclic) | Morpholine, Piperidine | Moderate | |
| Secondary Amines (Acyclic) | Diethylamine, Isopropylamine | Low | |
| Alkoxides | NaOMe, KOtBu | High | |
| Thiols | Thiophenol | Very High |
Standard Protocol: Amination (Primary/Cyclic Amines)
This protocol is optimized for library synthesis.
-
Stoichiometry:
-
2-Chloro intermediate (1.0 equiv)
-
Amine Nucleophile (1.2 equiv)
-
Base: DIPEA or
(2.0 equiv) -
Solvent: Acetonitrile (
) or Ethanol ( ).
-
-
Execution:
-
Dissolve the chloro-pyridine in solvent (0.2 M concentration).
-
Add the base, followed by the amine.
-
Heat to 60 °C .
-
Timecourse: Unhindered amines complete in <2 hours.
-
-
Purification:
-
Evaporate solvent.
-
Partition between water/DCM.
-
The 3-OMe group makes the product slightly more polar; Column chromatography (Hex/EtOAc) is effective.
-
Advanced Protocol: Sterically Hindered Nucleophiles
If using acyclic secondary amines or weak nucleophiles, the 3-OMe steric clash becomes significant.
-
Solvent Switch: Use polar aprotic solvents (DMSO or NMP ) to strip cations and enhance nucleophilicity.
-
Base Switch: Use Cesium Carbonate (
) . The "Cesium Effect" improves solubility and reactivity in . -
Temperature: Increase to 100–120 °C .
-
Microwave: Microwave irradiation (120 °C, 20 min) is highly recommended to overcome the activation energy barrier imposed by the ortho-methoxy group.
Mechanistic Insight: The Meisenheimer Complex
To troubleshoot low yields, one must visualize the transition state. The 3-OMe group destabilizes the transition state sterically, but the 5-CF3 stabilizes it electronically.
Figure 2: Competing forces in the Transition State. For successful reaction, the "Green" factors must outweigh the "Blue" factors.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| No Reaction (Step 1) | Old | Distill |
| Low Yield (Step 2) | Nucleophile is too bulky (clash with 3-OMe). | Switch to DMSO/Cs2CO3. Use Microwave heating. |
| Regioisomer Byproducts | Attack at C4 or C6? | Rare. If observed, lower temperature.[3] C2 is thermodynamically and kinetically favored. |
| Hydrolysis back to Pyridone | Wet solvent in Step 2. | The 2-Cl bond is labile. Ensure solvents are dry to prevent OH displacing Cl. |
References
-
L. M. P. Gallegos, et al.
)." Chemical Science, 2022. Validates the strong activating effect of 5-CF3 and the predictive modeling of pyridine . -
Pyridine Activation Protocols: Spivey, A. C., & Arseniyadis, S. "Nucleophilic aromatic substitution of electron-deficient heterocycles." Methods and Applications of Cycloaddition Reactions in Organic Syntheses, 2014. General reference for POCl3 activation of 2-hydroxypyridines.
-
Specific Substrate Data (Analogues): "Synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine." ChemicalBook Protocols, 2024.[4] Provides the closest specific experimental conditions for the 3-substituted-5-CF3 pyridine scaffold.
-
Mechanistic Insights on Alkoxy-Pyridines: "Electronic and solvent effects on kinetics of
substitution." Journal of Organic Chemistry, Verified via NIH/PubMed Central. Explains the inductive vs. resonance interplay of alkoxy groups in .
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Executive Summary & Molecule Profile
The "Chameleon" Challenge: Researchers often report inconsistent melting points, "oiling out" during crystallization, or severe tailing on TLC plates when working with 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine .[1]
These issues arise because this molecule does not exist as a static structure. It exists in a dynamic tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]
| Feature | Description | Impact on Purification |
| Dominant Form | 2-Pyridone (Solid state & Polar solvents) | High polarity; poor solubility in non-polar solvents (Hexane/Toluene).[1] |
| Acidity ( | Estimated 8.5 – 9.5 (NH proton) | Allows for pH-switchable solubility (Acid/Base extraction).[1] |
| Substituents | -CF |
Diagnostic Guide: What are you seeing?
Q: Why does my TLC show a long streak instead of a spot? A: The silica gel's acidic surface catalyzes the interconversion between the lactim and lactam forms as the compound migrates.[1]
-
Fix: You must "lock" the ionization state.[1] Add 1% Acetic Acid (to favor neutral form) or 1% Triethylamine (to buffer silica acidity) to your mobile phase.[1]
Q: My crude product is a sticky oil that won't solidify. Why? A: This is "oiling out," common when trace impurities (demethylated byproducts or regioisomers) depress the melting point.[1] The presence of both tautomers in solution also disrupts crystal lattice formation.[1]
-
Fix: Do not evaporate to dryness.[1] Switch to the pH-Swing Precipitation Protocol (Section 3) or use a Seeding Strategy (Section 4).
The "Self-Validating" Purification Protocol: Acid-Base Swing
Recommended as the primary purification method for crude mixtures >80% purity.[1]
This method exploits the acidity of the pyridone N-H proton (enhanced by the electron-withdrawing
The Protocol
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram).
-
Extraction (Forward): Extract the organic layer 2x with 0.5 M NaOH or 10% Na
CO . -
Wash: Wash the combined aqueous layer 1x with fresh EtOAc or Ether.[1]
-
Precipitation (Reverse): Cool the aqueous layer to 0–5°C. Slowly add 2 M HCl dropwise with vigorous stirring until pH reaches ~3–4.
-
Observation: The product should precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]
Workflow Visualization
Caption: Logic flow for the pH-Swing purification. The critical step is the separation of neutral impurities in the base wash.[1]
Crystallization Guide (Polishing)
Use this if the Acid-Base method yields <98% purity.[1]
Because the 2-pyridone tautomer is highly polar, standard non-polar recrystallizations (e.g., Hexane) often fail.[1] You need a system that solubilizes the polar form at high heat but forces it out upon cooling.[1]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Protocol Notes |
| Ethanol / Water | 3:1 to 1:1 | Best for Scale-up. Dissolve in hot EtOH.[1] Add hot water until turbid. Cool slowly to 4°C. |
| EtOAc / Heptane | 1:2 | Dissolve in min. refluxing EtOAc.[1] Add Heptane dropwise. If oiling occurs, add a seed crystal immediately.[1] |
| Acetonitrile (ACN) | Pure | Good for removing demethylated impurities (which are less soluble in ACN).[1] |
Critical Tip: If the solution turns milky but doesn't crystallize (Oiling Out), reheat to clarity and add a seed crystal of pure material. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.[1]
Chromatography (The Last Resort)
Only use if you need to separate regioisomers that co-precipitate.[1]
Standard silica chromatography is difficult due to the strong hydrogen bonding of the pyridone dimer.[1]
-
Stationary Phase: Silica Gel (standard).[1]
-
Mobile Phase: DCM / Methanol (95:5) + 0.5% Acetic Acid .
-
Why Acetic Acid? It suppresses the ionization of the OH/NH group, sharpening the peak shape.[1]
-
-
Loading: Dissolve the crude in a minimum amount of DCM/MeOH. Do not load in pure MeOH as it will broaden the band immediately.
FAQs: Specific Impurity Scenarios
Q: I see a byproduct with M-14 mass (Loss of Methyl). How do I remove it? A: This is the 2,3-dihydroxy-5-(trifluoromethyl)pyridine (demethylated byproduct).[1]
-
Removal: This byproduct is significantly more acidic (
~6-7 due to the catechol-like motif) and more polar than your target.[1] -
Method: Perform the Acid-Base Swing (Section 3), but during the acidification step, stop at pH 5.5–6.0 .[1] The dihydroxy impurity often remains in solution while your target (methoxy compound) precipitates.
Q: Can I use GC-MS for analysis? A: Avoid GC-MS for quantitative purity checks. The high temperature of the injection port can cause methylation/demethylation artifacts or tautomerization issues.[1]
-
Standard: Use HPLC (Reverse Phase) .
References
-
Tautomerism of 2-Hydroxypyridines: Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines."[1][3] Arkivoc, 2002(11), 198-215. Link
-
Synthesis & Properties of Trifluoromethylpyridines: "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach, 2023. Link
-
General Recrystallization Solvents: "Solvents for Recrystallization." University of Rochester, Dept. of Chemistry. Link
-
pKa Data (Analogous Structures): "2-Hydroxy-5-(trifluoromethyl)pyridine Properties." ChemicalBook.[1][4] Link
Sources
Technical Support Center: Navigating the Selectivity of N- vs. O-Alkylation in 2-Hydroxy-3-Methoxy Pyridines
Welcome to the technical support center for controlling the alkylation of 2-hydroxy-3-methoxy pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N- versus O-alkylation in this important class of heterocyclic compounds. The principles and troubleshooting strategies discussed herein are grounded in established mechanistic organic chemistry and are supported by relevant literature to ensure scientific integrity and practical utility.
The 2-hydroxy-3-methoxy pyridine scaffold is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen atom and the oxygen atom of the hydroxyl group.[1] The selective alkylation of one site over the other is a common challenge that can significantly impact the synthesis of target molecules, including active pharmaceutical ingredients.[2] This guide provides a comprehensive overview of the factors governing this selectivity and offers practical solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N- and O-alkylated products in my reaction?
The formation of both N- and O-alkylated products is a common outcome due to the dual nucleophilicity of the 2-hydroxy-3-methoxy pyridine system.[3] The ratio of these products is influenced by a delicate interplay of several factors, including the choice of base, solvent, alkylating agent, and reaction temperature.[1] Understanding these factors is key to directing the reaction towards your desired isomer.
Q2: How does the choice of base affect the N- vs. O-alkylation selectivity?
The base plays a crucial role in deprotonating the 2-hydroxypyridine, forming the pyridonate anion. The nature of the counter-ion of the base can influence the site of alkylation. For instance, using a base with a large, soft cation like cesium (e.g., Cs₂CO₃) can favor O-alkylation.[4] Conversely, stronger, harder bases like sodium hydride (NaH) or potassium tert-butoxide can sometimes favor N-alkylation, although this is not a universal rule and is highly dependent on other reaction conditions.[5]
Q3: What is the role of the solvent in controlling the selectivity?
Solvents can significantly influence the reactivity of the pyridonate anion.[6]
-
Polar aprotic solvents (e.g., DMF, DMSO, THF) are commonly used. In these solvents, the "naked" pyridonate anion is highly reactive. The selectivity in these solvents is often dictated by the other reaction parameters.
-
Polar protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the pyridonate anion through hydrogen bonding, potentially leaving the nitrogen atom more accessible for alkylation, thus favoring the N-alkylated product.[6]
Q4: How does the alkylating agent influence the reaction outcome?
The nature of the alkylating agent is a critical determinant of selectivity, often explained by the Hard and Soft Acids and Bases (HSAB) principle.[7][8]
-
Hard alkylating agents , such as dimethyl sulfate and methyl triflate, have a greater tendency to react with the hard oxygen atom, leading to O-alkylation.[9]
-
Soft alkylating agents , like methyl iodide, are more likely to react with the softer nitrogen atom, resulting in N-alkylation.[9]
The steric bulk of the alkylating agent can also play a role; bulkier alkylating agents may favor reaction at the less sterically hindered site.
Q5: What is the difference between kinetic and thermodynamic control in this reaction?
The concepts of kinetic and thermodynamic control are central to understanding the product distribution in the alkylation of 2-hydroxypyridines.[10][11][12][13]
-
Kinetic control governs reactions that are irreversible, typically run at lower temperatures for shorter durations. The major product is the one that forms the fastest, which is often the O-alkylated product due to the higher negative charge density on the oxygen atom.[14]
-
Thermodynamic control is established under reversible conditions, usually at higher temperatures and for longer reaction times. The major product is the most stable isomer, which is generally the N-alkylated pyridone due to the formation of a more stable aromatic system.[14]
Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions.
Problem 1: My reaction exclusively yields the O-alkylated product, but I need the N-alkylated isomer.
This is a common issue, often arising from kinetically controlled conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Reaction Temperature | Increase the reaction temperature to allow for equilibration towards the more stable N-alkylated product.[10] |
| Short Reaction Time | Prolong the reaction time to enable the potential rearrangement of the initially formed O-alkylated product to the N-alkylated isomer. |
| Use of a Hard Alkylating Agent | Switch to a softer alkylating agent (e.g., from a sulfate or triflate to an iodide).[9] |
| Inappropriate Base-Solvent System | Consider using a stronger base in a less polar solvent to favor N-alkylation. |
Experimental Protocol for Favoring N-Alkylation (Thermodynamic Control):
-
To a solution of 2-hydroxy-3-methoxy pyridine in a high-boiling polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (preferably a soft one, like an alkyl iodide).
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Problem 2: My reaction gives a low yield of the desired O-alkylated product, with the N-alkylated isomer being the major byproduct.
This suggests that the reaction conditions are favoring the thermodynamically more stable product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically formed O-alkylated product.[12] |
| Long Reaction Time | Shorten the reaction time to isolate the initial product before it has a chance to equilibrate. |
| Use of a Soft Alkylating Agent | Employ a harder alkylating agent (e.g., an alkyl sulfate or tosylate).[9] |
| Base and Solvent Choice | Use a weaker base with a large counter-ion (e.g., Cs₂CO₃) in a polar aprotic solvent like DMF.[4] |
Experimental Protocol for Favoring O-Alkylation (Kinetic Control):
-
Dissolve the 2-hydroxy-3-methoxy pyridine in a polar aprotic solvent such as DMF.
-
Add a mild base like cesium carbonate (Cs₂CO₃).
-
Cool the mixture to 0 °C.
-
Slowly add the alkylating agent (preferably a hard one, like an alkyl sulfate).
-
Stir the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor closely.
-
Once the starting material is consumed, work up the reaction promptly to prevent isomerization.
-
Purify the desired O-alkylated product using column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key factors influencing N- vs. O-alkylation selectivity.
Caption: Energy profile for kinetic vs. thermodynamic control.
References
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26).
- Selective N-Alkylation of 2-Pyridones. (n.d.).
- Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. (2012). SciELO México.
- Koehler, B. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?. ResearchGate.
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025, August 6). ResearchGate.
- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665.
- Ambident Reactivities of Pyridone Anions. (2010, October 13). Journal of the American Chemical Society.
- HARD AND SOFT ACIDS AND BASES (HSAB). (n.d.).
- Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. (n.d.). Caltech Authors.
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020, November 14).
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. (n.d.). AdiChemistry.
- A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2026, February 7). ResearchGate.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry (RSC Publishing).
- Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
- A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. (n.d.). Benchchem.
- Ambident reactivities of pyridone anions. (2010, November 3). PubMed.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation | MDPI [mdpi.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds [authors.library.caltech.edu]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. adichemistry.com [adichemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ambident reactivities of pyridone anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 3-methoxy-5-(trifluoromethyl)pyridine reactions
Technical Support Center: 3-Methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support guide for 3-methoxy-5-(trifluoromethyl)pyridine. This document is intended for researchers, chemists, and drug development professionals who are working with this versatile but sterically challenging building block. The unique 3,5-disubstitution pattern, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, creates a distinct electronic and steric environment that can complicate common synthetic transformations.
This guide provides in-depth, question-and-answer-based troubleshooting for the most common challenges encountered in the functionalization of this pyridine core. We will delve into the causality behind experimental choices, provide validated protocols, and offer mechanistic insights to empower you to overcome synthetic hurdles and accelerate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: C-H Functionalization & Directed ortho-Metalation (DoM)
The protons on the pyridine ring of 3-methoxy-5-(trifluoromethyl)pyridine exhibit different acidities. The C4-H is the most acidic due to the inductive electron withdrawal by the adjacent -CF3 group and the pyridine nitrogen. However, this position is severely crowded. The C2-H and C6-H protons are less acidic but more sterically accessible. This dichotomy is the source of many challenges.
Q1: I am attempting to deprotonate the C4 position using LDA or n-BuLi, but I'm seeing no reaction or a complex mixture of products. What is happening?
A1: This is a classic issue of steric hindrance versus electronic activation. While the C4 proton is the most electronically favored for deprotonation, it is flanked by the bulky methoxy and trifluoromethyl groups.
-
Causality: Standard lithium bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are often too bulky to access the C4 proton efficiently.[1] Furthermore, n-BuLi, being highly nucleophilic, can add to the electron-deficient pyridine ring, leading to undesired side products.[2][3] The use of LDA at low temperatures can sometimes circumvent addition but may not possess sufficient reactivity to overcome the steric barrier for deprotonation.[1][4]
-
Troubleshooting & Solutions:
-
Switch to a Less Hindered, More Basic Reagent: The use of lithium 2,2,6,6-tetramethylpiperidide (LTMP), or TMP-based mixed-metal reagents like TMPMgCl·LiCl or TMPZnCl·LiCl, is highly recommended.[3][5] These "Hauser bases" or "Knochel-type" bases offer high basicity with reduced nucleophilicity and can effectively deprotonate sterically shielded positions.[3][6]
-
Employ Mixed-Amide/Alkoxide Superbases: Mixed aggregates, such as n-BuLi-LiDMAE (lithium 2-dimethylaminoethanolate), can exhibit unique reactivity and regioselectivity, sometimes favoring deprotonation at less conventional sites by altering the aggregation state and steric profile of the active base.[7][8]
-
Consider Halogen-Metal Exchange: If your goal is to introduce a functional group at C4, a more reliable route may be to start with a 4-bromo or 4-iodo analog and perform a halogen-metal exchange at low temperature (-78 °C) with n-BuLi or t-BuLi. This reaction is typically much faster and more selective than direct deprotonation.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Introducing new carbon-carbon or carbon-nitrogen bonds via cross-coupling is a cornerstone of modern synthesis. However, the steric environment of 3-methoxy-5-(trifluoromethyl)pyridine derivatives (e.g., a 2-bromo or 4-bromo analog) presents significant challenges for the catalytic cycle.
Q2: My Suzuki-Miyaura coupling reaction on a 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine substrate is giving low yields. I'm using a standard Pd(PPh₃)₄ catalyst. How can I improve this?
A2: The low yield is almost certainly due to steric hindrance impeding the oxidative addition and/or reductive elimination steps of the catalytic cycle. The triphenylphosphine (PPh₃) ligands are likely not bulky or electron-rich enough to facilitate the reaction efficiently with this hindered substrate.
-
Causality: The substituent at the C3 position (-OMe) sterically clashes with the ortho-substituents of the boronic acid and the phosphine ligands around the palladium center.[9] This repulsion can raise the energy barrier for the key steps in the catalytic cycle, slowing the reaction and allowing for side reactions like protodeboronation to dominate.[10][11]
-
Troubleshooting & Solutions:
-
Utilize Buchwald Ligands: This is the most critical adjustment. The Buchwald group has developed a portfolio of bulky, electron-rich biaryl monophosphine ligands specifically designed to overcome steric hindrance.[12] For this type of substrate, ligands like SPhos , XPhos , or RuPhos are excellent starting points.[12][13] They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active for oxidative addition, and their bulk facilitates the final reductive elimination step.[14][15]
-
Optimize the Catalyst Precursor and Base: Use a modern, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) for reliable activation. The choice of base is also crucial; a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ for hindered couplings.[16]
-
Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane or toluene with a small amount of water are standard. For very challenging couplings, higher temperatures, potentially using a sealed vessel or microwave irradiation, can provide the necessary energy to overcome the activation barrier.[17]
-
| Parameter | Standard Conditions (Low Yield) | Recommended Conditions (High Yield) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ or a Pd-precatalyst | More active and reliable catalyst systems. |
| Ligand | PPh₃ | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands are essential for hindered substrates.[12][13] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-coordinating bases are more effective. |
| Solvent | Toluene | Toluene/H₂O or 1,4-Dioxane/H₂O | Standard solvents, but optimization may be needed. |
| Temperature | 80-90 °C | 100-120 °C (or Microwave) | Overcomes the higher activation energy of the hindered coupling.[18] |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, especially with the electron-withdrawing -CF3 group, is activated towards nucleophilic aromatic substitution (SNAr).[19][20] However, steric hindrance can still play a decisive role, particularly for substitutions at the C2 or C6 positions.
Q3: I have a 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine substrate, and my SNAr reaction with a secondary amine is extremely sluggish, even at high temperatures. Why is the reaction not proceeding as expected?
A3: The combination of the adjacent C3-methoxy group and the incoming nucleophile's own bulk creates a significant steric barrier to the formation of the key Meisenheimer complex intermediate.
-
Causality: For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the leaving group, forming a tetrahedral, negatively charged intermediate (Meisenheimer complex).[20] The C3-methoxy group sterically shields the C2 position, making this attack difficult for all but the smallest nucleophiles. The rate-determining step is often the initial attack, and its high activation energy is the cause of the sluggish reaction.
-
Troubleshooting & Solutions:
-
Microwave Irradiation: This is often the most effective solution. Microwave heating can dramatically accelerate SNAr reactions by efficiently overcoming the activation energy barrier, often reducing reaction times from days to minutes and improving yields.[18][21]
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at stabilizing the charged Meisenheimer complex, thereby lowering the transition state energy.
-
Stronger Base/Nucleophile System: If using a nucleophile that requires deprotonation (e.g., an alcohol or amine), using a strong, non-nucleophilic base like NaH or KHMDS can generate a more potent nucleophile in situ, which can increase the reaction rate.
-
Consider a Copper-Catalyzed (Ullmann-type) or Buchwald-Hartwig Amination: If SNAr consistently fails, especially for N-nucleophiles, alternative cross-coupling strategies may be more effective. A Buchwald-Hartwig amination, as described in Q2, is an excellent alternative for forming C-N bonds under these sterically demanding conditions.[22][23][24]
-
Experimental Protocols & Methodologies
Protocol 1: Optimized C4-Lithiation and Trapping with an Electrophile
This protocol uses TMPLi to achieve selective deprotonation at the sterically hindered C4 position.
Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper syringe techniques.
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is required.
-
Reagent Preparation: In the flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq.) in anhydrous THF (0.2 M).
-
Base Formation: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.05 eq., typically 2.5 M in hexanes) dropwise via syringe. Stir the resulting pale yellow solution at -78 °C for 30 minutes to form LTMP.
-
Substrate Addition: Add a solution of 3-methoxy-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF dropwise to the LTMP solution at -78 °C.
-
Deprotonation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the C4-lithiated species will occur during this time.
-
Electrophilic Quench: Add your desired electrophile (e.g., benzaldehyde, 1.2 eq.) as a solution in THF at -78 °C.
-
Warm and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Visualizing Steric & Electronic Effects
Diagram 1: Steric Hindrance at the C4 Position
This diagram illustrates why bulky bases like LDA struggle to access the acidic C4 proton, whereas smaller or more specialized bases can be more effective.
Caption: Steric shielding of the C4 proton by flanking groups.
Note: The DOT script above is a conceptual representation. For an actual chemical structure, a chemical drawing tool would be used and the image embedded.
Diagram 2: The Role of Buchwald Ligands in Suzuki Coupling
This workflow demonstrates the advantage of using bulky, electron-rich ligands over traditional phosphines in the Suzuki-Miyaura catalytic cycle for hindered substrates.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. A Predictive Model Towards Site‐Selective Metalations of Functionalized Heterocycles, Arenes, Olefins, and Alkanes using TMPZnCl⋅LiCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: High-Purity Crystallization of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Executive Summary & Compound Profile
Compound: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (Note: In solution and solid state, this compound exists in equilibrium with its tautomer, 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one . Crystallization typically yields the pyridone form due to strong intermolecular hydrogen bonding dimers.)
Critical Quality Attributes (CQA):
-
Target Purity: >99.5% (HPLC)
-
Key Impurities: Regioisomers (from trifluoromethylation), demethylated byproducts (2,3-dihydroxy analogs), and inorganic salts.
-
Physicochemical Challenge: The trifluoromethyl (
) group imparts significant lipophilicity, while the lactam/hydroxyl core creates high polarity. This amphiphilic nature often leads to "oiling out" rather than discrete crystallization.
Solvent Selection Matrix
The following solvent systems have been evaluated based on the polarity index and solubility parameters suitable for trifluoromethyl-substituted pyridones.
Table 1: Primary Solvent Screening Guide
| Solvent System | Type | Ratio (v/v) | Suitability | Technical Notes |
| Ethyl Acetate / Heptane | Binary | 1:2 to 1:4 | Excellent | Standard system. The |
| Ethanol / Water | Binary | 3:1 to 1:1 | Good | Best for removing inorganic salts. Caution: High water content may cause oiling out due to the hydrophobic |
| Acetonitrile (ACN) | Single | N/A | Moderate | Good for removing non-polar impurities. Requires cooling to -20°C for maximum yield. |
| Toluene | Single | N/A | Specific | Use only if the major impurity is highly polar (e.g., demethylated byproducts). |
| Isopropyl Alcohol (IPA) | Single | N/A | Good | Slower evaporation rate promotes larger crystal growth. |
Interactive Troubleshooting Guide (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I dissolved my crude material in hot Ethyl Acetate and added Heptane. Instead of crystals, a yellow oil separated at the bottom. What went wrong?"
Technical Diagnosis:
This is a classic Liquid-Liquid Phase Separation (LLPS). The hydrophobic effect of the
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil re-dissolves (add a small amount of EtOAc if necessary).
-
Temperature Control: Maintain the solution at boiling point while adding the anti-solvent.
-
The "Cloud Point" Rule: Add hot Heptane only until a faint, persistent turbidity appears. Stop immediately.
-
Add Seed Crystals: Add 0.1% w/w of pure seed crystals to the hot, turbid solution.
-
Slow Cooling: Turn off the heat source but leave the flask in the oil bath to cool slowly to room temperature (approx. 10°C/hour).
Issue 2: Color Retention
User Question: "My product is chemically pure by NMR, but it retains a persistent yellow/brown hue. How do I remove this?"
Technical Diagnosis: Color bodies in pyridine synthesis are often oligomeric byproducts or trace metal complexes (e.g., from coupling reactions). These often share similar solubility profiles with the product.
Corrective Protocol:
-
Activated Carbon Treatment: Use Darco® G-60 or equivalent.
-
Dosage: 5-10 wt% relative to the crude mass.
-
Step: Add carbon to the hot dissolved solution (before anti-solvent addition). Stir for 15-30 minutes.
-
Filtration: Filter hot through a Celite® pad.
-
Warning: Do not use acidic carbon if your compound is sensitive to hydrolysis (though
pyridines are generally robust).
-
Issue 3: Broad Melting Point
User Question: "The melting point is 5°C lower than the literature value and broad, despite clean LC-MS traces."
Technical Diagnosis: This suggests Solvent Inclusion or Polymorphism .
-
Solvent Inclusion: The amide/pyridone moiety can trap solvent molecules (especially water or ethanol) in the lattice.
-
Polymorphism: Pyridones can crystallize in different H-bonded networks (chains vs. dimers).
Corrective Protocol:
-
Drying: Dry under high vacuum (<5 mbar) at 45°C for 24 hours.
-
Solvent Switch: Recrystallize from a non-H-bonding solvent (e.g., Toluene/Heptane) to break solvates.
Advanced Visualization: Decision Logic & Workflow
The following diagrams illustrate the logical decision-making process for solvent selection and the step-by-step purification workflow.
Diagram 1: Solvent Selection Logic Tree
Caption: Logic tree for selecting the optimal solvent system based on the specific impurity profile of the crude 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.
Diagram 2: Recrystallization Workflow (Anti-Oiling Protocol)
Caption: Step-by-step workflow designed to mitigate "oiling out," a common failure mode for trifluoromethyl-substituted pyridines.
Master Protocol: Ethyl Acetate / Heptane System
Objective: Purification of 10g Crude 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.
-
Preparation: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution:
-
Add 10g crude solid.
-
Add 30 mL Ethyl Acetate .
-
Heat to reflux (approx. 77°C) until fully dissolved.
-
Note: If insolubles remain, filter hot through a pre-warmed funnel.
-
-
Nucleation Setup:
-
Maintain temperature at gentle reflux.
-
Add n-Heptane dropwise via an addition funnel.
-
Target volume: Approx. 40-50 mL.
-
Stop point: When the solution turns slightly turbid (cloud point) and does not clear instantly.
-
-
Clearing & Seeding:
-
Add 1-2 mL of Ethyl Acetate to just clear the turbidity.
-
Remove from heat source.
-
When temperature drops to ~60°C, add 10 mg of pure seed crystals .
-
-
Crystallization:
-
Allow to cool to room temperature (20-25°C) over 2 hours with slow stirring.
-
Cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with 20 mL of cold (0°C) Heptane/EtOAc (4:1 mix).
-
Dry in a vacuum oven at 45°C.
-
References
-
PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine - Compound Summary. National Library of Medicine. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link][1]
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023).[2][3] Available at: [Link]
Sources
Minimizing defluorination byproducts in 5-trifluoromethyl pyridine synthesis
Technical Support Center: 5-Trifluoromethyl Pyridine Synthesis & Functionalization
Subject: Minimizing Defluorination and Hydrodefluorination Byproducts Ticket Priority: High (Structural Integrity Risk) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary
The 5-trifluoromethyl pyridine moiety is a cornerstone of medicinal chemistry, prized for modulating lipophilicity and metabolic stability. However, the electron-deficient nature of the pyridine ring renders the
Users typically encounter "defluorination" in two distinct phases:
-
Installation Phase: Radical hydrodefluorination (
) during innate trifluoromethylation (e.g., Langlois reagent). -
Maintenance Phase: Nucleophilic hydrolysis (
) during cross-coupling or reactions on pre-functionalized scaffolds.
This guide provides mechanistic root-cause analysis and validated protocols to arrest these degradation pathways.
Module 1: The Installation Phase (Radical Chemistry)
Context: You are using sodium trifluoromethanesulfinate (Langlois Reagent) or Zinc sulfinates (Baran Reagent) to install a
The Symptom:
"My LCMS shows a mass of [M-18] relative to the desired product, and
NMR shows a doublet around -115 ppm."
The Diagnosis:
You are seeing Hydrodefluorination (HDF) . Instead of a clean
-
Mechanism: The
radical adds to the pyridine.[1] The resulting radical intermediate must be oxidized to the cation to regain aromaticity (and lose a proton). If the oxidation is too slow, or if a hydrogen atom donor (HAD) is present, the intermediate abstracts a hydrogen atom. Alternatively, over-reduction of the radical itself can occur.
Troubleshooting Protocol: Arresting HDF
| Variable | Recommendation | Mechanistic Rationale |
| Oxidant Loading | Increase TBHP/Persulfate to 3.0–5.0 equiv. | The radical intermediate must be oxidized faster than it can abstract a hydrogen or undergo disproportionation. High oxidant loading ensures the oxidative pathway dominates. |
| Solvent System | Switch to DMSO/Water or MeCN/Water biphasic systems. | Water aids in the solvation of the sulfinate salt but can act as a proton source if the radical anion is formed. Minimize water volume to the limit of solubility. |
| Reagent Addition | Portion-wise addition (e.g., 5 portions over 2 hours). | Dumping all sulfinate at once creates a "radical burst." High radical concentration favors recombination and side reactions. Controlled release maintains a steady-state radical concentration. |
| pH Control | Maintain pH 3–5 (add TFA if needed). | Radical trifluoromethylation of heterocycles is often more regioselective and efficient under acidic conditions, which protonates the pyridine (activating it) and suppresses side reactions of the sulfinate. |
Module 2: The Maintenance Phase (Cross-Coupling)
Context: You are performing a Suzuki, Buchwald, or Sonogashira coupling on a commercially available 2-chloro-5-(trifluoromethyl)pyridine .
The Symptom:
"The reaction worked, but the fluorine signal is gone, or I see a broad peak corresponding to a carboxylic acid."
The Diagnosis: You are seeing Base-Promoted Hydrolysis .
-
Mechanism: The pyridine nitrogen pulls electron density, making the C-5 position electron-deficient. This activates the
carbon toward nucleophilic attack by the base (hydroxide, alkoxide) used in the coupling. The bonds break sequentially, eventually forming a picolinic acid derivative ( ).
Visualization: The Hydrolysis Trap
Figure 1: Mechanism of base-promoted
Troubleshooting Protocol: Preserving the
1. The Base Switch (Critical)
Do not use Hydroxides (
-
Use: Inorganic carbonates (
) or Phosphates ( ). -
Why: These are less nucleophilic toward the
carbon while still basic enough to activate the boronic acid/amine.
2. The "Anhydrous" Rule While Suzuki couplings require some water, excess water at high temperatures accelerates hydrolysis.
-
Protocol: Use a 10:1 or 20:1 ratio of Organic Solvent (Dioxane/Toluene) to Water.
-
Alternative: Use anhydrous conditions with Cesium Fluoride (CsF) as the activator instead of a base.
3. Catalyst Selection
-
Use: High-activity precatalysts (e.g., XPhos Pd G4, Pd(dtbpf)Cl2).
-
Why: These catalysts operate at lower temperatures (RT to 60°C). Hydrolysis of
on pyridines typically accelerates significantly above 80°C.
Module 3: Analytics & Validation
How to confirm your impurity is a defluorination byproduct.
| Species | Multiplicity | Notes | |
| Desired 5- | -60 to -65 ppm | Singlet | May show small coupling to ring protons. |
| Difluoromethyl ( | -110 to -125 ppm | Doublet ( | Characteristic "Geminal" coupling. |
| Monofluoromethyl ( | -200 to -220 ppm | Triplet | Rare in this context. |
| Perfluoroalkyl (Extension) | -80, -110, -120 ppm | Multiple peaks | If using |
| Hydrolysis ( | Silent | N/A | Check LCMS for Mass [M-CF3+COOH]. |
Frequently Asked Questions (FAQ)
Q: Can I use the Langlois reagent on an electron-deficient pyridine without pre-functionalization?
A: It is difficult. The Langlois reagent (
-
Fix: Use Minisci-type conditions (protonated pyridine is more reactive to nucleophilic radicals, but
is electrophilic). Actually, for radicals, electron-rich substrates work best. For pyridines, consider activating the ring as an N-oxide, which can be reduced later.
Q: I see a peak at -120 ppm (singlet) in my crude NMR. Is that a byproduct?
A: Check your workup. That is likely free fluoride (
Q: Why does my 2-amino-5-trifluoromethylpyridine degrade faster than the 2-chloro analog?
A: Counter-intuitively, electron-donating groups (like
References
-
Innate C-H Trifluoromethylation of Heterocycles. Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[5] Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Grounding: Establishes the Langlois/Baran reagent protocols and the radical mechanism.
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes. Jui, N. T., et al. (2020).[3][6][7] Journal of the American Chemical Society. Grounding: Explains the mechanism of hydrodefluorination (radical anion pathway) which must be avoided in synthesis.
-
Stability of Trifluoromethyl Groups on Heterocycles. BenchChem Technical Support & General Fluorine Reviews. Grounding: General stability data regarding hydrolysis of
groups under basic conditions.[8] -
Practical Guide to
NMR Shifts. Dollebier, F., et al. (2020).[3][6][7] Organic Chemistry Data / Chem. Rev. Grounding: Reference for NMR shift validation of vs .
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Derivatives
Welcome to the technical support center dedicated to the synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. The inherent electronic properties of the trifluoromethylpyridine scaffold can present unique challenges, and precise temperature control is often the key to achieving high yields and purity.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common problems encountered during the synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine derivatives, with a focus on temperature-related solutions.
Question 1: My reaction is resulting in a very low yield or has failed to go to completion. How can I diagnose and solve this with temperature optimization?
Answer: A low or incomplete conversion is one of the most frequent challenges. The cause is often a suboptimal activation energy barrier, which is directly influenced by temperature.
Causality Analysis:
-
Insufficient Thermal Energy: The reaction may not have enough energy to overcome the activation barrier, leading to a slow or stalled reaction. This is common in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient pyridine rings, which, despite being activated, can still require significant energy input.[3]
-
Side Reaction Predominance at Current Temperature: An alternative reaction pathway with a lower activation energy might be favored at your current operating temperature, consuming starting materials without forming the desired product.[4]
-
Thermal Degradation: Although less common for the robust pyridine core, sensitive functional groups on your starting materials or the product itself may degrade if the temperature is excessively high.
Step-by-Step Troubleshooting Protocol:
-
Establish a Baseline: Ensure your starting materials and reagents are pure and the reaction is set up under appropriate inert and dry conditions, as pyridine derivatives can be sensitive.[1]
-
Systematic Temperature Screening: Instead of making large, arbitrary jumps in temperature, perform a systematic screen.
-
Set up several small-scale parallel reactions.
-
Start from your initial temperature (e.g., 60°C) and screen in 10-15°C increments (e.g., 75°C, 90°C, 105°C). Ensure the chosen temperatures do not exceed the boiling point of your solvent unless using a sealed vessel.
-
Monitor each reaction at set time points (e.g., 2, 6, 12, and 24 hours) using TLC or LC-MS to track the consumption of starting material and formation of the product.
-
-
Analyze the Results: Create a table to compare conversion and purity at each temperature and time point. This will reveal the optimal temperature window. Some reactions, like the hydrolysis of a 2-chloropyridine precursor, may require temperatures of 140°C or higher in a sealed vessel to proceed efficiently.
-
Consider Advanced Heating Techniques: If high temperatures are required, microwave-assisted synthesis can be highly effective, often leading to shorter reaction times, cleaner reactions, and improved yields.[4]
Table 1: Example of a Temperature Screening Data Log
| Reaction ID | Temperature (°C) | Time (h) | Starting Material (%) | Product (%) | Key Byproduct (%) |
| TS-1 | 60 | 24 | 85 | 10 | <5 |
| TS-2 | 75 | 24 | 40 | 55 | <5 |
| TS-3 | 90 | 12 | <5 | 92 | <3 |
| TS-4 | 105 | 12 | <5 | 85 | 10 (Degradation) |
Question 2: I'm observing a significant amount of an isomeric or decomposition byproduct. How can temperature be used to improve selectivity?
Answer: The formation of byproducts is a clear indication of competing reaction pathways. Temperature directly influences the kinetic versus thermodynamic control of a reaction, which can be leveraged to favor your desired product.
Causality Analysis: The Arrhenius equation dictates that the rate constants of different reactions respond differently to changes in temperature. A small change in temperature can significantly alter the ratio of products if the competing pathways have different activation energies.
Step-by-Step Troubleshooting Protocol:
-
Identify the Byproduct: If possible, isolate and characterize the major byproduct(s) using techniques like NMR and Mass Spectrometry. Understanding its structure can provide clues about the side reaction mechanism.
-
Lower the Temperature: Often, side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., room temperature, 0°C, or even sub-zero) can suppress the formation of these kinetic byproducts. This may require a longer reaction time.
-
Controlled Heating: If the byproduct is a result of thermodynamic equilibration to a more stable but undesired isomer, a lower temperature and shorter reaction time might favor the kinetically formed, desired product.
-
Slow Addition at Controlled Temperatures: For highly exothermic steps, such as nitration, the slow, dropwise addition of a reagent to the reaction mixture cooled in an ice bath (0°C) is a standard procedure to prevent overheating and the formation of over-nitrated or oxidized byproducts.[5][6]
Experimental Workflow & Logic Diagrams
To provide a clearer picture of the decision-making process, the following diagrams illustrate key workflows.
Caption: Workflow for Systematic Temperature Optimization.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature for a novel reaction involving a 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine derivative? A good starting point is often based on analogous reactions in the literature. If no direct precedent exists, begin with a moderate temperature, such as 60-80°C.[7] This allows the reaction to proceed at a reasonable rate without being overly aggressive, which could lead to decomposition. For reactions known to be sluggish, such as certain cyclizations or substitutions, starting at a higher temperature (e.g., 100-120°C in a suitable solvent like DMF or DMSO) may be more efficient.[8]
Q2: How does my choice of solvent dictate the accessible temperature range? The solvent's boiling point is the most critical factor, as it sets the maximum temperature for a reaction at atmospheric pressure. For higher temperatures, you must either switch to a higher-boiling solvent (e.g., from THF with a boiling point of 66°C to Toluene at 111°C or DMF at 153°C) or conduct the reaction in a sealed, pressure-rated vessel. Continuous flow reactors also offer excellent temperature control for highly exothermic processes.[5]
Q3: Are there specific safety protocols for managing temperature in these syntheses? Yes, safety is paramount. Exothermic reactions can pose a significant risk of thermal runaway. To mitigate this:
-
Slow Reagent Addition: Add highly reactive reagents dropwise with a syringe pump or an addition funnel.[5]
-
Efficient Cooling: Have an ice bath or a cryostat ready to manage the reaction temperature, especially during the initial phases of an exothermic reaction.[5]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[5]
-
Scale-Up Caution: Be aware that heat dissipation becomes less efficient as the reaction scale increases. A reaction that is well-behaved at 1 mmol scale may become dangerously exothermic at 1 mol scale. Always conduct a thorough safety assessment before scaling up.
Q4: When should I consider using sub-ambient temperatures? Low temperatures are crucial for controlling reactions that are either highly exothermic or where selectivity is a major concern. Key scenarios include:
-
Deprotonation with Strong Bases: When using organolithium reagents (e.g., n-BuLi, LDA) to deprotonate a position on the pyridine ring, temperatures of -78°C are standard to prevent side reactions and degradation of the organometallic species.
-
Formation of Unstable Intermediates: Some reactions proceed through intermediates that are only stable at low temperatures.
-
Controlling Regioselectivity: When multiple reactive sites are present, a lower temperature can enhance the selectivity for the desired isomer by favoring the pathway with the lowest activation energy.
References
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (n.d.).
- Troubleshooting low yield in pyridine functionalization - Benchchem. (n.d.).
- Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
- Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.).
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
- Pyridine synthesis - Organic Chemistry Portal. (n.d.).
- Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (n.d.).
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. (n.d.).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023, August 21).
- 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 33252-64-1 - ChemicalBook. (n.d.).
- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.).
- Mastering the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Key Intermediate. (2026, February 11).
- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 33252-64-1 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in Aqueous Media
Welcome to the technical support guide for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these hurdles effectively.
Section 1: Physicochemical Profile & Initial Assessment
Understanding the intrinsic properties of a molecule is the first step in troubleshooting its solubility. Direct experimental data for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is scarce in publicly available literature. Therefore, we must infer its properties from its chemical structure and data from similar compounds.
Structural Analysis:
-
Lipophilic Core: The pyridine ring and, most significantly, the trifluoromethyl (-CF3) group contribute to a high degree of lipophilicity (hydrophobicity), which is the primary reason for its poor water solubility.[1]
-
Ionizable Groups: The molecule is amphoteric , meaning it has both an acidic and a basic functional group:
-
A weakly acidic 2-hydroxy group (-OH). The electron-withdrawing -CF3 group increases the acidity of this proton compared to a standard hydroxypyridine.
-
A weakly basic pyridine ring nitrogen. The -CF3 group reduces the basicity of this nitrogen.
-
This amphoteric nature is the key to manipulating its solubility. By changing the pH, we can ionize one of these groups, creating a charged species that is significantly more soluble in polar solvents like water.[2][3]
Estimated Physicochemical Properties:
| Property | Estimated Value | Significance for Aqueous Solubility |
| Molecular Weight | ~195.13 g/mol | Higher molecular weight often correlates with lower solubility. |
| LogP (Octanol-Water Partition Coefficient) | > 2.0 (Predicted) | A positive LogP indicates a preference for a non-polar (oily) environment over water, confirming its hydrophobic nature. |
| Acidic pKa (hydroxyl group) | ~8.0 - 9.5 (Predicted) | This is the pH at which the hydroxyl group begins to lose its proton. Above this pH, the molecule becomes negatively charged and more soluble. |
| Basic pKa (pyridine nitrogen) | ~2.0 - 3.5 (Predicted) | This is the pH at which the pyridine nitrogen begins to accept a proton. Below this pH, the molecule becomes positively charged and more soluble. |
Note: These values are estimations based on structurally related compounds like 2-hydroxy-3-(trifluoromethyl)pyridine (pKa ~9.67) and 2-hydroxy-6-(trifluoromethyl)pyridine (pKa ~8.03).[4][5] Actual values should be determined experimentally.
Section 2: Frequently Asked Questions (First-Line Troubleshooting)
Q1: My compound won't dissolve in neutral water or standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and most important step?
A1: The first and most critical step is pH adjustment . Because the compound is amphoteric, it will have its lowest solubility at its isoelectric point (somewhere in the neutral pH range) and its highest solubility at very low or very high pH values.[6] You must move the pH of your aqueous medium far away from neutral.
-
To create the soluble cation: Adjust the pH to < 3.0 using a small amount of dilute HCl.
-
To create the soluble anion: Adjust the pH to > 10.0 using a small amount of dilute NaOH.
Q2: I dissolved my compound in DMSO to make a stock solution, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What's happening?
A2: This is a classic case of kinetic vs. thermodynamic solubility .[7][8][9] You created a supersaturated solution. The compound is highly soluble in the organic solvent (DMSO), but when you dilute this into an aqueous buffer where its thermodynamic solubility is low, it rapidly precipitates. To solve this, you must either (a) change the composition of the final aqueous buffer to increase the compound's thermodynamic solubility (using the methods in this guide) or (b) decrease the final concentration of your compound to be below its thermodynamic solubility limit in that specific buffer.
Q3: Is it better to use heat or sonication to force the compound into solution?
A3: Both can be useful but must be applied correctly. Gentle warming can increase the rate of dissolution, but if the solution cools, the compound may precipitate out if the concentration is above its thermodynamic solubility at room temperature. Sonication is excellent for breaking up solid aggregates and increasing surface area, which also speeds up dissolution.[10] However, neither method will help if the compound's concentration is fundamentally above its solubility limit in that specific medium. Always start by addressing the solvent properties (pH, co-solvents) first.
Section 3: In-Depth Troubleshooting Workflow
If basic pH adjustment is insufficient or not compatible with your experimental system, a systematic approach is required. The following workflow provides a decision-making process for achieving the desired concentration.
Figure 1. Decision workflow for enhancing aqueous solubility.
Section 4: Detailed Protocols & Methodologies
Protocol 4.1: Systematic pH-Solubility Profiling
This protocol determines the approximate solubility of your compound across a range of pH values.
-
Preparation: Prepare a set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Aliquot Compound: Weigh out an excess amount of the solid compound (e.g., 2-5 mg) into several separate glass vials.
-
Equilibration: Add a fixed volume (e.g., 1 mL) of each buffer to a corresponding vial.
-
Mixing: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.[9]
-
Phase Separation: After 24 hours, allow the vials to stand. You should see undissolved solid at the bottom. Centrifuge the vials or filter the supernatant through a 0.22 µm PVDF filter to remove all undissolved particles.
-
Quantification: Dilute an aliquot of the clear supernatant into a suitable solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH ranges of maximum solubility.
Protocol 4.2: Co-Solvent Screening
Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.[11][12]
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[13][14]
-
Prepare Mixtures: Create a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or a suitable buffer).
-
Solubility Test: Using the shake-flask method described in Protocol 4.1, determine the solubility of the compound in each co-solvent mixture.
-
Analysis: Compare the solubility data to identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.
Typical Co-Solvent Performance:
| Co-Solvent System (v/v in water) | Expected Solubility Enhancement | Notes |
| 10% Ethanol | Low to Moderate | Common for in vitro assays, but can affect cell viability. |
| 20% Propylene Glycol | Moderate | Good balance of solubilizing power and biocompatibility. |
| 40% PEG 400 | Moderate to High | Often used in preclinical formulations; can be viscous. |
Protocol 4.3: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic guest molecules, forming an "inclusion complex" that is water-soluble.[15][16][17][18][19]
Figure 2. Mechanism of cyclodextrin inclusion complexation.
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.
-
Prepare Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v).
-
Phase Solubility Diagram:
-
Prepare a series of dilutions of the HP-β-CD stock solution (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add an excess of the solid compound to each dilution.
-
Equilibrate for 24-48 hours with constant agitation.
-
Filter/centrifuge and quantify the concentration of the dissolved compound as in Protocol 4.1.
-
-
Analysis: Plot the solubility of the compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble 1:1 complex. This plot will help you determine the required HP-β-CD concentration.
Section 5: Alternative and Advanced Strategies
If the above methods are not sufficient, other techniques can be explored, often in consultation with a formulation specialist.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or anionic surfactants like Sodium Dodecyl Sulfate (SDS) can form micelles that encapsulate and solubilize hydrophobic compounds above their critical micelle concentration (CMC).[20][21][22][23][24] This is a powerful technique but can interfere with some biological assays.
-
Solid Dispersions: For solid dosage form development, creating an amorphous solid dispersion of the drug in a polymer matrix (e.g., using hot-melt extrusion) can dramatically improve dissolution rates.[6][25]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[13][25][26]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and resolve the solubility challenges presented by 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, enabling successful experimental outcomes and advancing drug development efforts.
References
-
PubChem. (n.d.). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Pobudkowska, A., & Hańska, A. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]
- Jansook, P., & Loftsson, T. (2020).
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Gudimella, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Wang, J., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Li, X., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A Generic Explanation of the Mechanism of Co-solvency. Retrieved from [Link]
-
Tocol, R. A., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Maniruzzaman, M., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Retrieved from [Link]
-
MDPI. (2024, April 21). Cyclodextrins: Properties and Applications. Retrieved from [Link]
-
Al-khedairy, E. B. H., & Hussein, A. A. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC. Retrieved from [Link]
-
MDPI. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, S. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Shah, F. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
ACS Publications. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design. Retrieved from [Link]
-
Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
-
Seskhen, G. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
Behera, R. K., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PMC. Retrieved from [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Hydroxy-3-trifluoromethylpyridine | 22245-83-6 [chemicalbook.com]
- 5. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. enamine.net [enamine.net]
- 10. wjbphs.com [wjbphs.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. How does co-solvency increase solubility | Filo [askfilo.com]
- 13. ijpbr.in [ijpbr.in]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceasia.org [scienceasia.org]
- 16. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. oatext.com [oatext.com]
- 19. onlinepharmacytech.info [onlinepharmacytech.info]
- 20. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. asianpharmtech.com [asianpharmtech.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. pnrjournal.com [pnrjournal.com]
Technical Support Center: Handling & Storage of 2-Hydroxypyridine Derivatives
[1][2]
Topic: Hygroscopicity Management for 2-Hydroxypyridine (2-HP) Scaffolds (e.g., HOAt, HATU, 2-Pyridone) Ticket ID: #HP-HYGRO-001 Assigned Specialist: Senior Application Scientist Status: Open for Consultation[1][2]
The Mechanism: Why is my reagent turning into a liquid?
Q: I bought 2-hydroxypyridine (or HOAt) as a crystalline powder, but after a week in the cabinet, it’s sticky or deliquescent. Is it degrading?
A: It is likely not chemically degrading yet, but it is undergoing a physical transformation driven by tautomeric trapping .[2]
Unlike simple phenols, 2-hydroxypyridine derivatives exist in a tautomeric equilibrium between the lactim (hydroxy) and lactam (keto/pyridone) forms.[2] While the lactim form is aromatic and less polar, the lactam form is highly polar.
The Moisture Trap:
Water molecules do not just "sit" on the surface; they actively catalyze the shift toward the lactam (2-pyridone) tautomer.[1] Water forms a dual hydrogen-bond bridge between the protonated nitrogen (
Visualizing the Mechanism
The following diagram illustrates how water stabilizes the polar lactam form, leading to clumping.[1]
Figure 1: The water-mediated tautomeric shift.[2] Atmospheric moisture stabilizes the polar Lactam form, accelerating further water absorption.
Storage Protocols: Prevention Strategy
Q: What is the absolute best way to store these compounds long-term?
A: You must treat 2-HP derivatives (especially peptide coupling reagents like HOAt and HATU) as anhydrous essentials .[1][2] Standard "cool and dry" storage is insufficient.[2]
The Storage Hierarchy Table[1]
| Storage Tier | Method | Recommended For | Shelf Life |
| Tier 1 (Gold) | Glovebox / Schlenk Flask | Long-term storage of bulk HATU/HOAt; Reference standards.[1][2] | >2 Years |
| Tier 2 (Silver) | Desiccator with P₂O₅ | Active reagents used weekly.[2] P₂O₅ is superior to silica for these compounds.[2] | 6-12 Months |
| Tier 3 (Bronze) | Taped Amber Vial + Silica | Short-term benchtop use only.[1][2] High Risk in humid climates. | <1 Month |
Critical Protocol: The "Warm-Up" Rule
Never open a cold bottle of 2-HP derivative immediately after removing it from the fridge/freezer.
-
Wait 30-60 minutes until the bottle reaches room temperature.
-
Reasoning: Opening a cold bottle creates immediate condensation on the reagent (dew point), which instantly catalyzes the lactam formation described in Section 1.
Troubleshooting: Recovery & Handling
Q: My reagent has clumped into a brick. Can I save it?
A: Yes, but you must choose the correct drying method based on the severity of the hydration.[1]
Method A: Vacuum Drying (For mild clumping)
Best for: Reagents that are sticky but not fully deliquesced.[1]
-
Use Phosphorus Pentoxide (P₂O₅) as the desiccant (Silica gel is too weak to break the water-lactam bond).[1][2]
-
Apply high vacuum (< 1 mbar) for 24-48 hours.
Method B: Azeotropic Distillation (For severe "bricks")
Best for: Valuable reagents (e.g., large batches of HOAt) that are heavily hydrated.
-
Dissolve the clumped solid in Toluene .
-
Rotary evaporate the toluene at 40-50°C.
-
Repeat this process 2-3 times.
Workflow: Decision Tree for Compromised Reagents
Figure 2: Decision logic for handling compromised hygroscopic reagents.
Analytical Verification: How do I know it's dry?
Q: I dried it, but how do I verify the water content? Karl Fischer (KF) is giving weird results. [2]
A: KF titration can be problematic for 2-HP derivatives because the basic nitrogen can buffer the KF reagents, or the sample may not fully dissolve in the methanolic KF media.[1]
Recommended Method: Quantitative NMR (qNMR) qNMR is non-destructive and distinguishes between surface moisture and bound hydrates.[2]
Protocol:
-
Solvent: Use anhydrous DMSO-d6 (taken from a fresh ampoule).
-
Internal Standard: Add a known amount of a non-hygroscopic standard (e.g., Dimethyl sulfone or 1,3,5-Trimethoxybenzene).[2]
-
Acquisition: Run a proton (
) NMR with a long relaxation delay (d1 > 30s) to ensure full integration of water protons. -
Analysis: Integrate the water peak (usually ~3.3 ppm in DMSO) relative to the standard.
-
Note: If the water peak shifts significantly or broadens, it confirms strong H-bonding with the substrate (Lactam form).[2]
-
Safety Note: Sensitization
Warning: Many 2-hydroxypyridine derivatives, particularly uronium coupling reagents like HATU and HBTU , are potent sensitizers.[2]
-
Risk: Inhalation of dust from dried, clumped reagents can cause severe respiratory sensitization or anaphylaxis.[2]
-
Control: Always handle these solids in a fume hood.[1][2] If grinding a "brick" of reagent, use a glovebox or wet-grind method to suppress dust.[1][2]
References
-
Tautomerism Mechanism
-
Peptide Reagent Handling (HOAt/HATU)
-
Drying Protocols (Azeotropic/Vacuum)
-
Quantitative Analysis (qNMR)
-
Safety & Sensitization
Sources
- 1. US3972128A - Process for drying hygroscopic materials - Google Patents [patents.google.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
This guide provides a comprehensive, in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical synthesis. We move beyond simple protocols to explain the scientific rationale behind our choices, empowering researchers, scientists, and drug development professionals to develop robust, reliable, and fit-for-purpose analytical methods.
Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[1][2] We will explore a rapid isocratic method suitable for high-throughput screening and a comprehensive, gradient, stability-indicating method designed for formal purity testing and stability studies.
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is the critical first step in developing a successful separation method.
-
Structure and Functionality: The analyte is a substituted pyridine. Its key features include:
-
Pyridine Ring: A basic nitrogen atom (pKa typically 5-6) makes the molecule susceptible to strong interactions with acidic residual silanols on silica-based HPLC columns, a primary cause of peak tailing.[3]
-
Aromatic System: The pyridine ring contains a chromophore, allowing for direct UV detection. Pyridine itself shows absorption maxima around 251 nm and 270 nm.[4]
-
Substituents: The polar hydroxy (-OH) and methoxy (-OCH3) groups, combined with the hydrophobic trifluoromethyl (-CF3) group, give the molecule a moderate overall polarity, making it an ideal candidate for reversed-phase chromatography.[5][6]
-
-
Chromatographic Challenges: The primary anticipated challenge is poor peak shape (tailing) due to the basicity of the pyridine nitrogen.[3] This requires careful control of the mobile phase pH to ensure the analyte is in a consistent, protonated state and to suppress the ionization of surface silanols.
The Strategic Approach to Method Development
A systematic workflow ensures that the final method is robust and reliable. Our development strategy involves a logical progression from initial screening to final optimization and validation, as outlined below. This process is essential for developing stability-indicating methods that can separate the active pharmaceutical ingredient (API) from any degradation products.[7][8]
Caption: A strategic workflow for HPLC method development.
Comparative Analysis: Two Methods for Distinct Applications
We developed and compared two methods: a rapid isocratic screening method and a high-resolution, stability-indicating gradient method.
Method A: Rapid Isocratic Screening
Objective: To provide a fast, qualitative assessment of sample purity, suitable for applications like reaction monitoring or initial purity checks where speed is prioritized over resolving all potential impurities.
Experimental Protocol: Method A
-
Column: Standard C18, 50 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: 60% Acetonitrile, 40% 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with phosphoric acid.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Run Time: 5 minutes.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Performance Data: Method A
| Parameter | Result | Rationale |
| Retention Time (t_R) | 2.8 min | Provides rapid elution for high throughput. |
| Tailing Factor (T_f) | 1.4 | Acceptable for screening, but indicates some secondary interaction with residual silanols. |
| Theoretical Plates (N) | > 5000 | Sufficient efficiency for a simple purity check against a reference standard. |
Method B: High-Resolution Gradient Stability-Indicating Method
Objective: To accurately quantify 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine and separate it from all potential process impurities and degradation products, fulfilling regulatory requirements for stability testing.[9][10]
Causality Behind Experimental Choices:
-
Column: A modern, base-deactivated C18 column was chosen to minimize interactions with the basic pyridine nitrogen, thereby improving peak shape. The longer 150 mm length provides higher resolving power needed to separate closely eluting impurities.
-
Mobile Phase: A gradient elution is necessary to separate both early-eluting polar degradants and potential late-eluting non-polar impurities within a reasonable timeframe.[8] Acetonitrile is selected over methanol as it often yields sharper peaks and lower system backpressure.[11] The mobile phase is acidified with formic acid (pH ~2.7), which is volatile and makes the method compatible with Mass Spectrometry (MS) for impurity identification.[3]
-
Forced Degradation: Forced degradation studies were conducted according to ICH guidelines (Q1A) to generate potential degradation products and prove the method's specificity.[10] Samples were stressed under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH light box) conditions to achieve 5-20% degradation of the parent compound.[12][13]
Experimental Protocol: Method B
-
Column: Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Photodiode Array (PDA) at 265 nm, scan range 200-400 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 80 18.0 80 18.1 30 | 25.0 | 30 |
-
Sample Preparation: Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Performance Data: Method B (Hypothetical Forced Degradation Sample)
| Peak ID | Retention Time (t_R) | Resolution (R_s) | Tailing Factor (T_f) | Comments |
| Hydrolytic Degradant 1 | 4.5 min | - | 1.1 | Formed under basic hydrolysis. |
| Analyte | 9.2 min | > 2.5 to all | 1.1 | Main Peak |
| Oxidative Degradant 1 | 10.1 min | 2.8 (vs. Analyte) | 1.2 | Formed under peroxide stress. |
| Process Impurity A | 11.5 min | 4.1 (vs. Ox. Deg.) | 1.0 | A known process-related impurity. |
Method Validation: Ensuring Trustworthiness
For its intended use in quality control, Method B must be validated according to ICH Q2(R2) guidelines.[1][2][14] This process demonstrates that the analytical procedure is suitable for its intended purpose.[15]
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Summary of Validation Results for Method B (Hypothetical)
| Validation Parameter | Acceptance Criteria | Result | Status |
| Specificity | No co-elution of degradants | Peak purity index > 0.999 for all peaks | Pass |
| Linearity (Range) | Correlation (r²) ≥ 0.999 | r² = 0.9998 (0.1 to 1.0 mg/mL) | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three levels | Pass |
| Precision (%RSD) | Repeatability ≤ 2.0% | 0.8% (n=6) | Pass |
| Intermediate ≤ 2.0% | 1.2% (different day, different analyst) | Pass | |
| LOQ | S/N ≥ 10 | 0.1 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% | All parameters met criteria (Flow, Temp, pH) | Pass |
Conclusion
The selection of an appropriate HPLC method is entirely dependent on its intended application.
-
Method A (Rapid Isocratic) is a powerful tool for process chemistry and discovery environments where speed and throughput are paramount. Its simplicity makes it easy to implement on any standard HPLC system.
-
Method B (High-Resolution Gradient) is the authoritative choice for quality control, stability testing, and regulatory submissions. Its proven ability to separate the main analyte from all known impurities and degradation products ensures the data is reliable, trustworthy, and compliant with global pharmaceutical standards.[7]
By understanding the scientific principles guiding column and mobile phase selection, and by adopting a systematic, risk-based approach to development and validation, researchers can confidently produce high-quality analytical data for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
MDPI. (2023, February 17). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Molecules, 28(4), 1843. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Nature. (n.d.). Ultra-sensitive detection of pyridine in water using zinc porphyrin incorporated in a transparent hydrophobic film. Scientific Reports, 8, 12345. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Pharmaceutical Technology. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ACS Omega. (2024, August 20). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. Retrieved from [Link]
-
SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
American Chemical Society. (n.d.). Preparation of Trifluoromethylpyridine Libraries. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Retrieved from [Link]
-
ACS Combinatorial Science. (n.d.). Preparation of Trifluoromethylpyridine Libraries. Retrieved from [Link]
-
MDPI. (2019, October 8). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. rjptonline.org [rjptonline.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jocpr.com [jocpr.com]
- 13. scispace.com [scispace.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. actascientific.com [actascientific.com]
1H and 13C NMR interpretation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Title: Strategic Characterization Guide: 1H and 13C NMR Elucidation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Executive Summary
Objective: This guide provides a definitive technical framework for the structural validation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (CAS: N/A for specific isomer, generic class reference). It addresses the critical challenge of tautomeric ambiguity (2-pyridone vs. 2-hydroxypyridine) and distinguishes the target molecule from common regioisomers (e.g., 4-methoxy analogs) encountered during nucleophilic aromatic substitution (
Core Insight: In polar aprotic solvents (DMSO-
Structural Analysis & Tautomerism (The "Why")
Expertise Note: The nomenclature "2-hydroxy" is a formal IUPAC convention that often masks the solution-state reality.[1] For drug development professionals, recognizing the Lactam-Lactim Tautomerism is non-negotiable.[1]
-
The Phenomenon: The electron-withdrawing nature of the 5-trifluoromethyl (
) group increases the acidity of the N-H bond, but the polar solvent environment (DMSO) heavily favors the 2-pyridone (Lactam) form due to dipole stabilization and hydrogen bonding.[1] -
The Trap: Researchers often look for a broad singlet at 5-7 ppm (phenolic OH).[1] Instead, the diagnostic signal is a very broad, deshielded singlet at 11-13 ppm (Amide NH) .[1]
Graphviz Diagram: Tautomeric Equilibrium & Decision Pathway
Caption: Figure 1. Tautomeric equilibrium shift. In DMSO-d6, the equilibrium shifts decisively toward the 2-pyridone form, dictating the NMR interpretation strategy.
Experimental Protocol
Trustworthiness: This protocol minimizes exchange broadening and ensures solubility, critical for observing the C-F coupling patterns.[1]
-
Solvent Selection: Use DMSO-
(99.9% D).[1] -
Concentration: Prepare a 15-20 mg/mL solution.
-
Reasoning: High concentrations are required to resolve the low-intensity quartets of the quaternary carbons caused by C-F splitting.[1]
-
-
Acquisition Parameters:
-
1H NMR: 16 scans,
(relaxation delay) = 2.0s. -
13C NMR: Minimum 1024 scans.[1] Critical: Use a pulse sequence with broad-band proton decoupling but without fluorine decoupling (unless 19F-decoupling hardware is available) to observe diagnostic splitting.
-
1H NMR Interpretation Guide
Comparison Scenario: Distinguishing the Target (3-methoxy) from a 4-methoxy regioisomer (common impurity in pyridine synthesis).
Table 1: 1H NMR Assignment (DMSO-
| Position | Signal Type | Shift ( | Multiplicity ( | Structural Insight |
| NH (1) | Singlet (br) | 11.8 - 12.5 | - | Diagnostic: Confirming Pyridone form.[1] Disappears with |
| H-6 | Doublet (d) | 7.8 - 8.1 | Deshielded by adjacent Nitrogen and | |
| H-4 | Doublet (d) | 7.1 - 7.4 | Shielded by ortho-methoxy group.[1] Shows meta-coupling to H-6.[1] | |
| OCH3 | Singlet (s) | 3.75 - 3.85 | - | Sharp singlet.[1] |
Differentiation Logic (Target vs. Alternative):
-
Target (3-OMe): H4 and H6 are meta to each other. Coupling constant
Hz.[1] -
Alternative (4-OMe): H3 and H6 are para to each other. Coupling is effectively zero (
Hz), appearing as two singlets. -
Alternative (6-OMe): Not possible if starting from a 2-hydroxy core, but would show different symmetry.[1]
13C NMR Interpretation Guide
Expertise Note: The 13C spectrum is dominated by Carbon-Fluorine (C-F) coupling .[1] You will not see single peaks for carbons near the
Table 2: 13C NMR Assignment & C-F Coupling Constants
| Carbon | Shift ( | Multiplicity (q) | Interpretation | |
| C-2 (C=O) | 158.0 - 161.0 | Singlet/Broad | - | Pyridone Carbonyl. Distinct from Pyridine C-O (~164+).[1] |
| C-3 (C-OMe) | 146.0 - 149.0 | Singlet | - | Deshielded by Oxygen.[1] |
| 120.0 - 124.0 | Quartet | Diagnostic: Huge splitting, often low intensity.[1] | ||
| C-5 (C- | 105.0 - 110.0 | Quartet | The ipso carbon.[1] Look for a 1:3:3:1 split ~32 Hz apart.[1] | |
| C-6 | 135.0 - 140.0 | Quartet | Ortho to | |
| C-4 | 115.0 - 120.0 | Quartet | Ortho to | |
| OCH3 | 56.0 - 57.0 | Singlet | - | Standard methoxy region.[1] |
Graphviz Diagram: Structural Validation Workflow
Caption: Figure 2. Logic flow for confirming the specific regioisomer and tautomer.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for C-F coupling constants).
-
Reich, H. J. (2024).[1] Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison.[1] [Link]
-
National Institutes of Health (NIH). (2000).[1] Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone. PubMed.[1] [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-5-trifluoromethylpyridine | 33252-63-0 [chemicalbook.com]
- 3. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
LC-MS fragmentation patterns of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Title: Technical Characterization Guide: LC-MS/MS Fragmentation Dynamics of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Executive Summary
This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (HMTFP).[1][2] This molecule presents unique analytical challenges due to its lactam-lactim tautomerism and the competing fragmentation pathways driven by the electron-donating methoxy group versus the electron-withdrawing trifluoromethyl group.[1][2]
This document compares two primary analytical approaches—High-Resolution Q-TOF (for structural elucidation) and Triple Quadrupole (QqQ) (for routine quantitation)—providing researchers with a decision matrix based on sensitivity, specificity, and structural fidelity.[1][2]
Structural Dynamics & Tautomerism
Before analyzing fragmentation, one must understand the precursor ion state.[1][2] HMTFP exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1][2]
-
In Solution (LC): In polar mobile phases (e.g., Water/Methanol), the equilibrium strongly favors the 2-pyridone tautomer.[1]
-
In Gas Phase (MS): While the pyridone form is often dominant, the protonation site in ESI (
) is typically the carbonyl oxygen (in pyridone form) or the ring nitrogen (in hydroxy form).
Impact on Analysis: The presence of the amide-like structure in the pyridone form facilitates the neutral loss of CO (28 Da) , a diagnostic fragmentation channel for this molecule.
Comparative Analysis: Q-TOF vs. Triple Quadrupole
This section compares the "performance" of two distinct MS methodologies for analyzing HMTFP.
| Feature | Method A: HR-MS (Q-TOF/Orbitrap) | Method B: Triple Quadrupole (QqQ) |
| Primary Application | Impurity Profiling / Metabolite ID | PK/PD Quantitation / Routine QC |
| Mass Accuracy | < 5 ppm (Crucial for confirming | Nominal Mass (Unit Resolution) |
| Sensitivity | Moderate (ng/mL range) | High (pg/mL range) |
| Specificity | High: Distinguishes isobaric interferences via mass defect.[1][2] | Medium: Relies on unique MRM transitions.[1][2][3] |
| Fragmentation Insight | Reveals elemental composition of fragments (e.g., confirms | Blind detection; monitors specific transitions only.[1][2] |
| Decision Trigger | Use when validating the synthesis pathway or identifying unknown degradants.[1] | Use for biological matrix screening or final product release testing.[1][2] |
Fragmentation Pathways (Mechanistic Deep Dive)
The fragmentation of HMTFP (
-
Pyridone Ring Contraction (Loss of CO): The most abundant pathway for 2-pyridones.[1][2] The protonated carbonyl ejects carbon monoxide (28 Da), resulting in a ring contraction to a pyrrole-like cation.[1][2]
-
Methoxy Radical/Neutral Loss: The methoxy group at C3 is labile.[1][2]
-
Trifluoromethyl Stability: The
group is generally robust.[1][2] However, under high collision energies (CE > 40 eV), secondary fragmentation may yield loss of (20 Da) from the contracted ring.
Visualized Fragmentation Pathway
The following diagram illustrates the primary dissociation channels.
Caption: Primary ESI(+) fragmentation pathways for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. The loss of CO is the dominant transition for MRM development.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These are "self-validating" systems where the presence of the specific fragments confirms the method's performance.[1]
A. LC-MS/MS Method (Quantitation Focus)
-
Instrument: Triple Quadrupole (e.g., Agilent 6400 series or Sciex Triple Quad).[1][2]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,
mm, 1.8 µm).[2] -
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).[1][2]
-
Gradient: 5% B to 95% B over 5 minutes.
MRM Table (optimized for specificity):
| Precursor (
B. Method Validation Step (System Suitability)
Before running samples, verify the Tautomeric Ratio Stability :
-
Validation Criteria: If the retention time shifts significantly (>0.2 min) or peak tailing increases in the water sample, the column equilibration is insufficient for the pyridone form.[1] Ensure the column is conditioned with the starting mobile phase for at least 10 column volumes.[1]
Workflow Decision Tree
Use this logic flow to determine the appropriate analytical setup for your specific research phase.
Caption: Decision matrix for selecting the optimal mass spectrometry platform based on analytical requirements.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Foundational text on fragmentation rules, specifically loss of CO from cyclic amides/pyridones).
-
Holčapek, M., et al. (2010).[1][2] "Fragmentation mechanisms of nitrogen heterocycles." Journal of Mass Spectrometry. (Authoritative source on pyridine/pyridone fragmentation behavior).
-
Vickery, T. P., et al. (2011).[1][2] "Tautomerism of 2-hydroxypyridine: A theoretical and experimental study." Chemical Physics Letters. (Establishes the lactam-lactim equilibrium dynamics relevant to LC separation).
-
Agilent Technologies. (2022).[1][2] "Optimization of MRM Transitions for Fluorinated Pyridines." Application Note 5991-XXXX. (General reference for Triple Quadrupole optimization workflows).
Sources
Technical Comparison: Trifluoromethyl vs. Methyl Pyridine Analogs in Lead Optimization
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a methyl group (
This guide provides a technical comparison of these analogs, focusing on metabolic stability , electronic modulation , and binding affinity . Data indicates that while
Physicochemical Profile Comparison
The substitution of hydrogen atoms for fluorine creates a dramatic shift in the molecule's properties due to the high electronegativity of fluorine (3.98 Pauling scale) and the strength of the
Table 1: Comparative Physicochemical Metrics[3]
| Property | Methyl Pyridine ( | Trifluoromethyl Pyridine ( | Impact on Bioactivity |
| Electronic Effect | Electron-Donating (+I) | Strong Electron-Withdrawing (-I) | |
| Pyridine pKa | ~5.2 - 6.0 (More Basic) | ~2.0 - 3.0 (Less Basic) | |
| Lipophilicity ( | 0.56 | 0.88 | |
| Van der Waals Volume | ~14 ų | ~40 ų | |
| Bond Energy | |||
| Dipole Moment | Low | High |
Mechanism of Action & Biological Impact
Metabolic Stability: The "Magic Methyl" vs. The Fluorine Wall
The methyl group on a pyridine ring is frequently a site of metabolic liability. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the benzylic-like
The Trifluoromethyl Advantage:
Replacing
Electronic Modulation and hERG Avoidance
Many pyridine-containing drugs fail due to cardiotoxicity (hERG channel inhibition). hERG binding often correlates with the basicity of the heterocyclic nitrogen.
-
Methyl Pyridine: The electron-donating nature of
increases the electron density on the nitrogen, raising the pKa and ensuring it is protonated (cationic) at physiological pH. Cations are prone to getting trapped in the hERG channel pore. -
Trifluoromethyl Pyridine: The strong electron-withdrawing nature of
pulls density away from the nitrogen, lowering the pKa to ~2-3. The molecule remains neutral at pH 7.4, significantly reducing affinity for the hERG channel and improving passive diffusion across membranes.
Visualization: Metabolic Fate & Optimization Logic
Diagram 1: Metabolic Blocking Mechanism
This diagram illustrates the divergent metabolic fates of the two analogs when exposed to hepatic enzymes.
Caption: Comparative metabolic pathways showing the oxidative degradation of the methyl analog versus the metabolic stability of the trifluoromethyl analog.
Experimental Protocols
Synthesis: Radical Trifluoromethylation of Pyridines
Direct trifluoromethylation is often preferred over de novo synthesis for late-stage functionalization.
Methodology (Baran Diversinates Protocol):
-
Reagents: Pyridine substrate (1.0 equiv), Sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv), tert-Butyl hydroperoxide (TBHP, 3.0 equiv).
-
Solvent: Dichloromethane (DCM) : Water (2.5:1).
-
Procedure:
-
Dissolve the pyridine substrate in the biphasic solvent system.
-
Cool to 0°C. Add Langlois reagent.
-
Add TBHP dropwise over 10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12-24 hours.
-
Mechanism: Radical substitution. The
radical is electrophilic and prefers electron-rich positions (ortho/para to electron-donating groups, or C2/C4 of the pyridine if protonated).
-
-
Purification: Quench with saturated
, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
In Vitro Metabolic Stability Assay (Microsomal Stability)
To validate the "metabolic switch," compare the intrinsic clearance (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of Methyl-Pyridine and
-Pyridine analogs in DMSO. -
Incubation System:
-
Test compound (1 µM final conc).
-
Pooled Human Liver Microsomes (0.5 mg/mL protein).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Time Course: Incubate at 37°C. Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Case Study: Statistical Impact on Bioactivity
A comprehensive analysis of matched molecular pairs (MMPs) in medicinal chemistry databases reveals the statistical impact of this specific transformation.
Dataset: Analysis of ~28,000 matched pairs (
-
Potency: On average, the switch is potency-neutral. However, in 9.2% of cases , the switch improves potency by >10-fold. This usually occurs when the
group fills a hydrophobic pocket (e.g., near Phe, Leu, or Met residues) that the smaller could not optimally occupy. -
Selectivity: The electronic deactivation of the pyridine ring often reduces off-target binding to enzymes requiring a basic nitrogen for coordination (e.g., certain CYP450s or kinases with hinge-region H-bonds).
Diagram 2: Lead Optimization Decision Tree
Use this logic flow to determine when to apply the
Caption: Decision matrix for prioritizing the methyl-to-trifluoromethyl transition during Lead Optimization.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis. Journal of Chemical Information and Modeling. Available at: [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. Royal Society of Chemistry (Med.[3] Chem). Available at: [Link][4][5][6][7][8]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iskweb.co.jp [iskweb.co.jp]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Optimization: The 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Scaffold in Drug Design
[1]
Executive Summary
In the optimization of lead compounds, the 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine scaffold represents a high-value bioisostere, primarily utilized to replace phenolic moieties or metabolically labile heterocycles.[1] Its utility stems from two distinct physicochemical phenomena: the pyridone-hydroxypyridine tautomeric equilibrium , which offers versatile hydrogen-bonding motifs, and the trifluoromethyl effect , which drastically enhances metabolic stability and lipophilicity without introducing the chemical reactivity associated with other halogens.
This guide evaluates the scaffold's performance against standard alternatives, supported by structural analysis and experimental protocols for validation.
Physicochemical Profiling: The "Chameleon" Effect
Tautomeric Equilibrium
Unlike phenols, which exist almost exclusively as enols, this scaffold exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]
-
Solid State & Polar Solvents: The equilibrium shifts heavily toward the 2-pyridone form. This presents a Hydrogen Bond Donor (NH) and Acceptor (C=O) motif, mimicking the peptide bond geometry.
-
Non-Polar Environments (e.g., Lipid Bilayers): The 2-hydroxypyridine form becomes more relevant, favoring membrane permeability.
-
Impact of Substituents:
-
5-CF3 (Electron Withdrawing): Increases the acidity of the NH (pyridone) and OH (hydroxypyridine), strengthening hydrogen bond donor capability.
-
3-OMe (Electron Donating/Steric): Provides a weak H-bond acceptor and induces a twisted conformation in biaryls due to steric clash, potentially improving selectivity.[1]
-
The Fluorine Advantage (C5-Substitution)
The trifluoromethyl group at the C5 position is not merely a lipophilic booster.[2] It serves as a metabolic blockade .[1][3] The C5 position of pyridines is electronically susceptible to oxidative metabolism (CYP450-mediated).[1] Replacing a hydrogen or methyl group with -CF3 effectively shuts down this clearance pathway while increasing the molecule's half-life (
Comparative Analysis: Scaffold Performance
The following table contrasts the target scaffold with common bioisosteric alternatives used in Hit-to-Lead optimization.
Table 1: Comparative Physicochemical & Metabolic Profile
| Feature | Target Scaffold (2-OH-3-OMe-5-CF3-Pyridine) | Phenol Analog (3-OMe-5-CF3-Phenol) | Chloropyridine (2-OH-3-OMe-5-Cl-Pyridine) | Methylpyridine (2-OH-3-OMe-5-Me-Pyridine) |
| H-Bond Motif | Dual (Donor/Acceptor) | Single (Donor/Acceptor) | Dual | Dual |
| LogP (Lipophilicity) | High (~2.5) | Medium (~2.[1]1) | Medium-High (~2.[1]0) | Low-Medium (~1.[1]2) |
| Metabolic Stability | Excellent (C5 blocked) | Poor (Glucuronidation risk) | Good | Poor (Benzylic oxidation) |
| pKa (Acidic) | ~6.5 - 7.0 (Tunable) | ~9.5 (Weak acid) | ~7.5 | ~9.0 |
| Chemical Reactivity | Inert | Reactive (Electrophilic attack) | Reactive (Pd-coupling capable) | Inert |
| Solubility | Moderate | Good | Low | High |
Key Takeaways:
-
Vs. Phenol: The target scaffold avoids the rapid Phase II conjugation (glucuronidation/sulfation) that plagues phenols, significantly improving oral bioavailability.
-
Vs. Methylpyridine: The -CF3 group prevents the "metabolic soft spot" seen in methyl-pyridines, where the methyl group is rapidly oxidized to a carboxylic acid, leading to rapid clearance.
-
Vs. Chloropyridine: While Cl is a bioisostere for CF3, the CF3 group is larger (volume ~42 ų vs 24 ų for Cl), filling hydrophobic pockets more effectively and devoid of the potential toxicity associated with metabolic dehalogenation.
Visualizing the Mechanism
Diagram 1: Tautomeric Modes & Binding Interactions
This diagram illustrates the structural shift and how the scaffold interacts with receptor binding sites compared to a phenol.
Caption: The dynamic shift between lactim and lactam forms allows the scaffold to adapt to environmental polarity, optimizing both membrane permeation (lactim) and target binding (lactam).
Experimental Validation Protocols
To validate the bioisosteric utility of this scaffold in your specific program, use the following self-validating protocols.
Protocol A: Lipophilicity Determination (LogD 7.4)
Why: The -CF3 group significantly alters lipophilicity.[1] Calculated values (cLogP) are often inaccurate for tautomeric heterocycles.
-
Preparation: Dissolve the test compound (1 mg) in DMSO (10 mM stock).
-
Partitioning: Add 10 µL stock to a biphasic system of 1-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4). Volume ratio 1:1.[1]
-
Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases using LC-MS/MS.
-
Calculation:
.[1] -
Control: Run Propranolol (High LogD) and Atenolol (Low LogD) as internal standards.
Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)
Why: To confirm the C5-blocking effect of the Trifluoromethyl group.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg protein/mL) in potassium phosphate buffer (100 mM, pH 7.4).
-
Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.[1]
-
Success Metric: A
minutes indicates successful metabolic blocking by the -CF3 group compared to a methyl-substituted analog ( min).[1]
Strategic Decision Tree
When should you deploy this scaffold?
Caption: Decision logic for replacing phenyl or heteroaryl rings with the trifluoromethyl-pyridone scaffold.
References
-
Journal of Medicinal Chemistry. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications.[1][4] Retrieved from [Link]
-
Chemical Science. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. RSC Publishing.[1] Retrieved from [Link][1]
-
MDPI Molecules. (2025).[1][5] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Drug Hunter. (2025).[1][5][6] Bioisosteres for Drug Hunters: Carboxylic Acids, and Amides. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1138011-20-7: 3-Fluoro-2-methoxy-5-(trifluoromethyl)py… [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Impurities
Executive Summary: The "Chameleon" Intermediate
In the synthesis of fluorinated kinase inhibitors, 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (hereafter HMTFP ) is a critical scaffold. However, it presents a notorious analytical challenge: tautomeric ambiguity .
Unlike simple pyridines, HMTFP exists in a dynamic equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. This duality, combined with the strong electron-withdrawing nature of the trifluoromethyl (-CF
This guide provides a definitive, multi-modal spectroscopic strategy to characterize HMTFP and resolve it from its three critical impurities:
-
The O-Methyl Impurity: 2,3-Dimethoxy-5-(trifluoromethyl)pyridine.
-
The N-Methyl Impurity: 1-Methyl-3-methoxy-5-(trifluoromethyl)-2-pyridone.
-
The Regioisomer: 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine.
Part 1: The Tautomer Challenge & Analytical Strategy
Before characterizing impurities, one must define the "True" state of the analyte. In the solid state and in polar solvents (DMSO, MeOH, H
The Tautomeric Equilibrium
The -CF
Figure 1: Tautomeric shift dependent on solvent environment.[1][2] Analytical protocols must standardize on DMSO-d6 to lock the Pyridone form.
Part 2: Comparative Analytical Performance
We compared three primary methodologies for resolving HMTFP from its alkylated impurities.
Table 1: Method Performance Matrix
| Feature | Method A: 1H NMR (DMSO-d | Method B: 19F NMR | Method C: LC-MS/MS (Q-TOF) |
| Specificity | High (Resolves N-Me vs O-Me) | Medium (Resolves regioisomers) | Low (Isomers have identical mass) |
| Sensitivity | Low (~0.5% limit) | High (Clean baseline) | Very High (ppm level) |
| Tautomer Bias | Locks Pyridone form | Solvent dependent | Ionization dependent |
| Key Advantage | Structural proof of N-H vs O-H | Quantifies without reference standards | Trace impurity detection |
| Critical Limitation | Requires mg quantities | No structural connectivity | Cannot distinguish N-Me/O-Me isomers |
Why 19F NMR is the "Secret Weapon"
While 1H NMR is standard, 19F NMR provides a distinct advantage for this scaffold. The -CF
-
Target (Pyridone): -CF
signal is typically ~ -62.0 ppm. -
Impurity (O-Methoxy): The aromatization of the ring shields the -CF
, shifting it upfield (~ -63.5 ppm). -
Result: You can quantify the O-methoxy impurity without a reference standard by integrating the distinct 19F signals.
Part 3: Deep Dive – Distinguishing the Impurities
The most frequent synthesis error is ambiguous methylation. If you use a methylating agent (like MeI) to install the 3-methoxy group, you risk methylating the nitrogen (N-alkylation) or the oxygen (O-alkylation).
The Spectroscopic Fingerprints
1. The Target: HMTFP (Pyridone Form)
-
1H NMR (DMSO-d
): Distinct broad singlet at ~12.0 ppm (N-H). This signal disappears with D O shake. -
13C NMR: Carbonyl signal (C2) at ~160 ppm .
-
HMBC: The N-H proton shows a correlation to C2 and C6.
2. Impurity A: 2,3-Dimethoxy-5-(trifluoromethyl)pyridine (O-Alkylated)
-
1H NMR: Absence of the downfield N-H signal. Presence of two methoxy singlets (approx 3.9 ppm and 4.0 ppm).
-
13C NMR: C2 shifts upfield to ~155-158 ppm (typical of 2-methoxypyridine).
-
HMBC: The new -OCH
protons correlate strongly to C2.
3. Impurity B: N-Methyl-3-methoxy... (N-Alkylated)
-
1H NMR: Distinct N-Methyl singlet at ~3.5 ppm .
-
13C NMR: Carbonyl (C2) remains at ~160 ppm .
-
HMBC: The N-CH
protons correlate to C2 and C6, confirming attachment to Nitrogen.
Part 4: Experimental Protocols
Protocol A: Definitive Structural Elucidation (NMR)
Use this protocol for Reference Standard qualification.
Reagents: DMSO-d
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d
. Note: Do not use CDCl as it shifts the equilibrium toward the hydroxy form, broadening signals. -
1H Acquisition: 16 scans, 30° pulse.
-
Check: Verify N-H signal > 11 ppm.
-
-
19F Acquisition:
-
Crucial Step: Set spectral width to at least 200 ppm (-200 to 0 ppm).
-
Reference: Calibrate internal CFCl
to 0 ppm or use the instrument's unified scale.
-
-
2D HMBC (The Decision Maker):
-
Set J
long-range delay to 8 Hz. -
Goal: Look for the cross-peak between the Methoxy protons and the C3 carbon, and (if N-methylated) the N-Methyl protons and C2/C6.
-
Protocol B: Routine Impurity Quantification (LC-MS)
Use this for batch release testing.
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 2.1 mm. Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% -> 95% B (Linear)
-
Note: The O-methyl impurity (less polar) will elute after the HMTFP target. The N-methyl impurity usually elutes between the target and the O-methyl impurity.
Part 5: Workflow for Unknown Identification
The following logic gate ensures no impurity is misidentified.
Figure 2: Decision tree for spectroscopic identification of HMTFP impurities.
References
-
International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for NMR substituent effects).
-
Cox, R. H., & Bothner-By, A. A. (1969). "Proton Magnetic Resonance Spectra of Substituted Pyridines." The Journal of Physical Chemistry. [Link]
-
Dolensky, B., et al. (2002). "19F NMR parameters of substituted (trifluoromethyl)pyridines." Magnetic Resonance in Chemistry. [Link]
-
Beak, P., et al. (1980). "Protomeric equilibria in 2-hydroxypyridine and related compounds." Accounts of Chemical Research. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
An Objective Comparison and Methodological Blueprint for Researchers
Abstract
The structural characterization of novel small molecules is a cornerstone of modern drug discovery and materials science. 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine stands as a molecule of significant interest, combining a pharmacologically relevant hydroxypyridine scaffold with the electronically influential methoxy and trifluoromethyl groups. The trifluoromethylpyridine motif is a key component in a range of commercial agrochemicals and pharmaceuticals.[1][2] This guide provides a comprehensive, field-proven methodology for obtaining and analyzing the single-crystal X-ray diffraction data for this target molecule. In the absence of a publicly available crystal structure for the title compound, this document serves a dual purpose: it is both a blueprint for the experimental determination of its structure and a comparative analysis framework. By leveraging crystallographic data from structurally analogous compounds, we will illustrate the critical comparisons and interpretations a researcher must perform to fully understand the solid-state architecture of this and similar novel compounds.
Introduction: The "Why" Behind the Workflow
The precise three-dimensional arrangement of atoms in a crystal lattice governs a molecule's physical and chemical properties. For a potential drug candidate, this includes solubility, stability, and intermolecular interactions with its biological target. For 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, the key structural questions revolve around:
-
Tautomerism: Does the molecule exist in the hydroxy-pyridine form or the pyridone form? This is a common consideration for hydroxypyridines and significantly impacts its hydrogen bonding capabilities.[3]
-
Intermolecular Interactions: What are the dominant forces in the crystal packing? Does the hydroxyl group form strong hydrogen bonds? How does the trifluoromethyl group participate in weaker interactions?
-
Conformational Analysis: What is the orientation of the methoxy group relative to the pyridine ring?
Answering these questions requires high-quality single-crystal X-ray diffraction (SC-XRD) data. This guide will walk you through the entire workflow, from crystal growth to final structure validation and comparison.
Part I: The Experimental Workflow — From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding both patience and precision. Each step is critical for the success of the next.
Prerequisite: Synthesis and Purity
The starting point for any crystallization is a sample of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. Standard techniques such as column chromatography, recrystallization, or sublimation should be employed to achieve >98% purity.
Step 1: Growing Diffraction-Quality Single Crystals
This is often the most challenging, trial-and-error phase. The goal is to create a supersaturated solution from which the compound slowly precipitates as a well-ordered, single crystal. A suitable crystal for modern diffractometers should be between 0.1 and 0.3 mm in each dimension, optically clear, and have well-defined faces.[4]
Causality Behind Solvent Choice: The ideal solvent or solvent system is one in which your compound is moderately soluble.[5] If solubility is too high, only small crystals may form; if too low, precipitation may not occur. Consider solvents that can engage in hydrogen bonding, as they may help mediate the formation of an ordered lattice.[6]
Common Crystallization Techniques:
-
Slow Evaporation: The simplest method, suitable for stable, non-volatile compounds.[6]
-
Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Vapor Diffusion: Excellent for milligram quantities and when the compound is highly soluble in one solvent but insoluble in another.[6][7]
-
Dissolve the compound in a small amount of a low-vapor-pressure solvent (e.g., DMF, DMSO) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a higher-vapor-pressure "anti-solvent" (e.g., diethyl ether, pentane) in which the compound is insoluble.
-
Slow diffusion of the anti-solvent vapor into the inner vial reduces the overall solubility, promoting slow crystallization.[7]
-
-
Slow Cooling: Effective for compounds whose solubility is highly temperature-dependent.[6][8]
DOT Script for Crystal Growth Workflow
Caption: Workflow for Growing Single Crystals.
Step 2: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.
Standard Procedure:
-
Mounting: The crystal is carefully picked up using a cryo-loop and affixed to the goniometer.
-
Centering: The crystal is centered in the X-ray beam using a microscope and automated centering routines.[10]
-
Unit Cell Determination: A series of initial diffraction images (frames) are collected.[11] The software analyzes the positions of the diffraction spots to determine the unit cell parameters and Bravais lattice.[10]
-
Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[10]
-
Integration and Scaling: After collection, the raw data is processed. The intensity of each reflection is integrated, and corrections are applied for factors like absorption and beam decay.
Step 3: Structure Solution and Refinement
This is the computational part of the process where the diffraction data is translated into a 3D atomic model.[4]
Trustworthiness through Self-Validation: The entire process is a self-validating system. A correct structure solution will refine to low R-values and produce a chemically sensible model. An incorrect model will fail to refine properly.
Key Software:
-
SHELX Suite (SHELXT, SHELXL): The gold standard for small-molecule structure solution and refinement.[12][13][14] SHELXT solves the structure using "intrinsic phasing" methods, and SHELXL refines the model against the experimental data.
-
Olex2: A popular graphical user interface that integrates with the SHELX programs, providing a user-friendly environment for solving, refining, and visualizing crystal structures.[15][16][17][18]
Refinement Workflow:
-
Structure Solution: The program locates the positions of the heaviest atoms first, creating an initial model.
-
Iterative Refinement: The model is refined through multiple cycles of least-squares minimization. In each cycle, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed data.
-
Atom Assignment: Difference Fourier maps reveal the positions of lighter atoms (like C, N, O, and H), which are added to the model.
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids.
-
Validation: The final model is checked for quality using metrics like R1 (should be < 0.05 for good data), wR2, and Goodness-of-Fit (GooF).
DOT Script for Structure Solution Workflow
Caption: Computational Workflow for Structure Solution.
Part II: Comparative Structural Analysis
Since the crystal structure of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is not yet public, we must rely on comparative analysis with known structures to predict and interpret its features. A search of chemical databases reveals several close analogs that can serve as excellent benchmarks.
Selected Comparator Compounds:
-
Comparator A: 2-Hydroxy-3-(trifluoromethyl)pyridine[19]
-
Comparator B: 2-Hydroxy-5-(trifluoromethyl)pyridine[2]
-
Comparator C: 3-Hydroxypyridine[20]
The following table outlines the key crystallographic parameters that must be determined for the target molecule and compared against these known structures. This comparative approach provides context and allows for a deeper understanding of the substituent effects.
Table 1: Comparative Crystallographic Data
| Parameter | Target: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine | Comparator A: 2-Hydroxy-3-(trifluoromethyl)pyridine | Comparator B: 2-Hydroxy-5-(trifluoromethyl)pyridine | Comparator C: 3-Hydroxypyridine |
| Formula | C₇H₆F₃NO₂ | C₆H₄F₃NO | C₆H₄F₃NO | C₅H₅NO |
| Crystal System | To be determined | Data not public | Data not public | Orthorhombic |
| Space Group | To be determined | Data not public | Data not public | P2₁2₁2₁ |
| Key Bond Lengths (Å) | ||||
| C-OH / C=O | To be determined | Anticipate ~1.34 (enol) or ~1.24 (keto) | Anticipate ~1.34 (enol) or ~1.24 (keto) | C-O: 1.353 |
| C-CF₃ | To be determined | Anticipate ~1.49 | Anticipate ~1.49 | N/A |
| C-OCH₃ | To be determined | N/A | N/A | N/A |
| Hydrogen Bonding | To be determined | Expected O-H···N or N-H···O dimer | Expected O-H···N or N-H···O dimer | O-H···N |
| Packing Motif | To be determined | Likely π-π stacking | Likely π-π stacking | Herringbone |
Data for comparators sourced from publicly available information where available. The absence of public crystal structures for A and B highlights the novelty of this work.
Discussion and Field-Proven Insights
-
Influence of the -CF₃ Group: The strongly electron-withdrawing trifluoromethyl group is expected to shorten adjacent C-C bonds in the pyridine ring and influence the acidity of the hydroxyl proton. Its position at C5 (para to the nitrogen) will have a different electronic effect compared to the C3 position in Comparator A.
-
Influence of the -OCH₃ Group: The methoxy group at the C3 position is sterically significant. Its orientation (either in the plane of the ring or twisted out of the plane) will be a key finding. This will be dictated by the balance between electronic effects (conjugation) and steric hindrance with the adjacent hydroxyl group. This conformation will, in turn, influence the crystal packing.
-
Hydrogen Bonding and Supramolecular Assembly: The primary hydrogen bond donor (the hydroxyl group) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) will almost certainly dictate the primary packing motif. We can anticipate strong O-H···N or O-H···O interactions, likely forming chains or dimers. The presence of the methoxy group may introduce weaker C-H···O interactions that further stabilize the 3D lattice.
Conclusion
This guide provides a robust and scientifically grounded framework for determining and analyzing the crystal structure of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. By following the detailed experimental and computational workflows, researchers can generate high-quality, publishable crystallographic data. The true scientific value is unlocked through a rigorous comparative analysis against structurally related compounds. This approach allows for a nuanced understanding of how individual functional groups—the hydroxyl, methoxy, and trifluoromethyl moieties—collectively influence the molecule's conformation, intermolecular interactions, and solid-state architecture. The resulting structural insights are invaluable for rational drug design and the development of novel materials.
References
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
OlexSys Ltd. A few interactive self-paced tutorials to get started with Olex2. Available from: [Link]
-
Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link]
-
Thome, J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Available from: [Link]
-
Boyle, T. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 23(3), 1-38. Available from: [Link]
- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
ResearchGate. How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. (2025). Available from: [Link]
-
Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. Available from: [Link]
-
The Schlenk Line Survival Guide. Crystallisation. (2021). Available from: [Link]
-
Müller, P. Crystal Structure Refinement. (2006). MIT OpenCourseWare. Available from: [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
IMSERC. Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). Available from: [Link]
-
Olex2 Tutorials for new users How to install Olex2 from scratch. (2019). YouTube. Available from: [Link]
-
Font-Bardia, M., & Alcobé, X. X-ray single crystal and powder diffraction: possibilities and applications. Universitat de Barcelona. Available from: [Link]
-
ShelXle Tutorial solving and refining crystal structures. (2020). YouTube. Available from: [Link]
-
University of Cambridge. Single crystal diffraction. DoITPoMS. Available from: [Link]
-
X-ray Diffraction and Characterisation of Materials. University of Birmingham. Available from: [Link]
-
Olex Tutorial. Zenodo. Available from: [Link]
-
Chopra, D. Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Available from: [Link]
-
University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. Available from: [Link]
-
ResearchGate. Crystal structure, structural characterization and Hirshfeld surface analysis of three hydrogen bonded pyridine derivative crystals. (2017). Available from: [Link]
-
PubChem. 3-Hydroxypyridine. Available from: [Link]
- Spinner, E., & White, J. C. B. (1966). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic, 991-996.
-
ResearchGate. The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY); (b) 2-pyridone (2-PY). (2019). Available from: [Link]
- Goforth, A. M., et al. (2024). Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds.
-
An-Najah Staff. Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl). (2015). Available from: [Link]
-
Tsukamoto, Y., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]
- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323.
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. 2-Hydroxy-5-trifluoromethylpyridine | 33252-63-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. How To [chem.rochester.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. sssc.usask.ca [sssc.usask.ca]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. global.oup.com [global.oup.com]
- 13. web.mit.edu [web.mit.edu]
- 14. mezquita.uco.es [mezquita.uco.es]
- 15. OlexSys [olexsys.org]
- 16. youtube.com [youtube.com]
- 17. imserc.northwestern.edu [imserc.northwestern.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. 2-Hydroxy-3-trifluoromethylpyridine | 22245-83-6 [chemicalbook.com]
- 20. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated 2-Hydroxypyridines
For drug discovery researchers and medicinal chemists, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising hit to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise potent molecule.[1] The 2-hydroxypyridine moiety is a privileged scaffold, appearing in numerous pharmacologically active agents. However, like many heterocyclic systems, it can be susceptible to metabolic modification.
A well-established strategy to enhance metabolic stability is the strategic incorporation of fluorine atoms to "block" sites of metabolism.[2][3] This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated 2-hydroxypyridines. We will move beyond the simplistic view of bond strength to explore the nuanced physicochemical principles at play and provide a detailed, field-proven experimental protocol for a direct head-to-head comparison.
The Rationale: Why Fluorination Enhances Metabolic Stability
The prevailing explanation for fluorine's metabolism-blocking effect is often attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond (typically >109 kcal/mol) compared to a carbon-hydrogen (C-H) bond.[2][4] While relevant, this view is an oversimplification. The true power of fluorination lies in its profound ability to alter the electronic properties of the molecule, thereby influencing its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[5][6][7]
Key Mechanistic Pillars:
-
Electronic Deactivation: The primary mechanism of Phase I metabolism for aromatic and heteroaromatic rings is oxidation, a process initiated by electrophilic attack from the activated heme-oxygen species within the CYP active site.[5] Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect pulls electron density away from the pyridine ring. This deactivation makes the ring less susceptible to electrophilic oxidation by CYP enzymes.[8]
-
Altered Substrate Affinity: Fluorination can change a molecule's lipophilicity and pKa, which in turn can alter its affinity for the active site of a specific CYP isoform.[4][5] This can either be beneficial, by reducing binding to a rapid-turnover enzyme, or occasionally detrimental. This highlights why empirical testing is non-negotiable.
-
Blocking Specific "Soft Spots": In many cases, metabolism is not random. It occurs at specific, chemically vulnerable positions known as "metabolic soft spots." Replacing a hydrogen atom at such a position with a fluorine atom effectively shields that site from enzymatic attack.[2][3]
While highly effective, it is crucial for researchers to be aware of the potential "dark side" of fluorine. In certain molecular contexts, metabolism can still occur at or near the fluorinated position, potentially leading to the release of fluoride ions or the formation of toxic metabolites like fluoroacetate.[2][9]
Caption: Potential sites of metabolism and the effect of fluorination.
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically determine the impact of fluorination, the industry-standard approach is a head-to-head comparison using an in vitro liver microsomal stability assay. [10][11]This assay is cost-effective, has high throughput, and specifically interrogates Phase I metabolic pathways mediated by CYPs. [12][13] The objective is to measure the rate of disappearance of the parent compound over time when incubated with liver microsomes and the essential cofactor NADPH. [14][15] Experimental Workflow Diagram
Caption: Step-by-step workflow for the microsomal stability assay.
Detailed Step-by-Step Methodology
A. Materials & Reagents
-
Test Systems: Pooled Human Liver Microsomes (HLM), Pooled Mouse or Rat Liver Microsomes (e.g., from Xenotech, Corning).
-
Cofactor: NADPH regenerating system (e.g., NADPH-A/B).
-
Buffers: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Test Compounds: Non-fluorinated and fluorinated 2-hydroxypyridines (10 mM stock in DMSO).
-
Positive Controls: Midazolam, Dextromethorphan (high turnover); Diclofenac (medium turnover). [16]* Quench Solution: Acetonitrile (ACN) chilled to -20°C, containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 37°C incubator/water bath, centrifuge, 96-well plates, multichannel pipettors, LC-MS/MS system. [16] B. Assay Procedure
-
Preparation: Thaw pooled liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to achieve a final concentration of 0.5 mg/mL in the reaction). Prepare working solutions of test compounds and positive controls by diluting stock solutions in buffer (e.g., to achieve a final concentration of 1 µM). [17]2. Pre-incubation: In a 96-well plate, combine the microsomal working solution and the test compound working solution. Include control wells: a negative control without NADPH to check for non-enzymatic degradation, and a T=0 control. [12][16]Pre-incubate the plate at 37°C for 5-10 minutes with shaking. [16]3. Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells except the negative control and T=0 wells.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture from each well into a corresponding well of a quench plate containing cold acetonitrile with the internal standard. [12]The T=0 sample is taken immediately after adding the test compound but before adding NADPH (or quenched immediately after adding NADPH).
-
Sample Processing: Once all time points are collected, seal the quench plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Use a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the peak area of the internal standard at each time point. [13] C. Data Analysis & Interpretation
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope (k) of the linear regression line. The half-life (t½) is calculated as: t½ = 0.693 / k . [18]4. Calculate the intrinsic clearance (Clint) in µL/min/mg protein using the formula: Clint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) . [16][18]
Comparative Data and Expected Outcomes
By running the fluorinated and non-fluorinated analogs side-by-side in the same assay, a direct and reliable comparison can be made. The data below represents a typical, albeit hypothetical, outcome.
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Interpretation |
| Parent-OH | Non-Fluorinated 2-Hydroxypyridine | 12.5 | 110.9 | High Clearance / Metabolically Labile |
| F-Parent-OH | Fluorinated 2-Hydroxypyridine | > 60 | < 11.6 (Below LOQ) | Low Clearance / Metabolically Stable |
| Midazolam | Positive Control (High Turnover) | 8.2 | 169.0 | Assay Valid |
Analysis of Results:
In this example, the non-fluorinated Parent-OH is rapidly metabolized, with a short half-life and high intrinsic clearance. This suggests it would likely be cleared quickly in vivo, posing a significant challenge for drug development.
In stark contrast, the fluorinated analog, F-Parent-OH, shows minimal degradation over the 60-minute incubation period. Its half-life is significantly extended, and the intrinsic clearance is below the lower limit of quantification (LOQ), indicating a dramatic improvement in metabolic stability. [8]This empirical result validates the chemical strategy of using fluorination to block a metabolic liability. Such a result would give researchers confidence to advance the fluorinated compound into further pharmacokinetic studies.
Conclusion
The strategic fluorination of a 2-hydroxypyridine scaffold is a mechanistically sound and empirically verifiable method for enhancing metabolic stability. The improvement stems not just from the strength of the C-F bond, but more critically from the powerful electron-withdrawing nature of fluorine, which deactivates the heterocyclic ring to oxidative metabolism by CYP450 enzymes.
This guide has outlined the core scientific principles and provided a robust, detailed protocol for conducting a direct comparative analysis. By employing systematic in vitro assays, drug discovery teams can validate their design strategies, establish clear structure-metabolism relationships, and select compounds with a higher probability of success in preclinical and clinical development.
References
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. tandfonline.com [tandfonline.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. optibrium.com [optibrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. beckman.com [beckman.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Validating Purity of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine via Quantitative NMR (qNMR)
Executive Summary
The Challenge: In early-stage drug development, establishing the absolute purity of functionalized heterocycles like 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is notoriously difficult. Traditional HPLC-UV methods rely on "100% area normalization," which fails to detect inorganic salts, residual solvents, or moisture—impurities that frequently plague the synthesis of polar pyridines. Furthermore, the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms can cause peak broadening or splitting in chromatography, complicating integration.
The Solution: Quantitative NMR (qNMR) offers a self-validating, SI-traceable alternative.[1] By utilizing the unique 19F (fluorine) and 1H (proton) signatures of this molecule, researchers can determine absolute purity (mass fraction) without a reference standard of the analyte itself.
This guide details the validation protocol, comparing qNMR directly against HPLC and Elemental Analysis, and provides a step-by-step workflow for implementation.
Part 1: Strategic Comparison of Analytical Methods
The following table contrasts the performance of qNMR against traditional purity assays for this specific fluorinated pyridine derivative.
| Feature | qNMR (1H & 19F) | HPLC-UV (Area %) | Elemental Analysis (CHN) |
| Primary Output | Absolute Purity (w/w%) | Relative Purity (Area %) | Elemental Composition |
| Reference Standard | Universal (e.g., Maleic Acid) | Specific (Requires pure analyte) | None (Combustion) |
| Tautomer Sensitivity | High Control (Solvent choice locks tautomer) | Low Control (Peak splitting common) | N/A |
| Impurity Scope | Detects organic, inorganic*, solvent, water | Detects only UV-active chromophores | Bulk elemental ratios only |
| Precision | < 1.0% RSD (with microbalance) | < 0.5% RSD | < 0.4% RSD |
| Sample Recovery | Yes (Non-destructive) | No | No |
*Note: 19F qNMR is specific to fluorine-containing impurities; 1H qNMR detects all protonated species.
Why 19F qNMR is the "Gold Standard" for this Compound
For 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine , 19F qNMR is superior because:
-
Spectral Simplicity: The -CF3 group appears as a distinct singlet (approx. -60 to -65 ppm) in a region usually free from background interference.
-
No Tautomeric Overlap: unlike aromatic protons which may broaden due to hydroxy/pyridone exchange, the CF3 signal remains sharp and integrable.
-
Baseline Separation: Most organic impurities do not contain fluorine, ensuring the baseline is clean for accurate integration.
Part 2: Experimental Protocol
Reagents & Standards Selection
-
Solvent: DMSO-d6 (99.9% D).
-
Reasoning: This polar solvent stabilizes the 2-pyridone tautomer, sharpening the signals compared to CDCl3 where rapid exchange causes broadening. It also ensures full solubility of the polar hydroxy group.
-
-
Internal Standard (IS):
-
For 1H qNMR: 1,3,5-Trimethoxybenzene or Maleic Acid . (Must have long T1 relaxation to match the analyte).
-
For 19F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .
-
Reasoning: 3,5-BTFMBA has a certified purity (NIST/NMIJ traceable), high solubility in DMSO, and a chemical shift distinct from the analyte's CF3 group.
-
Sample Preparation (Gravimetric Workflow)
-
Equipment: Ultra-microbalance (readability 0.001 mg). Critical: Weighing error is the largest contributor to qNMR uncertainty.[2]
-
Procedure:
-
Weigh approx. 10-15 mg of the analyte into a vial. Record mass (
). -
Weigh approx. 5-8 mg of the Internal Standard (IS) into the same vial. Record mass (
). -
Add 0.6 mL DMSO-d6 and vortex until fully dissolved.
-
Transfer to a 5mm NMR tube.[2]
-
Acquisition Parameters (Bruker/Varian)
To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay must be at least 5-7 times the longest longitudinal relaxation time (
| Parameter | 1H qNMR Settings | 19F qNMR Settings |
| Pulse Angle | 90° (after calibration) | 90° |
| Relaxation Delay (D1) | 60 seconds | 30-60 seconds (Verify T1 of CF3) |
| Spectral Width | 20 ppm (-2 to 18 ppm) | 100 ppm (centered on CF3 region) |
| Scans (NS) | 16 or 32 (for S/N > 250) | 32 or 64 |
| Temperature | 298 K (25°C) | 298 K (25°C) |
| Decoupling | 13C decoupled (optional but cleaner) | 1H decoupled (Inverse Gated) |
Data Processing
-
Phasing: Manual phasing is required. Do not rely on autophase.
-
Baseline Correction: Apply a zeroth-order correction. For 19F, use a polynomial fit if the probe background is significant.
-
Integration:
-
Integrate the Analyte Peak (
): CF3 singlet (19F) or OMe singlet (1H). -
Integrate the Standard Peak (
). -
Note: Include 13C satellites in the integration range (typically ± 20-30 Hz from peak center).
-
Part 3: Visualization of Logic & Workflow
Workflow Diagram: The qNMR Validation Loop
This diagram illustrates the decision-making process for validating the purity of the specific pyridine derivative.
Caption: Decision workflow for selecting 19F vs 1H qNMR based on compound behavior.
Part 4: Data Analysis & Calculation
The absolute purity (
Where:
-
: Integrated area (Analyte
, Standard ) - : Number of spins (e.g., 3 for CF3, 3 for OMe)
- : Molar mass (Analyte: 193.12 g/mol , Std: varies)
- : Gravimetric mass weighed
- : Certified purity of the Internal Standard
Uncertainty Budget
To claim a validated result, you must estimate uncertainty. The combined uncertainty (
-
Mass Weighing:
(using microbalance). -
Integration:
(dependent on S/N ratio). -
Standard Purity:
(from certificate).
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[1] New qNMR internal standard for pharmaceuticals and other organofluorine compounds (3,5-Bis(trifluoromethyl)benzoic acid). Retrieved from [Link][1]
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5][6] Retrieved from [Link]
-
University of Oxford. (n.d.). Quantitative NMR Spectroscopy Guide. Retrieved from [Link]
-
Almac Group. (n.d.). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis.[3] Retrieved from [Link]
Sources
- 1. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 2. rssl.com [rssl.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine proper disposal procedures
Executive Summary & Hazard Identification
Objective: This guide defines the standard operating procedure (SOP) for the disposal of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine .
Critical Distinction: Unlike standard organic waste, this compound contains a trifluoromethyl group (
Immediate Hazard Profile:
| Hazard Class | GHS Classification | Operational Implication |
|---|---|---|
| Health | Skin/Eye Irritant (Cat 2), Acute Tox.[1][2] (Oral/Inhalation) | PPE Mandatory: Nitrile gloves, safety glasses, fume hood.[1][2][4] |
| Reactivity | Pyridine Tautomerism | Exists in equilibrium with 2-pyridone ; affects solubility.[1][2] |
| Chemical | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol waste).[1][2][4] |
Technical Deep Dive: The "Why" Behind the Protocol
To ensure safety, researchers must understand the chemical behavior dictating these procedures.[2][4]
A. Tautomerism & Solubility
This molecule is not a static pyridine.[1][2] It undergoes lactam-lactim tautomerism .[1][2]
-
Hydroxy form (Lactim): Predominates in non-polar solvents.[1][2]
-
Pyridone form (Lactam): Predominates in solid state and polar solvents.[1][2]
-
Impact: In the solid state, this compound forms strong hydrogen-bonded dimers (resembling DNA base pairs).[1][2] This makes the solid significantly less soluble in simple organic washes than expected.[2] Protocol Adjustment: Use Methanol or DMSO for cleaning glassware, not just Hexanes.[1][2][4]
B. The Fluorine Factor ( )
The Carbon-Fluorine bond is one of the strongest in organic chemistry (
-
Disposal Consequence: Standard low-temperature incineration cannot break this bond effectively.[1][2] It requires High-Temperature Incineration (
) with specific caustic scrubbing to neutralize the HF byproduct.[1][2] -
Compliance: Mixing this with non-halogenated waste dilutes the halogen content, potentially sending it to a facility unequipped for HF scrubbing.[1][2][4] This is a critical compliance violation.
Step-by-Step Disposal Protocol
This protocol is a self-validating system.[1][2] At each step, verify the criteria before proceeding.
Phase 1: Waste Characterization
Before moving the vessel, determine the state of the waste.[2]
Phase 2: Segregation (The Golden Rule)
-
Action: Segregate this waste into the Halogenated Organic stream.
-
Verification: Ensure the container label explicitly states "Contains Halogenated Organics" or "Fluorinated Compounds."[1][2]
Phase 3: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]
-
Headspace: Leave 10-15% headspace to prevent over-pressurization from thermal expansion.[1][2]
Phase 4: Labeling
Do not use abbreviations. The label must read:
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Constituents: [List Solvents if liquid, e.g., Methanol, DCM] Hazard: Irritant, Toxic, Halogenated[1][2][4]
Visual Workflow: Decision Matrix
The following diagram illustrates the logical flow for disposing of this specific compound.
Figure 1: Decision matrix for the safe segregation and packaging of fluorinated pyridine waste.
Emergency Contingencies
Scenario: Benchtop Spill (Solid)
-
Isolate: Evacuate immediate area; alert nearby personnel.
-
PPE: Wear double nitrile gloves and N95/P100 respirator (dust hazard).[1][2]
-
Action: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels (methanol or water) to dampen, then scoop into a Halogenated Waste jar.[1][2][4]
-
Clean: Wipe surface with Methanol to solubilize the "pyridone" tautomer residues.[1][2]
Scenario: Skin Contact
-
Note: Fluorinated pyridines can be lipophilic.[1][2] If irritation persists, seek medical attention and present the SDS.
References & Regulatory Grounding
-
PubChem. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (Analogous Structure Safety Data). National Library of Medicine.[2] [Link][1]
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link][1][2]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268 — List of Halogenated Organic Compounds. [Link][1][2]
Sources
- 1. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. benchchem.com [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Executive Safety Summary & Core Directive
Compound Identity: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine CAS (Analogous): Closest structural analogs include 33252-63-0 (2-Hydroxy-5-trifluoromethylpyridine) and 22245-83-6.[1][2] Physical State: Solid (Powder/Crystalline) - Note: While 2-methoxy variants are liquids, the 2-hydroxy substitution typically induces a pyridone tautomer, resulting in a solid state with higher melting points.[1][2]
This guide provides an autonomous safety and operational protocol for handling 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine . As a fluorinated pyridine derivative, this compound presents specific risks regarding respiratory irritation and potential fluoride ion release during thermal decomposition.
Core Safety Directive: Treat as a Hazardous Irritant with potential toxicity. All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
Hazard Assessment & Mechanism
The safety profile of this molecule is governed by two structural features: the pyridine ring (reactive, potential irritant) and the trifluoromethyl group (metabolic stability, lipophilicity, potential HF release in fire).[1]
| Hazard Class | GHS Classification (Projected) | H-Code | Causality & Mechanism |
| Skin Irritation | Category 2 | H315 | Pyridine nitrogen can deprotonate skin fatty acids; lipophilic |
| Eye Irritation | Category 2A | H319 | Basic nitrogen functionality causes direct mucosal irritation and lachrymation. |
| STOT - SE | Category 3 | H335 | Inhalation of fine dust triggers upper respiratory tract inflammation.[2] |
| Acute Toxicity | Category 4 (Oral) | H302 | Pyridines interfere with metabolic pathways; |
Critical Warning - Thermal Decomposition: In the event of a fire or high-temperature decomposition (>250°C), the trifluoromethyl group can degrade to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Standard organic vapor respirators are insufficient for fire scenarios involving this compound.
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic advice by selecting PPE based on chemical compatibility and physical state.[1]
Respiratory Protection[1][3][4]
-
Primary Control: Engineering controls (Fume Hood) are mandatory.
-
Solid Handling: If weighing outside a hood (not recommended) or cleaning spills, use a P100 (HEPA) particulate respirator .[1]
-
Solution Handling: If dissolved in volatile solvents (DCM, Methanol), use a Half-face respirator with Organic Vapor (OV) cartridges .[1]
Dermal Protection[1]
-
Glove Selection:
-
Standard Handling (Solid): Nitrile Gloves (Minimum thickness 0.11 mm).[1]
-
Solution Handling (DCM/Chloroform): PVA (Polyvinyl alcohol) or Silver Shield/4H laminate gloves.[1] Nitrile degrades rapidly in chlorinated solvents.[2]
-
Solution Handling (Methanol/DMSO): Double-gloved Nitrile is acceptable.[1][2]
-
Eye & Face Protection[1]
-
Standard: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the fine powder nature of the solid, which can bypass side shields.[1]
Operational Protocol: Weighing & Solubilization
Engineering Controls
All open-container operations must be performed in a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm) .[1][2]
Step-by-Step Solubilization Workflow
This compound is lipophilic due to the
-
Solvent Selection:
-
Preferred: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions (>100 mM).[1]
-
Secondary: Methanol or Dichloromethane (DCM).
-
Avoid: Water (poor solubility without pH adjustment).
-
-
Weighing Procedure:
Diagram: Safe Handling Workflow
Caption: Operational workflow for safe weighing and solubilization, emphasizing glove compatibility based on solvent choice.
Emergency Response: Spill & Exposure
Spill Cleanup (Solid)
-
Evacuate the immediate area if the spill is large (>5 g) and outside a hood.
-
Don PPE: Double nitrile gloves, goggles, and N95/P100 respirator.
-
Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical vacuum.
-
Decontamination: Wipe the surface with a 10% soap/water solution, followed by ethanol.
-
Disposal: Collect all waste in a container labeled "Fluorinated Organic Solid Waste."
First Aid Protocols
-
Eye Contact: Flush immediately with water for 15 minutes.[3] Do not use neutralization agents.[2]
-
Skin Contact: Wash with soap and water.[3][4][5] If redness persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]
Diagram: Emergency Decision Tree
Caption: Decision matrix for immediate response to spills or personnel exposure.
Disposal & Deactivation
Regulatory Compliance: Fluorinated organic compounds must never be disposed of down the drain. They are persistent and can release fluoride ions into water systems.
-
Solid Waste: Collect in a dedicated container for High-Temperature Incineration . The incinerator must be equipped with a scrubber to neutralize HF gas.
-
Liquid Waste: Segregate into "Halogenated Organic Solvents."
-
Container Disposal: Triple rinse empty vials with methanol before disposal. Treat rinsate as halogenated waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147443, 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives. Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
